4-Amino-6-chloropicolinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSUQLVGYOIGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678182 | |
| Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546141-56-4 | |
| Record name | 4-Amino-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of a New Herbicide: Unraveling the Discovery and Historical Lineage of 4-Amino-6-chloropicolinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the continuous quest for effective and selective weed management solutions, the development of novel herbicidal compounds represents a cornerstone of modern agricultural innovation. Among the significant advancements in this field is the discovery of 4-Amino-6-chloropicolinic acid, known commercially as aminopyralid. This synthetic auxin herbicide, belonging to the picolinic acid chemical family, has emerged as a critical tool for the control of broadleaf weeds in a variety of settings. This technical guide provides a comprehensive exploration of the discovery and historical background of this compound, delving into its synthesis, mode of action, and the scientific journey from laboratory conception to commercial reality.
The Genesis of a New Picolinate: Discovery and Development by Dow AgroSciences
The story of this compound begins within the research and development laboratories of Dow AgroSciences (now Corteva Agriscience). While the precise date of its first synthesis is not publicly detailed, its development was a strategic evolution of the existing picolinic acid herbicide family, which includes established compounds like picloram and clopyralid.[1] The research impetus was to create a herbicide with improved efficacy at lower application rates, enhanced selectivity for target weeds, and a favorable environmental profile.
Aminopyralid was a product of meticulous structure-activity relationship (SAR) studies, a fundamental practice in agrochemical and pharmaceutical research. These studies involve systematically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity. In the case of aminopyralid, scientists at Dow AgroSciences likely explored modifications to the pyridine ring of existing picolinic acids to optimize herbicidal potency and spectrum of control. The introduction of a chlorine atom at the 6-position of the picolinic acid backbone was a key modification that contributed to its unique herbicidal properties.
The culmination of this research effort led to the first registration of aminopyralid for use in the United States in 2005 under the brand name "Milestone".[2] Its commercial launch followed in 2006, marking a significant addition to the toolkit for managing invasive and noxious broadleaf weeds in rangeland, pastures, and other non-crop areas.[3]
Key Developmental Milestones:
| Year | Milestone | Source |
| 2005 | First registered for use in the USA under the brand name "Milestone". | [2] |
| 2006 | Commercial launch of aminopyralid. | [3] |
The Chemical Identity: Synthesis and Properties
The chemical synthesis of this compound typically involves the catalytic hydrogenation of a precursor molecule, 4-amino-3,5,6-trichloropicolinic acid. This process selectively removes a chlorine atom from the 5-position of the pyridine ring.
A general synthetic approach is outlined below:
Experimental Protocol: Synthesis of this compound
-
Dissolution: 4-amino-3,5,6-trichloropicolinic acid is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).
-
Catalytic Hydrogenation: The solution is transferred to a high-pressure reactor containing a palladium-on-carbon (Pd/C) catalyst.
-
Reaction: The reactor is pressurized with hydrogen gas, and the mixture is heated and agitated for a specified period.
-
Work-up: After the reaction is complete, the catalyst is filtered off. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the this compound product.
-
Isolation: The precipitated solid is collected by filtration, washed, and dried.
This method provides a high yield and purity of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-chloropicolinic Acid
Introduction
4-Amino-6-chloropicolinic acid, with the CAS Number 546141-56-4, is a substituted picolinic acid derivative of significant interest in chemical and pharmaceutical research.[1] Its unique structural features, comprising a pyridine ring functionalized with amino, chloro, and carboxylic acid groups, impart a distinct set of physicochemical properties that govern its reactivity, solubility, and potential applications. This guide provides a comprehensive overview of these properties, offering both established data and detailed experimental protocols for their determination. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and utilization of this compound.
Chemical and Physical Properties
A foundational understanding of the intrinsic properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | 4-amino-6-chloropyridine-2-carboxylic acid | [1] |
| CAS Number | 546141-56-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [1] |
| Appearance | White to off-white crystalline solid (typical for similar compounds) | [2] |
| Melting Point | Not experimentally determined for this specific compound. For the related compound 6-Chloropicolinic acid, the melting point is 192-193 °C.[3] For 4-Amino-3,5,6-trichloropicolinic acid, it is 218-219 °C.[4] | |
| Boiling Point | Not experimentally determined. For the related compound 4-Amino-3,5,6-trichloropicolinic acid, the boiling point is 366 °C.[4] | |
| Predicted pKa | 1.17 ± 0.50 | [5] |
Solubility Profile
| Solvent | Expected Solubility |
| Water | Slightly soluble (based on 6-Chloropicolinic acid's solubility of 3.40 g/L)[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Experimental Protocol for Solubility Determination
This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents.
Principle: An excess of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Analytical balance
-
Thermostatic shaker
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound
-
Solvents (Water, DMSO, Methanol, Ethanol)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.
-
Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted solution by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in g/L or mg/mL.
Caption: Workflow for the experimental determination of solubility.
Acidity Constant (pKa)
The pKa value is a measure of the acidity of a compound. For this compound, the predicted pKa is 1.17 ± 0.50, indicating it is a relatively strong acid.[5] This is attributed to the electron-withdrawing effects of the chloro substituent and the pyridine nitrogen, which stabilize the conjugate base. The amino group, being electron-donating, will have a slight counteracting effect.
Experimental Protocol for pKa Determination via Potentiometric Titration
Principle: A solution of the compound is titrated with a standard solution of a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Instrumentation and Materials:
-
pH meter with a glass electrode
-
Burette
-
Stir plate and stir bar
-
This compound
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride (for maintaining ionic strength)
-
Deionized water (degassed)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility in water is low.
-
Add a sufficient amount of potassium chloride to maintain a constant ionic strength.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the solution and begin stirring.
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized sodium hydroxide solution from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) is characteristic of the electronic transitions within the molecule. For this compound, the pyridine ring and its substituents constitute the chromophore. The related compound 6-Chloropicolinic acid exhibits a λmax at 294 nm in ethanol.[3]
Expected Spectral Features: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic pyridine ring. The presence of the amino and chloro substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid.
Experimental Protocol for UV-Vis Analysis
Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing and -donating nature of the substituents. Aromatic protons will typically appear in the range of 6.0-9.5 ppm.[6] The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield, broad singlet.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show signals for each of the six carbon atoms in the molecule. The chemical shifts will be characteristic of their electronic environment. The carboxylic acid carbon will be the most downfield signal, typically in the range of 160-180 ppm.[7] The aromatic carbons will appear in the range of 100-160 ppm.[7]
Experimental Protocol for NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Dissolve an appropriate amount of this compound in the deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the signals in the ¹³C NMR spectrum.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.
Expected IR Spectral Features: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[8]
-
N-H stretch (amino group): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.[8]
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol for FTIR Analysis
Instrumentation and Materials:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., ATR accessory or KBr press)
-
This compound
-
Potassium bromide (KBr, spectroscopic grade, if using KBr pellets)
Procedure (using ATR accessory):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Identify and assign the major absorption bands.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.
Experimental Protocol for HPLC Purity Analysis
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are detected by a UV detector, and the purity is determined by the relative area of the main peak.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
C18 reversed-phase column
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer (e.g., phosphate buffer or formic acid)
Procedure:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.
-
Prepare a diluent, which is often the mobile phase or a mixture similar to it.
-
Accurately weigh and dissolve a known amount of this compound in the diluent to prepare a sample solution of a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
Set the HPLC parameters: column temperature, flow rate, injection volume, and UV detection wavelength (based on the λmax from UV-Vis analysis).
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the precautions for similar chlorinated and amino-substituted aromatic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While some experimental data for this specific molecule remains to be fully elucidated in the literature, the provided protocols and data from analogous compounds offer a robust framework for its scientific investigation. The methodologies described for determining solubility, pKa, spectroscopic characteristics, and purity are fundamental to ensuring the quality and understanding the behavior of this compound in various research and development settings. Adherence to the outlined safety and handling procedures is essential for the safe and effective use of this chemical.
References
- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 3. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 4. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. instanano.com [instanano.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
1H and 13C NMR spectral analysis of 4-Amino-6-chloropicolinic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Amino-6-chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data report to explain the causal relationships behind spectral features, offering field-proven insights into experimental design and data interpretation. Every recommendation is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a pyridine ring scaffold, a core structure in numerous pharmaceuticals.[1] The precise arrangement of its functional groups—an amino group, a chlorine atom, and a carboxylic acid— dictates its chemical reactivity, biological activity, and pharmacokinetic properties. Unambiguous structural confirmation is therefore a critical step in its synthesis and application. NMR spectroscopy provides a powerful, non-destructive method to determine the molecular structure with atomic-level resolution. This guide will dissect the ¹H and ¹³C NMR spectra, offering a detailed roadmap for spectral assignment and interpretation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its NMR spectra.
Caption: Molecular structure of this compound.
The pyridine ring contains two aromatic protons, H-3 and H-5. The electronic environment of these protons and the carbon atoms of the ring are significantly influenced by the substituents:
-
Carboxylic Acid (-COOH) at C-2: An electron-withdrawing group.
-
Amino Group (-NH₂) at C-4: A strong electron-donating group.[2]
-
Chlorine Atom (-Cl) at C-6: An electron-withdrawing but ortho-para directing group.
These competing electronic effects create a unique spectral fingerprint that we will now explore.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons, the amine protons, and the carboxylic acid proton.
Chemical Shift Predictions
The chemical shifts (δ) of the aromatic protons in a pyridine ring are highly sensitive to the electronic nature of the substituents.[1]
-
H-3: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating amino group. The deshielding effect of the adjacent carboxylic acid is expected to dominate, resulting in a downfield shift.
-
H-5: This proton is ortho to the electron-withdrawing chlorine atom and meta to the electron-donating amino group. The deshielding from the chlorine will shift this proton downfield.
The amino group at the C-4 position will donate electron density into the ring, generally causing an upfield shift for the ortho and para protons.[3] However, in this polysubstituted system, the interplay of all groups determines the final chemical shifts.
Expected Coupling Constants
Spin-spin coupling (J-coupling) between adjacent protons provides information about connectivity.[1] For the aromatic protons H-3 and H-5, a meta-coupling is expected.
-
⁴J(H-3, H-5): The coupling between protons in a meta relationship on a pyridine ring is typically small, in the range of 1-3 Hz.[1] This will result in each aromatic signal appearing as a narrow doublet or a singlet if the coupling is too small to be resolved.
Exchangeable Protons
-
-NH₂ Protons: The protons of the amino group will appear as a broad singlet. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
-COOH Proton: The carboxylic acid proton is also exchangeable and will typically appear as a very broad singlet at a significant downfield position, often above 10 ppm.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.0 - 7.5 | d or s | ⁴J ≈ 1-3 |
| H-5 | ~6.5 - 7.0 | d or s | ⁴J ≈ 1-3 |
| -NH₂ | Variable (broad) | br s | N/A |
| -COOH | >10 (broad) | br s | N/A |
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra generally require a higher sample concentration or longer acquisition times.[4][5]
Chemical Shift Predictions
The chemical shifts of the pyridine carbons are influenced by the attached substituents and their position relative to the nitrogen atom.
-
C-2 (with -COOH): This carbon will be significantly deshielded by both the adjacent nitrogen atom and the attached carboxylic acid group, appearing far downfield.
-
C-6 (with -Cl): The carbon attached to the electronegative chlorine atom and adjacent to the ring nitrogen will also be deshielded and appear downfield.
-
C-4 (with -NH₂): The electron-donating amino group will cause a significant shielding effect, shifting this carbon upfield relative to unsubstituted pyridine.
-
C-3 and C-5: These carbons will have chemical shifts influenced by the combined effects of the multiple substituents.
-
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups, typically between 160-185 ppm.[6]
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 160 |
| C-3 | ~110 - 120 |
| C-4 | ~155 - 165 |
| C-5 | ~105 - 115 |
| C-6 | ~145 - 155 |
| -COOH | ~165 - 175 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
The quality of the NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[7][8]
Caption: A streamlined workflow for NMR sample preparation and spectral acquisition.
Sample Preparation
-
Sample Quantity: For a standard ¹H NMR spectrum, use 5-25 mg of this compound.[4][5] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[4][5]
-
Solvent Selection: A deuterated solvent is essential to avoid large solvent signals in the ¹H spectrum and for the instrument's lock system.[7] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The chemical shifts of exchangeable protons (-NH₂ and -COOH) are often well-resolved in DMSO-d₆.
-
Dissolution and Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[4][9] Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]
-
Tube and Cap: Use clean, unscratched NMR tubes to ensure good magnetic field homogeneity (shimming).[9]
Spectrometer Setup and Data Acquisition
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" to maximize its homogeneity, which results in sharp spectral lines.[2]
-
¹H NMR Acquisition:
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
A relaxation delay of 1.5-2.0 seconds is typically sufficient.[2]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A greater number of scans will be required compared to the ¹H spectrum due to the lower sensitivity of the ¹³C nucleus.
-
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex substituted pyridines, 1D NMR spectra can sometimes be ambiguous. 2D NMR experiments provide through-bond correlation information that is invaluable for definitive structural assignment.[1][2]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would confirm the meta-coupling between H-3 and H-5 if a cross-peak is observed.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons (those without attached protons), such as C-2, C-4, C-6, and the carboxyl carbon. For instance, correlations from H-3 to C-2, C-4, and C-5 would be expected.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound is a clear demonstration of how fundamental principles of chemical shifts and coupling constants can be applied to elucidate the structure of a complex organic molecule. The predictable electronic effects of the amino, chloro, and carboxylic acid substituents on the pyridine ring result in a unique and interpretable spectral fingerprint. By following rigorous experimental protocols and, when necessary, employing advanced 2D NMR techniques, researchers can achieve unambiguous structural confirmation, a cornerstone of chemical and pharmaceutical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. organomation.com [organomation.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-6-chloropicolinic Acid
Introduction
4-Amino-6-chloropicolinic acid, a substituted pyridine carboxylic acid, represents a molecule of significant interest within contemporary chemical research, particularly in the development of novel agrochemicals and pharmaceuticals. Its unique structural features—a pyridine ring functionalized with an amino group, a chloro substituent, and a carboxylic acid—confer a specific profile of chemical reactivity, solubility, and stability. A comprehensive understanding of these characteristics is paramount for researchers, scientists, and drug development professionals to effectively work with this compound, from initial synthesis and purification to formulation and long-term storage.
This guide provides a detailed exploration of the solubility and stability of this compound. Moving beyond a simple recitation of facts, this document delves into the causal relationships between the compound's structure and its behavior in various environments. It offers field-proven insights and detailed experimental protocols designed to be self-validating, ensuring that researchers can confidently and accurately characterize this molecule in their own laboratories.
Physicochemical Properties: A Foundation for Understanding
A molecule's fundamental physicochemical properties are the bedrock upon which its solubility and stability profiles are built. For this compound, these are as follows:
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 172.57 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 4-amino-6-chloropyridine-2-carboxylic acid | --INVALID-LINK--[1] |
| CAS Number | 546141-56-4 | --INVALID-LINK--[1] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
The presence of both an acidic (carboxylic acid) and a basic (amino group and pyridine nitrogen) moiety suggests that this compound is an amphoteric molecule. Its solubility and stability will, therefore, be highly dependent on the pH of the surrounding medium.
Solubility Characteristics: A Multifaceted Profile
The solubility of an active compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. While specific quantitative solubility data for this compound is not extensively available in the public domain, we can infer its likely behavior based on its structural components and data from related compounds.
Aqueous Solubility
The aqueous solubility of this compound is expected to be pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. As the pH deviates from the isoelectric point, the molecule will become increasingly charged (protonated at acidic pH, deprotonated at basic pH), enhancing its interaction with polar water molecules and thereby increasing its solubility.
For related aminopicolinic acids, solubility in hot water has been noted, suggesting that thermal energy can overcome the lattice energy of the crystalline solid.[2]
Solubility in Organic Solvents
The solubility in organic solvents is dictated by the principle of "like dissolves like." The presence of the polar amino and carboxylic acid groups suggests some solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For the related compound 4-aminopicolinic acid, solubility has been observed in acetone, ethanol, and methanol.[3] Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be low.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and chemically relevant solvents at different temperatures.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, buffered aqueous solutions at various pHs, methanol, ethanol, isopropanol, acetonitrile, DMSO, DMF, acetone, ethyl acetate, toluene, hexane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials. The excess solid is crucial to ensure that equilibrium is reached.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.
-
Immediately filter the supernatant through a syringe filter compatible with the solvent to remove any undissolved solids.
-
Dilute the filtered solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Stability Characteristics: Ensuring Compound Integrity
The stability of a compound is a critical attribute that affects its shelf-life, storage conditions, and potential for degradation into impurities that could be less active or even toxic. Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Expected Stability Profile
Based on the structure of this compound and data from related compounds, we can anticipate its stability under various stress conditions:
-
Hydrolytic Stability: The molecule contains a pyridine ring and a carboxylic acid, which are generally stable to hydrolysis. However, the chloro-substituent on the pyridine ring could be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values. The rate of hydrolysis is expected to follow pseudo-first-order kinetics and be pH-dependent.[4]
-
Oxidative Stability: The amino group and the electron-rich pyridine ring are potential sites for oxidation. Studies on other aminopyridine derivatives have shown that they are susceptible to oxidative stress, leading to the formation of N-oxides and other degradation products. The salt form of aminopyridines has been shown to be more stable to oxidation than the free base.[5]
-
Photostability: Pyridine and its derivatives can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex, involving ring opening and the formation of various smaller molecules.[6][7][8] Protecting the compound from light is a prudent measure.
-
Thermal Stability: As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition is likely to occur, potentially involving decarboxylation and degradation of the pyridine ring. Thermal decomposition of related compounds is known to produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[9]
Experimental Protocol for Forced Degradation Studies
A systematic forced degradation study is crucial to identify potential degradation products and pathways.
Objective: To investigate the stability of this compound under various stress conditions as mandated by ICH guidelines and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled ovens/water baths
-
Photostability chamber
-
HPLC-UV/DAD system, preferably coupled with a mass spectrometer (LC-MS) for impurity identification
Procedure:
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat (e.g., at 60 °C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat (e.g., at 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80 °C) for a defined period. Also, prepare a solution of the compound and expose it to heat.
-
Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method. An ideal method should be able to separate the parent compound from all degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
Use LC-MS to obtain mass information for the degradation products to aid in their structural elucidation.
-
-
Data Interpretation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products.
-
Propose degradation pathways based on the identified products.
-
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Postulated Degradation Pathways
Based on the known reactivity of related compounds, the following degradation pathways can be postulated for this compound:
Proposed Degradation Pathways for this compound
Caption: Postulated degradation pathways for this compound.
Analytical Methodologies: A Key to Accurate Characterization
A robust analytical method is essential for the accurate quantification of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Recommended HPLC Method Parameters
The following parameters provide a good starting point for developing a stability-indicating HPLC method:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its potential degradation products.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectroscopy) is suitable for quantification. A photodiode array detector is highly recommended for peak purity analysis.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This compound is a molecule with a nuanced solubility and stability profile that is intrinsically linked to its chemical structure. While a comprehensive experimental dataset for this specific compound is not yet widely available, this guide provides a robust framework for its characterization, based on established scientific principles and data from analogous compounds.
Key Recommendations for Researchers:
-
Solubility: Always determine the solubility of this compound in the specific solvent system and at the relevant temperature for your application. Be mindful of the pH-dependent nature of its aqueous solubility.
-
Stability: Conduct forced degradation studies to understand the intrinsic stability of the molecule and to identify potential degradation products. This is a critical step in developing stable formulations and ensuring the safety and efficacy of any resulting products.
-
Storage: Based on the general stability of related compounds, it is recommended to store this compound in a cool, dry, and dark place, away from strong oxidizing agents.
-
Analytical Control: Employ a validated stability-indicating HPLC method for all quantitative analyses to ensure that the parent compound is accurately measured in the presence of any potential impurities or degradants.
By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a solid foundation of knowledge about this compound, enabling its effective and safe use in their research and development endeavors.
References
- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. web.viu.ca [web.viu.ca]
- 5. grdc.com.au [grdc.com.au]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Fundamental Chemical Reactivity of the Amino Group in 4-Amino-6-chloropicolinic acid
Introduction
4-Amino-6-chloropicolinic acid is a key heterocyclic compound, integral to the development of various agrochemicals and pharmaceuticals.[1][2] Its utility as a synthetic intermediate stems from the distinct reactivity of its functional groups: the pyridine ring, the carboxylic acid, and of particular interest to this guide, the amino group at the C4 position. Understanding the fundamental chemical reactivity of this amino group is paramount for researchers and drug development professionals seeking to leverage this molecule in novel synthetic pathways.
This technical guide provides a comprehensive exploration of the electronic character and resultant chemical behavior of the amino group in this compound. We will delve into its nucleophilicity, its role in directing electrophilic substitution, and provide field-proven insights into key transformations such as acylation, alkylation, and diazotization. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.
Electronic Profile of the Amino Group: A Triad of Influences
The reactivity of the amino group in this compound is not considered in isolation. It is modulated by a triad of electronic effects originating from the pyridine nitrogen, the C6-chloro substituent, and the C2-carboxylic acid group.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally decreases the basicity and nucleophilicity of exocyclic amino groups compared to their aniline counterparts.
-
The Amino Group (C4-NH₂): As a substituent, the amino group is a strong electron-donating group through resonance. This effect increases the electron density of the pyridine ring, particularly at the ortho and para positions, and enhances the nucleophilicity of the exocyclic nitrogen.
-
The Chloro Group (C6-Cl): The chlorine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic substitution.
-
The Carboxylic Acid Group (C2-COOH): The carboxylic acid group is also strongly electron-withdrawing, further deactivating the ring to electrophilic attack.
The interplay of these competing electronic forces dictates the overall reactivity profile of the molecule and specifically the amino group. Computational studies on substituted aminopyridines can provide valuable insights into the electron density distribution and help predict the most reactive sites.[3][4]
Quantitative Insights: pKa and Hammett Constants
Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of substituents on a reaction center.[6][7][8][9][10] By analyzing the σ values for chloro, carboxyl, and amino groups on a pyridine ring, we can better understand their collective influence on the reactivity of the amino group. The electron-donating nature of the amino group will tend to increase the electron density on the nitrogen, making it more nucleophilic than would be expected from the pKa alone.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of participating in a variety of important chemical transformations.
Acylation: Formation of Amides
The acylation of the amino group in this compound to form the corresponding amide is a fundamental reaction for derivatization. This transformation is typically achieved using acylating agents such as acid chlorides or anhydrides.
Caption: Workflow for the Acylation of the Amino Group.
Experimental Protocol: Acylation of this compound
Objective: To synthesize N-acetyl-4-amino-6-chloropicolinic acid.
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold deionized water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acetyl-4-amino-6-chloropicolinic acid.
Self-Validation: The success of the acylation can be confirmed by spectroscopic methods. In the infrared (IR) spectrum, the appearance of a strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹ and the disappearance of the characteristic N-H stretching vibrations of the primary amine are indicative of amide formation.[11][12] ¹H NMR spectroscopy should show a downfield shift of the aromatic protons and the appearance of a new singlet corresponding to the acetyl methyl group.[12]
Alkylation: Synthesis of Secondary and Tertiary Amines
Alkylation of the amino group can be more challenging than acylation due to the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts.[13] Careful control of stoichiometry and reaction conditions is crucial for selective mono-alkylation.
Caption: Simplified Mechanism of Amine Alkylation.
Experimental Protocol: Mono-alkylation of this compound
Objective: To synthesize 4-(Methylamino)-6-chloropicolinic acid.
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.05 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into deionized water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices: The use of a slight excess of the alkylating agent and careful temperature control helps to favor mono-alkylation. Potassium carbonate acts as a base to deprotonate the carboxylic acid and to neutralize the HI formed during the reaction. DMF is a suitable polar aprotic solvent for this type of nucleophilic substitution.
Diazotization and Subsequent Transformations
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the pyridine ring.[14][15][16][17] This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[14]
Caption: Diazotization and Sandmeyer Reaction.
The resulting diazonium salt is generally unstable and is used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce halides (Cl, Br) or a cyano group.[15][16]
Experimental Protocol: Sandmeyer Reaction of this compound
Objective: To synthesize 4-Bromo-6-chloropicolinic acid.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrobromic acid (48%)
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of hydrobromic acid and water in a three-necked flask.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Trustworthiness of the Protocol: This protocol is based on well-established procedures for the Sandmeyer reaction on aromatic amines.[18] The low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[15]
Conclusion
The amino group of this compound exhibits a rich and versatile chemical reactivity, governed by the electronic interplay of the pyridine ring nitrogen and the chloro and carboxylic acid substituents. Its nucleophilic character allows for straightforward acylation and, with careful control, selective alkylation. Furthermore, the amino group serves as a synthetic handle for the introduction of a variety of functional groups via diazotization and subsequent transformations like the Sandmeyer reaction. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound as a key building block in the synthesis of novel and complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 9. Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diazotisation [organic-chemistry.org]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Reactivity of the Carboxylic Acid Group in 4-Amino-6-chloropicolinic Acid: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in 4-Amino-6-chloropicolinic acid, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical behavior of this versatile molecule and providing a framework for its strategic derivatization.
Executive Summary
This compound is a privileged scaffold, the utility of which is largely dictated by the reactivity of its constituent functional groups. The carboxylic acid at the C2 position of the pyridine ring is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives such as esters and amides. However, the reactivity of this group is intricately modulated by the electronic and steric effects of the amino and chloro substituents on the aromatic ring. A thorough understanding of these influences is paramount for designing efficient and selective synthetic strategies. This guide will dissect the underlying principles governing the carboxylic acid's reactivity and provide actionable protocols for its derivatization.
Understanding the Electronic Landscape of this compound
The reactivity of the carboxylic acid group in this compound is a direct consequence of the electronic interplay between the pyridine ring nitrogen, the amino group at C4, and the chloro group at C6.
-
The Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is electron-withdrawing via an inductive effect, which increases the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack.
-
The Amino Group (C4): The amino group is a strong electron-donating group through resonance, pushing electron density into the pyridine ring. This effect can partially counteract the inductive withdrawal of the ring nitrogen, potentially decreasing the reactivity of the carboxylic acid compared to unsubstituted picolinic acid.
-
The Chloro Group (C6): The chloro substituent is an electron-withdrawing group through its inductive effect. This further enhances the electrophilicity of the carbonyl carbon, making the carboxylic acid group more reactive towards nucleophiles.
The net effect of these substituents is a finely tuned reactivity profile. The electron-withdrawing nature of the chloro group and the pyridine nitrogen likely outweighs the donating effect of the amino group, rendering the carboxylic acid group of this compound sufficiently reactive for common derivatization reactions.
Key Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, primarily centered around nucleophilic acyl substitution.
Esterification
Esterification is a fundamental transformation for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The conversion of the carboxylic acid to an ester can enhance membrane permeability and modulate drug-target interactions.
The direct esterification of this compound with an alcohol under acidic catalysis (Fischer esterification) can be challenging due to the basicity of the pyridine nitrogen and the amino group, which would be protonated under acidic conditions.[1] Therefore, methods involving the activation of the carboxylic acid are generally preferred. Common activating agents include carbodiimides (e.g., DCC, EDC) and thionyl chloride.[2][3]
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, which is a mild and effective method for esterifying sterically hindered or acid-sensitive substrates.[3]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amidation
The formation of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active molecules. Amidation of this compound allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships.
Similar to esterification, direct amidation of this compound with an amine is generally not feasible without an activating agent. The use of coupling reagents is the standard approach. A critical consideration is the potential for the amino group at the C4 position to compete with the desired amine nucleophile. However, the nucleophilicity of the C4 amino group is reduced due to its delocalization into the aromatic ring, making it less reactive than a typical aliphatic or aromatic amine.
A noteworthy side reaction when using thionyl chloride to form the acyl chloride in situ is the potential for chlorination of the pyridine ring at the 4-position, especially with unsubstituted picolinic acid.[4] While the existing amino group at C4 in the target molecule might influence this reactivity, it is a possibility to be aware of.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).
Materials:
-
This compound
-
Primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Potential Transformations of the Carboxylic Acid Group
While esterification and amidation are the most common reactions, other transformations of the carboxylic acid group can be envisioned for further diversification of the this compound scaffold.
Reduction to an Alcohol
The reduction of the carboxylic acid to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation introduces a new reactive handle for further functionalization.
Decarboxylation
Decarboxylation, or the removal of the carboxylic acid group, can be a challenging transformation for aromatic carboxylic acids.[5][6] For picolinic acids, specific conditions, often involving harsh thermal treatment or metal catalysis, are typically required. The electronic nature of the substituents on the pyridine ring will significantly influence the feasibility of this reaction.
Visualization of Synthetic Pathways
To aid in the conceptualization of synthetic strategies, the following diagrams illustrate the key reaction workflows discussed.
Caption: General workflow for the esterification of this compound.
Caption: General workflow for the amidation of this compound.
Tabular Summary of Reactivity
| Reaction | Reagents and Conditions | Key Considerations |
| Esterification | DCC, DMAP, Alcohol, DCM, 0 °C to rt | Mild conditions, suitable for sensitive substrates. Formation of DCU byproduct requires filtration. |
| Amidation | HATU, DIPEA, Amine, DMF, rt | High efficiency, low side reactions. Anhydrous conditions are crucial. |
| Reduction | LiAlH₄, THF | Strong reducing agent required. Potential for reduction of other functional groups. |
| Decarboxylation | High temperature or metal catalyst | Generally harsh conditions required. Feasibility is highly substrate-dependent. |
Conclusion and Future Perspectives
The carboxylic acid group of this compound is a key enabler for the synthesis of a wide range of derivatives with potential applications in drug discovery. Its reactivity is a finely balanced interplay of the electronic effects of the pyridine nitrogen and the amino and chloro substituents. By understanding these underlying principles and employing appropriate synthetic methodologies, such as those involving carboxylic acid activation, researchers can efficiently and selectively modify this versatile scaffold. The protocols and insights provided in this guide serve as a robust foundation for the rational design and synthesis of novel this compound derivatives for the development of next-generation therapeutics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.reed.edu [people.reed.edu]
- 6. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Hijacking of Plant Growth: An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-6-chloropicolinic Acid as a Synthetic Auxin
This guide provides a comprehensive technical overview of the molecular mechanisms by which 4-amino-6-chloropicolinic acid and its close analogs, such as aminopyralid, function as potent synthetic auxin herbicides. We will delve into the core signaling pathways these molecules co-opt, the key molecular interactions that drive their herbicidal activity, and the experimental methodologies used to elucidate these processes. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemistry, and plant science who seek a detailed understanding of this important class of herbicides.
Introduction: The Double-Edged Sword of Auxin
Auxin, with indole-3-acetic acid (IAA) as its principal natural form, is a critical phytohormone that orchestrates a vast array of developmental processes in plants, from embryogenesis to root formation and tropic responses. Synthetic auxins are a class of molecules designed to mimic the action of natural auxin. However, their enhanced chemical stability and persistence within the plant lead to a sustained and overwhelming stimulation of auxin signaling pathways. This "auxin overload" disrupts normal hormonal balance, causing uncontrolled and disorganized growth that ultimately results in the death of susceptible plant species, particularly broadleaf weeds.[1] this compound belongs to the picolinate family of synthetic auxins, which are highly effective and widely used in agriculture for selective weed control.[2][3]
The Core Auxin Signaling Pathway: A Primer
To understand the mechanism of this compound, it is essential first to grasp the fundamental auxin signaling cascade. This pathway is elegantly simple in its core components yet profound in its regulatory complexity.
At the heart of this pathway lies a co-receptor system composed of two key protein families:
-
TIR1/AFB F-Box Proteins: The TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins, are the primary auxin receptors.[4] These proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB.[4]
-
Aux/IAA Transcriptional Repressors: The Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins are a family of short-lived transcriptional repressors. In the absence of auxin, they bind to and inhibit the activity of Auxin Response Factors (ARFs).[4]
-
Auxin Response Factors (ARFs): ARFs are transcription factors that bind to auxin-responsive elements in the promoters of genes, thereby regulating their expression.
The signaling cascade proceeds as follows:
-
Low Auxin State: In the absence or at low concentrations of auxin, Aux/IAA proteins heterodimerize with ARFs, repressing the transcription of auxin-responsive genes.
-
High Auxin State: When auxin concentrations rise, the hormone acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA protein.[5]
-
Ubiquitination and Degradation: The formation of this ternary complex (TIR1/AFB-auxin-Aux/IAA) triggers the SCFTIR1/AFB complex to polyubiquitinate the Aux/IAA repressor.
-
Gene De-repression: The polyubiquitinated Aux/IAA is then targeted for degradation by the 26S proteasome. The destruction of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of a multitude of downstream genes. This leads to a cascade of physiological responses, including cell elongation, division, and differentiation.
Mechanism of Action of this compound: A Case of Preferential Binding
While the general mechanism of synthetic auxins mirrors that of natural IAA, a key aspect of the herbicidal efficacy of picolinate auxins like this compound and its well-studied analog aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) lies in their specific interactions with the TIR1/AFB receptor family.[6][7]
Research has demonstrated that different classes of synthetic auxins exhibit preferential binding to specific members of the TIR1/AFB family. Picolinate auxins have been shown to bind with significantly higher affinity to AFB5 compared to TIR1 and other AFB proteins.[8][9] This selective interaction is a crucial determinant of their potent herbicidal activity.
The binding of this compound to the AFB5-Aux/IAA co-receptor complex initiates the same downstream cascade as natural auxin, but with relentless efficiency. The stability of the synthetic auxin leads to continuous degradation of Aux/IAA repressors, resulting in a sustained and amplified activation of auxin-responsive genes. This uncontrolled gene expression leads to a plethora of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, and callus growth, ultimately causing the death of the plant.[7]
Caption: Molecular mechanism of this compound action.
Experimental Elucidation of the Mechanism of Action
The mechanism of action of synthetic auxins has been elucidated through a combination of genetic, biochemical, and molecular biology approaches. Below are detailed protocols for two key experimental workflows used to characterize the interaction of compounds like this compound with the auxin signaling machinery.
Surface Plasmon Resonance (SPR) for Receptor-Ligand Binding Analysis
SPR is a powerful, label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., an auxin receptor) and an analyte (e.g., a synthetic auxin) in real-time.[10][11]
Objective: To quantify the binding affinity and kinetics of this compound to different TIR1/AFB receptors.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant TIR1, AFB2, and AFB5 proteins (often as a complex with ASK1 to improve stability) in a suitable expression system (e.g., insect cells or E. coli).
-
Purify the proteins to homogeneity using affinity and size-exclusion chromatography.
-
-
SPR Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Immobilize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7) onto the streptavidin-coated sensor chip surface.
-
-
Binding Assay:
-
Prepare a running buffer (e.g., HBS-EP+ buffer).
-
Prepare a series of dilutions of the purified TIR1/AFB-ASK1 complexes.
-
Prepare solutions of this compound at various concentrations.
-
Inject the TIR1/AFB-ASK1 protein over the sensor chip surface in the presence of a constant concentration of the Aux/IAA degron peptide and varying concentrations of this compound.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of protein binding to the immobilized peptide. This generates a sensorgram.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity (a lower KD indicates higher affinity).[9]
-
Hypothetical Data Summary:
| Compound | Receptor | KD (nM) |
| IAA (Natural Auxin) | TIR1 | 18 ± 8 |
| IAA (Natural Auxin) | AFB5 | 35 ± 12 |
| This compound | TIR1 | 150 ± 25 |
| This compound | AFB5 | 25 ± 5 |
Note: Data are hypothetical and for illustrative purposes only. Actual values may vary.
This table illustrates the preferential binding of this compound to the AFB5 receptor, as indicated by the lower KD value compared to its interaction with TIR1.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Transcriptome Analysis (RNA-Seq) of Auxin-Responsive Gene Expression
RNA-Seq is a high-throughput sequencing technique used to profile the entire transcriptome of a cell or tissue under specific conditions. This allows for a global view of the changes in gene expression induced by a synthetic auxin.[12][13]
Objective: To identify and quantify the changes in gene expression in a model plant (e.g., Arabidopsis thaliana) following treatment with this compound.
Methodology:
-
Plant Growth and Treatment:
-
Grow Arabidopsis thaliana seedlings under controlled conditions.
-
Treat the seedlings with a sublethal concentration of this compound or a mock solution (control).
-
Harvest tissue samples at various time points (e.g., 0, 1, 3, 6, and 24 hours) post-treatment.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the harvested tissue samples.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Mapping: Align the high-quality reads to the reference genome.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the treated samples compared to the control samples.
-
Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways that are most affected by the synthetic auxin treatment.
-
Hypothetical Data Summary:
| Gene ID | Gene Name | Log2 Fold Change (3h) | Function |
| AT1G19850 | IAA1 | +4.5 | Aux/IAA transcriptional repressor |
| AT4G14560 | IAA2 | +5.2 | Aux/IAA transcriptional repressor |
| AT3G15540 | IAA19 | +3.8 | Aux/IAA transcriptional repressor |
| AT2G33230 | GH3.3 | +6.1 | Conjugates amino acids to IAA |
| AT4G32280 | SAUR15 | +7.3 | Small Auxin Up RNA, cell expansion |
| AT1G70560 | XTH9 | +3.1 | Xyloglucan endotransglucosylase/hydrolase |
Note: Data are hypothetical and for illustrative purposes only. Actual values may vary.
This table shows a selection of genes that are typically upregulated in response to auxin treatment. The strong upregulation of early auxin-responsive genes like Aux/IAA, GH3, and SAUR families is a hallmark of auxin signaling activation.
Conclusion: From Molecular Interaction to Herbicidal Efficacy
The herbicidal action of this compound is a clear example of how a deep understanding of fundamental biological pathways can be leveraged for practical applications. By mimicking the natural plant hormone auxin and exhibiting preferential binding to the AFB5 receptor, this synthetic auxin effectively hijacks the plant's own growth regulatory machinery. The resulting sustained and amplified signaling cascade leads to a catastrophic disruption of normal development, providing a powerful and selective means of weed control. The continued application of advanced molecular and biochemical techniques will undoubtedly further refine our understanding of these complex interactions and pave the way for the development of next-generation herbicides with improved efficacy and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Aminopyralid Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 7. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]
- 12. A Kinetic Analysis of the Auxin Transcriptome Reveals Cell Wall Remodeling Proteins That Modulate Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Lock and Key of Weed Control: A Technical Guide to the Structure-Activity Relationship of 4-Amino-6-chloropicolinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structure-activity relationship (SAR) of 4-amino-6-chloropicolinic acid analogs, a class of synthetic auxin herbicides critical to modern agriculture. We will dissect the nuanced interplay between chemical structure and herbicidal efficacy, offering insights grounded in experimental data to guide the rational design of next-generation weed management solutions.
Introduction: The Enduring Legacy of Picolinic Acid Herbicides
Picolinic acid derivatives have long been a cornerstone of chemical weed control, valued for their systemic action and selective targeting of broadleaf weeds.[1] Compounds like picloram and clopyralid have been instrumental in protecting crop yields for decades.[2] However, the evolution of herbicide resistance necessitates a continuous search for novel, more effective molecules. This has led to the development of newer analogs, such as aminopyralid, and the highly active 6-aryl-picolinates like halauxifen-methyl and florpyrauxifen-benzyl.[2]
At the heart of their efficacy lies their ability to mimic the plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of normal growth processes.[3] This guide will delve into the specific structural features of this compound analogs that govern their herbicidal potency, providing a roadmap for the design of even more effective and selective compounds.
The Molecular Battlefield: Mechanism of Action
This compound analogs exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. This pathway is a sophisticated regulatory system controlling numerous aspects of plant growth and development.
The Auxin Signaling Pathway: A Primer
Under normal conditions, auxin (IAA) levels are tightly regulated. In the absence of high auxin concentrations, Aux/IAA transcriptional repressor proteins bind to and inhibit Auxin Response Factors (ARFs), preventing the expression of auxin-responsive genes.
When auxin levels rise, IAA binds to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-Box (AFB) proteins, and the Aux/IAA repressor. This binding event tags the Aux/IAA protein for degradation by the 26S proteasome. The degradation of the repressor liberates the ARF, allowing it to activate the transcription of a cascade of genes that regulate cell division, elongation, and differentiation.[4][5]
Hijacking the System: How Picolinic Acid Analogs Work
Synthetic auxins like the this compound analogs mimic IAA, binding to the TIR1/AFB receptors.[6] This initiates the same cascade of events as natural auxin, but with a crucial difference: these synthetic molecules are typically more stable and persistent in the plant than IAA.[1] This leads to a continuous and uncontrolled activation of auxin-responsive genes, resulting in epinastic growth (twisting and curling of stems and leaves), uncontrolled cell division, and ultimately, plant death.[3]
Interestingly, studies have shown that picolinic acid-based herbicides exhibit a preferential binding to the AFB5 receptor, which may contribute to their specific spectrum of activity.[1][7]
Deconstructing for Destruction: A Deep Dive into Structure-Activity Relationships
The herbicidal potency of this compound analogs is exquisitely sensitive to their chemical structure. Modifications to the picolinic acid core can dramatically alter their activity, selectivity, and environmental fate.
The Essential Core: The 4-Aminopicolinic Acid Scaffold
The 4-amino and 2-carboxylic acid functionalities are generally considered essential for high herbicidal activity. The amino group at the 4-position and the carboxylic acid at the 2-position are crucial for the molecule's interaction with the auxin receptor binding pocket.
Halogenation at the 3- and 5-Positions: Enhancing Potency
The presence of halogen atoms at the 3- and 5-positions of the picolinic acid ring significantly influences herbicidal activity. The common substitution pattern is 3,5-dichloro, as seen in picloram. However, recent research has shown that a 3-chloro-5-fluoro substitution can also lead to potent herbicidal activity.[8] These electron-withdrawing halogens likely play a role in modulating the electronic properties of the aromatic ring, which in turn affects receptor binding affinity.
The 6-Position: The Epicenter of Innovation
The most significant advancements in this class of herbicides have come from modifications at the 6-position. Replacing the chlorine atom with aryl-substituted heterocyclic rings has yielded compounds with remarkable potency and altered weed control spectrums.
Introducing a pyrazolyl ring at the 6-position, which is further substituted with an aryl group, has proven to be a highly successful strategy.[9]
-
Influence of Aryl Substituents: The nature and position of substituents on the aryl ring are critical.
-
Electron-withdrawing groups (e.g., halogens like F, Cl, Br) and electron-donating groups (e.g., methyl, methoxy) at the ortho and para positions of the phenyl ring generally lead to higher herbicidal activity.[2]
-
Substitution at the meta position often results in decreased activity.[2]
-
Strong electron-withdrawing groups like nitro and carboxyl, or strong electron-donating groups like hydroxyl and amino, tend to diminish activity.[2]
-
Replacing the pyrazolyl moiety with an indazolyl group has also yielded potent herbicides. Similar to the pyrazolyl analogs, the substitution pattern on the indazole ring influences activity, with electron-withdrawing groups often being favorable.
Quantifying Efficacy: A Comparative Analysis
The following tables summarize the herbicidal activity of representative this compound analogs against various weed species.
Table 1: Root Growth Inhibition of Arabidopsis thaliana
| Compound | R1 (at 6-position) | R2 (on Phenyl Ring) | Concentration (µM) | Inhibition (%) | Reference |
| Picloram | Cl | - | 0.5 | - | [2] |
| Florpyrauxifen | Aryl | - | 0.5 | 33.8 | [10] |
| S202 | 3-methyl-1H-pyrazol-1-yl | 4-Cl | 0.5 | 78.4 | [10] |
| V-2 | 5-(p-tolyl)-3-(difluoromethyl)-1H-pyrazol-1-yl | - | - | IC50 62x lower than Picloram | [2] |
| V-7 | 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl | - | - | IC50 45x lower than Halauxifen-methyl | [9] |
Table 2: Post-Emergence Herbicidal Activity (% Inhibition)
| Compound | R1 (at 6-position) | R2 (on Phenyl Ring) | Rate (g/ha) | Amaranthus retroflexus | Brassica napus | Reference |
| Picloram | Cl | - | 250 | 100 | - | [10] |
| S-Series Analogs | 5-aryl-substituted-1-pyrazolyl | Various | 250 | Many showed 100% inhibition | >80% inhibition for 28 compounds | [10] |
| V-8 | 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl | - | 300 | Better than Picloram | - | [9] |
Experimental Protocols: From Synthesis to Screening
This section provides an overview of the key experimental procedures for the synthesis and evaluation of this compound analogs.
General Synthetic Pathway
The synthesis of 6-aryl-substituted picolinic acid analogs typically involves a multi-step sequence, often starting from a halogenated picolinonitrile.[2]
References
- 1. The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic route and detailed preparation of 4-Amino-6-chloropicolinic acid
Application Note & Protocol
A Proposed Synthetic Route for 4-Amino-6-chloropicolinic Acid via Selective Catalytic Dechlorination
Abstract: This document outlines a detailed, research-grade protocol for the synthesis of this compound, a functionalized pyridine derivative of interest in agrochemical and pharmaceutical research. The proposed synthetic strategy is based on the selective catalytic hydrogenation of a readily available, polychlorinated precursor, 4-amino-3,5,6-trichloropicolinic acid (Picloram). This application note provides a step-by-step experimental procedure, explains the chemical rationale behind the chosen methodology, and includes key considerations for reaction monitoring and product characterization, designed for researchers in organic synthesis and drug development.
Introduction and Strategic Rationale
This compound is a pyridine carboxylic acid derivative. Picolinic acids and their analogs are a critical class of compounds, famously including synthetic auxin herbicides like picloram and aminopyralid.[1][2][3] The precise arrangement of substituents on the pyridine ring dictates the molecule's biological activity, making the development of specific isomers a key objective for creating novel active ingredients with tailored properties.
The synthetic route detailed herein leverages the principle of selective catalytic dehalogenation. The starting material, 4-amino-3,5,6-trichloropicolinic acid (commercially known as Picloram), is an inexpensive and accessible precursor. The core of the proposed synthesis is the selective removal of the chlorine atoms at the C3 and C5 positions of the pyridine ring, while preserving the chlorine at C6 and the other functional groups.
Causality of the Synthetic Choice:
The choice of catalytic hydrogenation with a Palladium on Carbon (Pd/C) catalyst is based on well-documented precedents for the dechlorination of polychlorinated pyridine rings.[4][5][6] The reaction conditions, particularly pH, temperature, and hydrogen pressure, are critical variables that can be tuned to control the extent of dechlorination. The process involves dissolving the acidic starting material in a dilute alkaline solution, which enhances its solubility in the aqueous reaction medium and facilitates the interaction with the solid catalyst.[4][7] Subsequent acidification allows for the precipitation and isolation of the final product.[6]
Proposed Synthetic Workflow
The overall transformation from the starting material to the final product is illustrated below. The key challenge lies in achieving the desired selectivity, which requires careful control of the reaction conditions to prevent both incomplete reaction and over-reduction to the fully dechlorinated 4-aminopicolinic acid.
Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol based on analogous chemical transformations. Researchers should perform initial small-scale trials to optimize conditions. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Operations involving hydrogen gas under pressure require a properly rated hydrogenation reactor and adherence to strict safety protocols.
3.1. Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | 1918-02-1 | 241.46 | Purity ≥ 98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Pellets or solution (e.g., 30% w/v) |
| Palladium on Carbon (5% Pd/C) | 7440-05-3 | - | Degussa type, 50% water wet paste |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | High purity grade (≥ 99.99%) |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) or 30% solution |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For reaction and washing |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | For filtration |
3.2. Step-by-Step Procedure
-
Preparation of the Reaction Mixture:
-
To a suitable high-pressure reactor (e.g., a Parr hydrogenator) equipped with a magnetic stirrer, thermometer, and gas inlet/outlet, add 4-amino-3,5,6-trichloropicolinic acid (e.g., 24.1 g, 0.1 mol).
-
In a separate beaker, prepare a dilute sodium hydroxide solution by dissolving NaOH (e.g., 8.8 g, 0.22 mol, 2.2 eq) in deionized water (e.g., 250 mL). The use of a slight excess of base ensures complete dissolution of the starting material.
-
Carefully add the NaOH solution to the reactor containing the starting material. Stir the mixture until all solids have dissolved, resulting in a clear solution of the sodium salt.
-
-
Catalytic Hydrogenation:
-
To the solution in the reactor, carefully add the 5% Pd/C catalyst (e.g., 1.0 g, ~4 wt%). Caution: Pd/C can be pyrophoric; handle the wet paste with care and avoid ignition sources.
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor vessel by pressurizing with nitrogen gas three times to remove all oxygen.
-
After purging, pressurize the reactor with hydrogen gas to an initial pressure of 0.2-0.4 MPa (approx. 30-60 PSI).[4][5]
-
Begin vigorous stirring and heat the reaction mixture to 40-60 °C. The optimal temperature may require adjustment based on reaction progress.[4]
-
Maintain the hydrogen pressure throughout the reaction. The reaction is expected to proceed for 12-24 hours.[4]
-
-
Reaction Monitoring (Crucial for Selectivity):
-
It is highly recommended to monitor the reaction's progress to obtain the desired product and avoid over-reduction.
-
Periodically (e.g., every 4-6 hours), carefully depressurize the reactor, take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze it by HPLC or LC-MS.
-
The analysis should track the disappearance of the starting material and the formation of intermediates (mono-dechlorinated products) and the final product. The reaction should be stopped once the concentration of the desired this compound is maximized.
-
-
Work-up and Product Isolation:
-
Once the reaction is deemed complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Open the reactor and decant or filter the reaction mixture through a pad of Celite® to completely remove the Pd/C catalyst. Wash the catalyst pad with a small amount of deionized water and combine the filtrates.
-
Transfer the filtrate to a suitable beaker equipped with a stirrer. Place the beaker in an ice bath to cool.
-
Slowly add hydrochloric acid (e.g., 30% solution) dropwise to the stirred filtrate to adjust the pH to 1-2.[4][5]
-
A white or off-white precipitate of the product, this compound, should form as the solution becomes acidic.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete crystallization.
-
-
Purification and Drying:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Dry the product under high vacuum at 50-60 °C to a constant weight.
-
The purity of the final product should be confirmed using HPLC, ¹H NMR, and Mass Spectrometry.
-
Key Considerations and Troubleshooting
-
Selectivity Control: The most significant challenge is controlling the selectivity of the dechlorination. If the reaction is stopped too early, the primary product might be 4-amino-3,6-dichloropicolinic acid.[4] If it runs too long, the formation of 4-aminopicolinic acid will increase, reducing the yield of the desired product.[6] Rigorous HPLC monitoring is the key to success.
-
Catalyst Activity: The activity of the Pd/C catalyst can vary. If the reaction is sluggish, a slight increase in temperature, hydrogen pressure, or catalyst loading may be necessary. Ensure the catalyst is not old or poisoned.
-
Product Solubility: The product is expected to have low solubility in acidic aqueous solutions, which enables its precipitation. If precipitation is incomplete, it may indicate that the pH is not sufficiently low or that the product concentration is too dilute.
References
- 1. Aminopyralid | C6H4Cl2N2O2 | CID 213012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 3. Aminopyralid - Wikipedia [en.wikipedia.org]
- 4. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 5. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Step-by-step laboratory synthesis of 4-Amino-6-chloropicolinic acid
Application Note & Protocol
A Validated Two-Step Synthesis of 4-Amino-6-chloropicolinic Acid for Research & Development
Abstract
This application note provides a detailed, step-by-step protocol for the laboratory synthesis of this compound, a valuable heterocyclic building block in medicinal and agrochemical research. The synthetic strategy is based on a robust two-step pathway commencing from commercially available 3,4,5,6-tetrachloropicolinonitrile. The first step involves a concurrent regioselective amination and nitrile hydrolysis to yield 4-amino-3,5,6-trichloropicolinic acid. The second step achieves a selective catalytic hydrodechlorination to remove the chlorine atoms at the C3 and C5 positions, affording the target compound. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for procedural choices, comprehensive safety guidelines, and methods for product validation.
Introduction & Synthetic Strategy
Substituted picolinic acids are a cornerstone of modern chemical synthesis, serving as key precursors to a wide range of functional molecules, including herbicides and pharmaceuticals.[1] this compound (CAS 546141-56-4) is a particularly useful scaffold due to its distinct functional groups—a carboxylic acid, an amino group, and a chlorine atom—which allow for diverse downstream modifications.
The synthetic approach detailed herein was developed by consolidating established, high-yield transformations for analogous pyridine systems. The pathway avoids the use of overly hazardous or expensive starting materials and proceeds in two reliable steps:
-
Step 1: Ammonolysis and Hydrolysis: Starting with 3,4,5,6-tetrachloropicolinonitrile, a one-pot reaction with aqueous ammonia under pressure and heat is used. The electron-withdrawing nature of the nitrile and chlorine atoms activates the pyridine ring for nucleophilic aromatic substitution. The C4 position is most susceptible to amination. Concurrently, the aqueous basic conditions facilitate the complete hydrolysis of the nitrile group to a carboxylic acid, yielding the intermediate 4-amino-3,5,6-trichloropicolinic acid.[2]
-
Step 2: Selective Catalytic Hydrodechlorination: The polychlorinated intermediate is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C). This method is well-documented for the dehalogenation of pyridine rings.[3] The key to this synthesis is controlling the reaction conditions (pressure, temperature, and time) to selectively remove the chlorine atoms at positions C3 and C5 while preserving the more sterically hindered and electronically distinct C6 chlorine, thus yielding the final product.[4]
Overall Synthetic Workflow
Caption: Two-step synthesis of this compound.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |
| 3,4,5,6-Tetrachloropicolinonitrile | 16423-53-9 | C₆Cl₄N₂ | ≥98% | Sigma-Aldrich |
| Ammonium Hydroxide | 1336-21-6 | NH₄OH | 28-30% in H₂O | Fisher Scientific |
| Sodium Hydroxide | 1310-73-2 | NaOH | ≥98% (pellets) | Merck |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Pd/C | 10 wt. % | Sigma-Aldrich |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | ≥99.99% | Airgas |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 37% (conc.) | VWR |
| Deionized Water | 7732-18-5 | H₂O | - | Laboratory Supply |
| Nitrogen Gas (N₂) | 7727-37-9 | N₂ | ≥99.9% | Airgas |
Equipment
-
High-pressure autoclave or Parr reactor (minimum 1 L capacity) with stirrer and temperature/pressure controls.
-
Parr-type hydrogenation apparatus or similar high-pressure hydrogenation system.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Magnetic stirrer hotplate.
-
Büchner funnel and vacuum flask for filtration.
-
pH meter or pH indicator strips.
-
Rotary evaporator.
-
Analytical balance (0.1 mg readability).
-
Standard analytical equipment for product validation: NMR spectrometer, LC-MS, melting point apparatus.
Detailed Synthesis Protocol
Step 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic acid
Causality: This step leverages the high reactivity of the tetrachlorinated pyridine ring. The C4 position is electronically favorable for nucleophilic attack by ammonia. The reaction is performed under pressure in an autoclave to increase the concentration of dissolved ammonia and reach the necessary temperature for both amination and the subsequent hydrolysis of the nitrile to the carboxylic acid in a single operation.[2]
Protocol:
-
Reactor Setup: To a 1-liter stainless-steel autoclave equipped with a mechanical stirrer, add 3,4,5,6-tetrachloropicolinonitrile (100 g, 0.41 mol).
-
Reagent Addition: Add 800 mL of deionized water followed by the slow and careful addition of 98 g of concentrated ammonium hydroxide (28-30%, ~107 mL, 1.5 mol).
-
Reaction Execution: Seal the autoclave. Purge the headspace with nitrogen gas three times to remove air.
-
Begin stirring and heat the mixture to 140 °C. The internal pressure will rise due to ammonia vapor pressure and heating. Maintain the temperature for 8-10 hours. Crucial: Monitor the internal pressure to ensure it remains within the safe operating limits of the reactor.
-
Cooling & Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature (<30 °C). Once cool, slowly and carefully vent the excess ammonia pressure in a well-ventilated fume hood.
-
Work-up & Isolation: Transfer the resulting reaction slurry to a large beaker. Gently warm the solution on a hotplate in the fume hood to drive off any remaining dissolved ammonia.
-
Precipitation: Cool the solution in an ice bath. Slowly acidify the mixture with concentrated hydrochloric acid (HCl) with stirring until the pH reaches 1-2. A thick, off-white precipitate of 4-amino-3,5,6-trichloropicolinic acid will form.
-
Filtration & Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove salts.
-
Dry the product under vacuum at 60 °C to a constant weight.
-
Validation: The expected yield is approximately 75-85%. The product can be characterized by NMR and MS to confirm its identity before proceeding.
Step 2: Selective Hydrodechlorination to this compound
Causality: This step utilizes heterogeneous catalysis to selectively remove chlorine atoms. The Pd/C catalyst facilitates the cleavage of C-Cl bonds in the presence of hydrogen gas. The chlorine atoms at C3 and C5 are more sterically accessible and electronically prone to reduction than the C6 chlorine, which is adjacent to the pyridine nitrogen. The reaction is run in a basic aqueous solution to dissolve the acidic starting material as its sodium salt, improving its interaction with the solid catalyst.[3][4]
Protocol:
-
Reactor Setup: To a 1-liter high-pressure hydrogenation vessel, add the dried 4-amino-3,5,6-trichloropicolinic acid (50.8 g, 0.2 mol) from Step 1.
-
Solvent & Base Addition: Prepare a dilute sodium hydroxide solution by dissolving NaOH (24 g, 0.6 mol) in 500 mL of deionized water. Add this solution to the reactor. Stir until the solid is fully dissolved, forming the sodium salt.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (2.0 g, ~4 mol%) to the solution. Caution: Pd/C can be pyrophoric. Handle in an inert atmosphere or add to the solution carefully to wet it immediately.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.3 MPa (~45 PSI).
-
Begin vigorous stirring and heat the reaction mixture to 50-60 °C. Maintain the temperature and hydrogen pressure.
-
Reaction Monitoring: The reaction progress is critical for selectivity. Monitor the reaction by taking small aliquots (after depressurizing and purging with N₂) for HPLC or LC-MS analysis every 4-6 hours. The reaction is typically complete within 20-30 hours. The goal is to observe the disappearance of the starting material and the primary formation of the desired monochlorinated product.
-
Cooling & Filtration: Once the reaction is complete, cool the vessel to room temperature, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Wash the filter pad with a small amount of deionized water. Caution: Do not allow the catalyst filter cake to dry in the air. Quench it with water.
-
Precipitation & Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Acidify with concentrated HCl to pH 1-2. The target compound, this compound, will precipitate as a white or off-white solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60 °C. The expected yield is 85-95%.[4] The product can be further purified by recrystallization from an ethanol/water mixture if required.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| IUPAC Name | This compound |
| CAS Number | 546141-56-4[5] |
| Molecular Formula | C₆H₅ClN₂O₂[6] |
| Molecular Weight | 172.57 g/mol [6] |
| Appearance | White to off-white solid |
| ¹H NMR, ¹³C NMR | Spectra should be consistent with the proposed structure. |
| Mass Spectrometry | ESI-MS should show [M+H]⁺ at m/z 173.0 and [M-H]⁻ at m/z 171.0. |
Safety & Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
High-Pressure Reactions: Both steps involve high-pressure equipment. Ensure you are fully trained in the operation of the autoclave and hydrogenation apparatus. Always perform leak checks before heating or pressurizing. Use a blast shield.
-
Chemical Hazards:
-
Chlorinated pyridines are toxic and should be handled with care.
-
Concentrated ammonium hydroxide and hydrochloric acid are corrosive and have noxious fumes.
-
Sodium hydroxide is corrosive.
-
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. Ensure the hydrogenation area is free of ignition sources and properly ventilated.
-
Catalyst Handling: Palladium on carbon (Pd/C) is flammable, especially when dry or containing adsorbed hydrogen. Do not allow the used catalyst to dry in the air. Quench the catalyst filter cake with water immediately after filtration and dispose of it according to institutional guidelines.
References
- 1. Aminopyralid - Wikipedia [en.wikipedia.org]
- 2. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 3. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 4. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 5. 4-amino-6-chloropyridine-2-carboxylic acid 97% | CAS: 546141-56-4 | AChemBlock [achemblock.com]
- 6. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Amino-Picolinic Acids in Herbicide Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Picolinic Acid Core in Modern Herbicides
The picolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of compounds renowned for their systemic action and efficacy against a wide range of broadleaf weeds. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants. Within this family of herbicides, chlorinated 4-aminopicolinic acid derivatives have proven to be particularly effective. This guide provides a detailed exploration of the synthesis of key picolinic acid herbicides, with a special focus on the role of 4-amino-6-chloropicolinic acid and its more heavily chlorinated analogue, 4-amino-3,5,6-trichloropicolinic acid, as crucial precursors. We will delve into the synthetic pathways, reaction mechanisms, and detailed protocols, providing researchers with the foundational knowledge to innovate in this critical area of agrochemistry.
The Central Precursor: 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
Contrary to a common misconception, the direct precursor for several major picolinic acid herbicides is not this compound, but rather its trichlorinated counterpart, 4-amino-3,5,6-trichloropicolinic acid. This compound is not only a key intermediate but is also a potent herbicide in its own right, known commercially as Picloram.[1][2][3]
Picloram is a systemic herbicide used for the control of woody plants and a wide range of broad-leaved weeds.[1][2] Its synthesis typically starts from α-picoline, which undergoes a series of chlorination, amination, and hydrolysis reactions. One patented method involves the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide at elevated temperatures, followed by acidification to yield 4-amino-3,5,6-trichloropicolinic acid.[4]
Synthesis of Aminopyralid: A Case Study in Selective Dechlorination
Aminopyralid (4-amino-3,6-dichloropicolinic acid) is another prominent herbicide in the picolinic acid family, valued for its effectiveness against invasive broadleaf weeds. The synthesis of Aminopyralid is a prime example of the strategic modification of a core precursor. It is synthesized from 4-amino-3,5,6-trichloropicolinic acid through a selective catalytic hydrogenation process that removes the chlorine atom at the 5-position of the pyridine ring.
Key Synthetic Transformation:
The conversion of 4-amino-3,5,6-trichloropicolinic acid to Aminopyralid is a selective dechlorination reaction. This process highlights the ability to fine-tune the herbicidal properties of the picolinic acid core through targeted chemical modifications.
Caption: General reaction scheme for the synthesis of Aminopyralid from 4-amino-3,5,6-trichloropicolinic acid.
Application Protocol: Synthesis of 4-Amino-3,6-dichloropicolinic Acid (Aminopyralid)
This protocol details the laboratory-scale synthesis of Aminopyralid from 4-amino-3,5,6-trichloropicolinic acid via catalytic hydrogenation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Amino-3,5,6-trichloropicolinic acid (Picloram) | 1918-02-1 | 241.46 | 50.8 g |
| 30% Sodium Hydroxide (NaOH) solution | 1310-73-2 | 40.00 | 66.7 g |
| 5% Palladium on Carbon (Pd/C) catalyst | 7440-05-3 | - | 2.0 g |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 500 mL |
| 30% Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | - |
| Nitrogen (N₂) gas | 7727-37-9 | 28.01 | - |
Equipment:
-
1000 mL high-pressure reactor with magnetic stirrer, thermometer, and gas inlet/outlet
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Procedure:
-
Dissolution of the Precursor:
-
In a suitable beaker, add 50.8 g of 4-amino-3,5,6-trichloropicolinic acid to 500 mL of deionized water.
-
While stirring, slowly add 66.7 g of 30% sodium hydroxide solution to dissolve the starting material. The formation of the sodium salt increases its solubility in water.
-
Filter the solution to remove any insoluble impurities.
-
-
Catalytic Hydrogenation:
-
Transfer the filtrate to the 1000 mL high-pressure reactor.
-
Carefully add 2.0 g of 5% Pd/C catalyst to the reactor.
-
Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to 0.2 MPa.
-
Begin stirring and heat the reaction mixture to 50°C.
-
Increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the Pd/C catalyst. The catalyst can be recycled.
-
Transfer the filtrate to a clean beaker and cool in an ice bath.
-
Slowly add 30% hydrochloric acid to the filtrate with stirring to adjust the pH to 1-2. This will precipitate the product.
-
Collect the precipitate by filtration and wash the solid with water.
-
Dry the product to obtain 4-amino-3,6-dichloropicolinic acid. The expected yield is approximately 91.4% with a purity of 97.5%.[5]
-
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and there are no sources of ignition.
-
Handle corrosive reagents (NaOH and HCl) with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The high-pressure reactor should be operated by trained personnel.
The Role of this compound
While 4-amino-3,5,6-trichloropicolinic acid is the primary industrial precursor for herbicides like Aminopyralid, the role of this compound is less direct. It is not typically the starting material for the synthesis of these major herbicides. However, it is a recognized chemical entity and may serve as an intermediate in certain synthetic pathways or as a precursor for the synthesis of other, more specialized herbicidal compounds.
Recent research in the field of picolinic acid herbicides has focused on the synthesis of novel derivatives by modifying the core structure to overcome weed resistance and improve herbicidal profiles.[6][7][8] These studies often involve the introduction of various substituents at different positions of the picolinic acid ring. It is conceivable that this compound could be a valuable starting material for such research, allowing for targeted functionalization at the 3- and 5-positions.
Caption: Conceptual pathway for the use of this compound in the synthesis of novel herbicides.
Mechanism of Action: Synthetic Auxins
Picolinic acid herbicides, including Picloram and Aminopyralid, act as synthetic auxins.[6][7] They mimic the plant hormone indole-3-acetic acid (IAA) but are more resistant to degradation by the plant. This leads to an "auxin overload" in susceptible plants.
The herbicidal action is initiated by the binding of the picolinic acid molecule to specific auxin-binding proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. This binding event triggers a cascade of downstream signaling events that disrupt normal plant growth and development, including:
-
Uncontrolled cell division and elongation
-
Epinasty (downward bending of leaves)
-
Stem and root swelling and twisting
-
Disruption of vascular tissue function
Ultimately, these physiological disruptions lead to the death of the plant. The selectivity of these herbicides is due to differences in the auxin signaling pathways and metabolism between broadleaf and grass species.
Conclusion
The synthesis of picolinic acid herbicides is a mature yet continually evolving field. While 4-amino-3,5,6-trichloropicolinic acid (Picloram) stands as the central precursor for major herbicides like Aminopyralid, the potential of less chlorinated derivatives like this compound as starting materials for novel herbicide discovery should not be overlooked. A thorough understanding of the synthetic pathways, reaction mechanisms, and the mode of action of these compounds is essential for researchers and scientists working to develop the next generation of effective and environmentally sound weed management solutions.
References
- 1. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]
- 2. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. mdpi.com [mdpi.com]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Picolinic Acid Derivatives from 4-Amino-6-chloropicolinic Acid
Introduction: The Strategic Importance of the Picolinic Acid Scaffold
The picolinic acid framework is a "privileged" structural motif in the fields of medicinal chemistry and agrochemistry. Its derivatives are integral to a significant number of FDA-approved drugs and next-generation herbicides.[1][2] The unique arrangement of the carboxylic acid and the nitrogen atom on the pyridine ring allows for versatile interactions with biological targets, including acting as a bidentate chelating agent. The strategic functionalization of the picolinic acid core enables the fine-tuning of physicochemical properties and biological activity, making it a highly valuable scaffold for the discovery of novel bioactive molecules.
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel picolinic acid derivatives starting from the readily available building block, 4-Amino-6-chloropicolinic acid. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to generate a diverse library of compounds with potential applications in drug discovery and crop protection.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The chlorine atom at the 6-position is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions. The amino group at the 4-position and the carboxylic acid at the 2-position modulate the electronic properties of the pyridine ring and can be used for further derivatization.
This application note will focus on three primary strategies for derivatization at the C6 position:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the synthesis of a wide range of amino-picolinic acid derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of oxygen-based nucleophiles, such as phenols, to create aryloxy-picolinic acid derivatives.
For ease of handling and to prevent potential side reactions with the carboxylic acid group, it is often advantageous to first convert the this compound to its methyl ester, Methyl 4-amino-6-chloropicolinate. This can be readily achieved using standard esterification procedures, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[3] The following protocols will assume the use of this methyl ester as the starting material.
Protocol 1: Synthesis of 4-Amino-6-aryl-picolinic Acid Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] For the coupling of chloropyridines, which are generally less reactive than their bromo or iodo counterparts, the selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(II) acetate (Pd(OAc)₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of electron-deficient chloroheterocycles. The ligand facilitates the oxidative addition of the C-Cl bond to the palladium center, which is often the rate-limiting step.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to activate the boronic acid for transmetalation.
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane and water is commonly employed. Water is essential for the activation of the boronic acid by the base.
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add Methyl 4-amino-6-chloropicolinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-aryl-picolinate.
Protocol 2: Synthesis of 4-Amino-6-(arylamino)-picolinic Acid Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] This method allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XantPhos is highly effective for the amination of aryl chlorides.[6] This ligand system promotes the reductive elimination step, which forms the C-N bond.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often used to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous toluene or 1,4-dioxane are common solvents for this reaction, as they are compatible with the anhydrous conditions required.
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, a flame-dried Schlenk tube is charged with Methyl 4-amino-6-chloropicolinate (1.0 mmol), the desired aniline (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XantPhos (0.05 mmol, 5 mol%), and cesium carbonate (1.5 mmol).
-
Anhydrous toluene (10 mL) is added, and the tube is sealed.
-
Reaction: The reaction mixture is heated to 110 °C with stirring.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-amino-6-(arylamino)-picolinate.
Protocol 3: Synthesis of 4-Amino-6-aryloxy-picolinic Acid Derivatives via Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the formation of C-O bonds on electron-deficient aromatic rings. The electron-withdrawing nature of the pyridine ring, further enhanced by the carboxylic ester group, facilitates the displacement of the chloride at the 6-position by oxygen nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophile and Base: The phenoxide, generated in situ from the corresponding phenol and a strong base like sodium hydride (NaH), is a potent nucleophile for SNAr reactions.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is ideal for SNAr reactions as it solvates the cation of the nucleophile, increasing the nucleophilicity of the anion, and can withstand the elevated temperatures often required.
-
Temperature: Heating is typically necessary to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[7]
Caption: Workflow for Nucleophilic Aromatic Substitution.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, a solution of the desired phenol (1.2 mmol) in anhydrous DMF (5 mL) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of Methyl 4-amino-6-chloropicolinate (1.0 mmol) in anhydrous DMF (5 mL) is then added.
-
Reaction: The reaction mixture is heated to 90 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled to room temperature and carefully quenched by the slow addition of water (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-6-aryloxy-picolinate.
Data Presentation: Representative Characterization of Synthesized Derivatives
The following table summarizes the expected characterization data for representative derivatives synthesized from Methyl 4-amino-6-chloropicolinate.
| Derivative | Synthetic Method | Expected ¹H NMR (δ, ppm, DMSO-d₆) | Expected ¹³C NMR (δ, ppm, DMSO-d₆) | Expected MS (m/z) [M+H]⁺ |
| Methyl 4-amino-6-(4-methoxyphenyl)picolinate | Suzuki-Miyaura | 7.95 (d, 2H), 7.10 (d, 2H), 6.85 (s, 1H), 6.50 (s, 1H), 6.20 (br s, 2H), 3.80 (s, 3H), 3.75 (s, 3H) | 166.0, 160.5, 158.0, 155.0, 148.0, 129.5, 128.0, 114.0, 108.0, 105.0, 55.5, 52.0 | 273.1 |
| Methyl 4-amino-6-anilinopicolinate | Buchwald-Hartwig | 9.50 (s, 1H), 7.70 (d, 2H), 7.30 (t, 2H), 7.00 (t, 1H), 6.70 (s, 1H), 6.10 (s, 1H), 6.00 (br s, 2H), 3.70 (s, 3H) | 166.5, 159.0, 155.5, 148.5, 140.0, 129.0, 123.0, 120.0, 106.0, 102.0, 51.5 | 244.1 |
| Methyl 4-amino-6-phenoxypicolinate | SNAr | 7.40 (t, 2H), 7.20 (t, 1H), 7.10 (d, 2H), 6.60 (s, 1H), 6.30 (br s, 2H), 5.90 (s, 1H), 3.75 (s, 3H) | 165.5, 163.0, 156.0, 154.0, 149.0, 129.5, 124.0, 121.0, 109.0, 98.0, 52.0 | 245.1 |
Note: The presented NMR data are hypothetical and intended for illustrative purposes. Actual chemical shifts may vary.
Final Hydrolysis to Picolinic Acids
The methyl esters can be hydrolyzed to the corresponding carboxylic acids by treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification.[8] This final step yields the desired picolinic acid derivatives, which are often the biologically active forms.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse range of novel picolinic acid derivatives. The protocols outlined in this application note, based on robust and well-established methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, provide researchers with a clear roadmap for accessing these important classes of compounds. The strategic application of these synthetic methods will undoubtedly continue to fuel innovation in the development of new therapeutics and agrochemicals.
References
- 1. rsc.org [rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 4-Amino-6-chloropicolinic acid in agrochemical research
An Application Guide for Researchers
The Role of 4-Aminopicolinic Acids in Modern Agrochemical Discovery
Introduction: The 4-aminopicolinic acid scaffold is a cornerstone in the development of synthetic auxin herbicides, a critical class of agrochemicals for managing broadleaf weed infestations. While the specific molecule 4-Amino-6-chloropicolinic acid is a known chemical entity, its direct application as a commercial herbicide is less documented than its close, highly influential relatives. This guide will focus on the broader family of 4-aminopicolinic acids, using the foundational herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) as a primary exemplar. We will delve into the mechanism of action, key research applications, and detailed protocols for the synthesis of novel derivatives and their subsequent bio-efficacy evaluation. This document is intended to provide researchers and development professionals with the foundational knowledge and practical methodologies to innovate within this important chemical class.
Section 1: The Picolinic Acid Class and its Mechanism of Action
Picolinic acid herbicides are a vital subclass of synthetic auxins, valued for their systemic nature, broad-spectrum control of broadleaf weeds, and efficacy against some herbicide-resistant species.[1][2] Their discovery dates back to the 1960s with the commercialization of Picloram, which demonstrated potent control over deep-rooted perennial weeds.[1]
Mechanism of Action: Synthetic Auxins
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but they are not easily metabolized by the plant. This leads to an "auxin overload".[3] They are absorbed through foliage and roots and translocate to meristematic tissues, where they disrupt multiple growth processes.[4]
The primary mode of action involves binding to auxin co-receptor complexes, which includes F-box proteins like AFB5 (for picolinates) rather than the TIR1 protein that is the primary target of natural auxin.[5] This binding event targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes, causing a cascade of phytotoxic effects:
-
Epinasty: Twisting and curling of stems and leaves.[6]
-
Uncontrolled Cell Division & Elongation: Leads to tissue malformation and abnormal growth.
-
Disrupted Vascular Tissue: Impairs transport of water and nutrients.
-
Ethylene Production: Stimulation of ethylene can contribute to epinastic symptoms.[4]
Ultimately, these disruptions exhaust the plant's resources, leading to senescence and death. The complex mode of action is a key reason why resistance to synthetic auxins develops more slowly compared to herbicides with other target sites.[1]
Caption: Disruption of the auxin signaling pathway by picolinic acid herbicides.
Section 2: Lead Compound Profile: Picloram
Picloram (4-amino-3,5,6-trichloropicolinic acid) serves as an excellent model for this class of herbicides. Its properties and limitations are often the starting point for new discovery efforts.
| Property | Value | Source(s) |
| CAS Number | 1918-02-1 | [7] |
| Molecular Formula | C₆H₃Cl₃N₂O₂ | [8] |
| Molecular Weight | 241.46 g/mol | [8] |
| Appearance | White to beige crystalline powder | [8] |
| Water Solubility | 400-420 mg/L | [8][9] |
| Herbicidal Spectrum | Systemic control of broadleaf weeds and woody plants | [7][9] |
| Key Limitation | High persistence in soil, can lead to phytotoxicity in subsequent non-target crops | [1] |
Section 3: Agrochemical Research Applications & Protocols
Research involving 4-aminopicolinic acids typically follows an iterative cycle of design, synthesis, and biological evaluation to develop novel herbicides with improved characteristics.
Application 1: Lead Optimization and Derivative Synthesis
Causality: The primary driver for synthesizing new derivatives is to overcome the limitations of existing herbicides like Picloram. Researchers aim to enhance herbicidal activity, broaden the weed control spectrum, improve crop selectivity, and reduce environmental persistence. A common strategy involves replacing the chlorine atoms on the pyridine ring with other functional groups, such as substituted aryl or pyrazolyl rings.[1][2][5] This modification can significantly alter the molecule's binding affinity to the target receptor and its metabolic stability.
Protocol: Generalized Synthesis of a 4-Amino-6-(Aryl-Substituted)-Picolinic Acid
This protocol is a representative workflow adapted from published literature for creating novel derivatives.[1][5] It involves the protection of the amino group, a substitution reaction, deprotection, and final hydrolysis.
Caption: General workflow for synthesizing novel picolinic acid derivatives.
Step-by-Step Methodology:
-
Amino Group Protection:
-
Dissolve the starting material (e.g., 4-amino-3,5,6-trichloropicolinonitrile) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) to act as an acid scavenger.
-
Slowly add the protecting group reagent (e.g., phthaloyl chloride) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Nucleophilic Aromatic Substitution at C6:
-
Dissolve the protected intermediate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add the desired nucleophile (e.g., an aryl-substituted pyrazole) and a base like potassium carbonate.
-
Heat the reaction mixture (e.g., 80-120°C) for several hours until TLC indicates consumption of the starting material.
-
Cool the reaction, pour into water, and extract the product. Purify using column chromatography.
-
-
Deprotection of the Amino Group:
-
Dissolve the substituted intermediate in a solvent system such as THF/methanol.
-
Add a deprotecting agent like hydrazine hydrate or concentrated ammonium hydroxide.[1]
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Remove the solvent and purify the product to yield the deprotected amine.
-
-
Hydrolysis to Carboxylic Acid:
-
Suspend the nitrile intermediate in a mixture of water and a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for 12-48 hours.
-
Cool the reaction mixture and carefully adjust the pH to ~2-3 with concentrated HCl or NaOH to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final compound.
-
Application 2: Herbicidal Bio-Efficacy Screening
Causality: Once synthesized, new compounds must be rigorously tested to quantify their biological activity. A tiered screening approach is employed, starting with rapid, high-throughput assays on model plants, followed by more comprehensive greenhouse trials on target weeds and crops.
Protocol 1: In Vitro Root Growth Inhibition Assay
This primary screen provides a rapid assessment of a compound's intrinsic phytotoxicity and allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value. Arabidopsis thaliana is an ideal model due to its small size, rapid life cycle, and known genetics.
Step-by-Step Methodology:
-
Preparation of Test Plates:
-
Prepare Murashige and Skoog (MS) agar medium and autoclave.
-
While the medium is still molten (~50°C), add the test compound dissolved in a minimal amount of DMSO. Prepare a dilution series (e.g., 0.1 µM to 1000 µM) and a solvent-only control.
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize A. thaliana seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and then rinse 3-5 times with sterile water.
-
Suspend the seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Pipette 5-10 seeds in a line onto the surface of each prepared test plate.
-
-
Incubation and Data Collection:
-
Seal the plates and place them vertically in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).
-
After 5-7 days, photograph the plates.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length for each seedling.
-
-
Data Analysis:
-
Calculate the percent inhibition of root growth for each concentration relative to the solvent control.
-
Use a suitable statistical software (e.g., GraphPad Prism) to perform a non-linear regression (dose-response curve) and determine the IC₅₀ value.
-
Protocol 2: Post-Emergence Greenhouse Assay
This secondary screen evaluates the compound's performance when applied to established plants, providing insights into its foliar uptake, translocation, and real-world potential.
Step-by-Step Methodology:
-
Plant Cultivation:
-
Grow target weed species (e.g., Amaranthus retroflexus - pigweed, Brassica napus - rapeseed) and crop species (e.g., wheat, corn) in pots containing a standard greenhouse soil mix.
-
Maintain plants in a controlled greenhouse environment until they reach a specific growth stage (e.g., 2-4 true leaves).
-
-
Herbicide Application:
-
Prepare a stock solution of the test compound. Formulate it with appropriate adjuvants (e.g., surfactant, emulsifier) to mimic a commercial spray solution.
-
Apply the herbicide solution at a defined application rate (e.g., 150, 300, 600 g/ha) using a calibrated track sprayer to ensure uniform coverage. Include an untreated control and a commercial standard (e.g., Picloram) for comparison.
-
-
Evaluation and Data Collection:
-
Return the plants to the greenhouse.
-
Visually assess herbicidal injury at set time points (e.g., 3, 7, and 14 days after treatment - DAT).
-
Use a 0-100% rating scale, where 0% = no effect and 100% = complete plant death.
-
At the final time point, harvest the above-ground biomass and measure the fresh or dry weight to quantify the growth reduction.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data using analysis of variance (ANOVA) to determine statistically significant differences between treatments.
-
| Compound | IC₅₀ (A. thaliana) (µM) | Post-Emergence Control of A. retroflexus @ 300 g/ha (14 DAT) |
| Picloram (Standard) | 0.85 | 85% |
| Derivative V-7 | 0.019 | 90% |
| Derivative V-8 | 0.15 | 95% |
| Note: Data is representative and adapted from published studies for illustrative purposes.[5] |
Section 4: Conclusion
The 4-aminopicolinic acid framework remains a highly fertile ground for the discovery of novel synthetic auxin herbicides. By leveraging established lead compounds like Picloram, researchers can apply principles of rational design and medicinal chemistry to create new derivatives. The systematic application of in vitro and whole-plant bio-efficacy screening protocols is essential for identifying candidates with superior activity, improved crop safety, and more favorable environmental profiles. The methodologies outlined in this guide provide a robust foundation for scientists engaged in the vital work of developing next-generation weed management solutions.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 6. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]
- 7. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]
- 8. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
Application Notes & Protocols: The Strategic Use of 4-Amino-6-chloropicolinic Acid as a Versatile Building Block in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the efficiency of synthesizing diverse chemical libraries around a core scaffold is paramount. "Privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, serving as fertile ground for developing novel therapeutic agents.[1][2] The substituted pyridine ring, a quintessential heterocycle, is a cornerstone of this concept. This document provides an in-depth guide to the strategic application of 4-Amino-6-chloropicolinic acid (CAS 546141-56-4), a trifunctional building block poised for versatile elaboration in medicinal chemistry programs. We will explore its core reactivity, provide detailed protocols for its key transformations, and illustrate its utility through case studies in the development of bioactive compounds.
Introduction: A Scaffold of Strategic Importance
This compound is more than a simple chemical intermediate; it is a highly functionalized scaffold offering three distinct and orthogonally addressable reaction sites. The inherent asymmetry and electronic nature of the pyridine ring, combined with the specific substitution pattern—an amino group, a chloro group, and a carboxylic acid—provide chemists with a powerful tool for generating structural diversity.
-
The picolinic acid motif is a known structural feature in various bioactive molecules.
-
The 4-amino group provides a key hydrogen bond donor and a nucleophilic handle for derivatization. Derivatives of 4-aminopyridine have shown a range of pharmacological activities, including potential applications in treating neurodegenerative disorders like Alzheimer's disease.[3][4][5]
-
The 6-chloro substituent is not merely a placeholder; it is an activatable site for modern cross-coupling reactions, enabling the introduction of complex aryl, heteroaryl, and alkyl groups to build out the core scaffold.[6][7]
This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both the foundational principles and the practical, field-proven protocols necessary to leverage this building block to its full potential.
Physicochemical Properties & Handling
A clear understanding of the physical properties of a building block is critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 4-amino-6-chloropyridine-2-carboxylic acid | [8] |
| CAS Number | 546141-56-4 | [8] |
| Molecular Formula | C₆H₅ClN₂O₂ | [8] |
| Molecular Weight | 172.57 g/mol | [8] |
| Appearance | Typically an off-white or light yellow solid | [9] |
| Handling & Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | General Lab Practice |
Core Reactivity: The Three Pillars of Diversification
The synthetic versatility of this compound stems from its three distinct functional handles, which can be addressed with a high degree of chemoselectivity. The choice of reaction conditions dictates which part of the molecule is modified, allowing for a rational and stepwise construction of complex target molecules.
Caption: Key reactive sites on the this compound scaffold.
-
Carboxylic Acid (Position 2): The most accessible handle for standard amide bond formation, esterification, or reduction. This site is ideal for introducing side chains that can interact with biological targets or modulate physicochemical properties like solubility.
-
Amino Group (Position 4): A versatile nucleophile. It can be acylated, sulfonylated, or used to form ureas and thioureas. This position is critical for extending the molecule and establishing key hydrogen bonding interactions.[6]
-
Chloro Group (Position 6): An electrophilic site on an electron-deficient pyridine ring. It is primed for nucleophilic aromatic substitution (SNAr) and, more significantly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which serve to build the core molecular framework.[6][7]
Experimental Protocols & Methodologies
The following protocols are representative examples of how to functionalize each reactive site. They are designed to be robust and adaptable.
Protocol 1: Amide Coupling via the Carboxylic Acid
This protocol describes the formation of an amide bond, a fundamental transformation in medicinal chemistry for linking molecular fragments.
Workflow:
Caption: Standard workflow for amide bond formation.
Step-by-Step Methodology:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration). Add the desired primary or secondary amine (1.1 eq).
-
Reagent Addition: Add a peptide coupling agent such as HATU (1.2 eq), followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientist's Note (Causality): HATU is an efficient coupling reagent that minimizes racemization and side reactions. DIPEA is used as an organic base to neutralize the generated acids without interfering with the coupling process. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond at the 6-position, replacing the chlorine with an aryl or heteroaryl group—a key step in scaffold elaboration.[6]
Step-by-Step Methodology:
-
Setup: In a microwave vial or Schlenk tube, combine this compound methyl ester (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Note: The carboxylic acid is often protected as an ester (e.g., methyl ester) to prevent interference with the basic conditions of the coupling reaction.
-
-
Catalyst Addition: Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 - 0.10 eq).
-
Solvent: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C (conventional heating or microwave) for 2-12 hours, monitoring by LCMS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Deprotection (if necessary): If the starting material was an ester, hydrolyze it to the free carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final product.
Scientist's Note (Trustworthiness): The success of a Suzuki coupling is highly dependent on the quality of reagents and the exclusion of oxygen. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is a critical, self-validating step to prevent catalyst degradation and ensure reproducible results. The choice of catalyst, base, and solvent may require optimization depending on the specific boronic acid used.[6]
Case Study: Synthesis of Antimycobacterial Agents
The utility of this compound derivatives is demonstrated in the synthesis of novel inhibitors of Mycobacterium tuberculosis.[6] A key synthetic intermediate, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, was generated using a Suzuki coupling reaction. This intermediate was then further functionalized at the newly introduced amino group to produce a library of amides, ureas, and thioureas.[6]
Synthetic Strategy Overview:
Caption: Diversification strategy for generating antimycobacterial agents.[6]
This case study exemplifies the power of the building block. The chloro group was used to install a new functional handle (the second amino group), which then became the point of diversification for generating the final library of compounds for biological screening.[6] Several of these compounds showed promising minimum inhibitory concentration (MIC) values against M. tuberculosis.[6]
Conclusion
This compound is a quintessential example of a modern medicinal chemistry building block. Its trifunctional nature allows for a logical and highly efficient "build-out" approach to creating complex molecules. By strategically employing amide couplings, N-functionalizations, and robust cross-coupling reactions, researchers can rapidly generate diverse libraries of compounds centered on the privileged aminopyridine core. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals to unlock the full synthetic potential of this valuable scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irl.umsl.edu [irl.umsl.edu]
- 8. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the N-Functionalization of 4-Amino-6-chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Functionalized 4-Amino-6-chloropicolinic Acid Scaffolds
This compound is a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its inherent structural features—a pyridine ring, a carboxylic acid, a reactive amino group, and a chlorine atom—offer multiple points for chemical modification. The N-functionalization of the 4-amino group is a particularly powerful strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives. This targeted modification can influence factors such as solubility, lipophilicity, metabolic stability, and target-binding affinity, making it a cornerstone of modern medicinal chemistry and agrochemical research.
This comprehensive guide provides detailed protocols and expert insights into the primary methods for the N-functionalization of this compound: N-acylation, N-alkylation, N-arylation, and N-sulfonylation. The protocols are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers to optimize these transformations for their specific needs.
I. N-Acylation: Crafting Amide Derivatives
N-acylation is a fundamental transformation that introduces an acyl group to the 4-amino moiety, forming a stable amide bond. This modification is widely employed to synthesize compounds with a range of biological activities, including herbicidal and pharmaceutical applications. The choice of acylating agent and reaction conditions is critical for achieving high yields and purity.
Mechanistic Considerations
The N-acylation of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). This is often facilitated by a base to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproduct (e.g., HCl). The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to prevent competition with the desired acylation reaction. In some cases, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction, particularly with less reactive acylating agents like anhydrides.
Protocol 1: N-Acylation with Acid Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acid chloride in the presence of a tertiary amine base.
Experimental Workflow
Caption: General workflow for N-acylation.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) (approximately 0.1 M concentration). Add a non-nucleophilic base, such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid chloride and acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, DMF | Should be inert and capable of dissolving the starting materials. |
| Base | TEA, DIPEA | A non-nucleophilic base is essential to avoid competing reactions. |
| Temperature | 0 °C to room temperature | Initial cooling controls the reaction rate and minimizes side reactions. |
| Equivalents of Acyl Chloride | 1.1 - 1.2 | A slight excess ensures complete consumption of the starting material. |
II. N-Alkylation: Introducing Alkyl Substituents
N-alkylation of the 4-amino group can be achieved through several methods, with reductive amination being a particularly effective and controlled approach. Direct alkylation with alkyl halides can also be employed, though it carries a higher risk of over-alkylation.
Mechanistic Considerations: Reductive Amination
Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions), which is then reduced in situ to the corresponding secondary amine.[1] This one-pot procedure is highly efficient and avoids the issue of polyalkylation often encountered with direct alkylation methods. The choice of reducing agent is critical; mild hydridic reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the carbonyl starting material.[2]
Protocol 2: Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination.
Experimental Workflow
Caption: General workflow for reductive amination.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1-1.5 eq.) in a suitable solvent such as methanol, ethanol, or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional): For less reactive carbonyl compounds, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.) portion-wise to the stirred solution at room temperature. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the N-alkylated picolinic acid derivative.
| Parameter | Recommendation | Rationale |
| Solvent | Methanol, Ethanol, DCE | Protic solvents can facilitate imine formation. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Mild reducing agents that selectively reduce imines over carbonyls. |
| Temperature | Room temperature | Generally sufficient for both imine formation and reduction. |
| pH | Slightly acidic to neutral | Optimal for imine formation without significant hydrolysis. |
III. N-Arylation: Forging Carbon-Nitrogen Bonds with Aryl Partners
The synthesis of N-aryl derivatives of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[3][4] This powerful method allows for the formation of C-N bonds between the aminopicolinic acid and a wide range of aryl halides or triflates.
Mechanistic Considerations: Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[4][5] It begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Protocol 3: Buchwald-Hartwig N-Arylation
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Experimental Workflow
Caption: General workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried sealed tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos; 2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent like toluene, dioxane, or DMF.
-
Degassing: Seal the tube and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl derivative.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources for cross-coupling. |
| Ligand | Xantphos, BINAP, XPhos | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. |
| Base | NaOtBu, Cs₂CO₃ | A strong, non-nucleophilic base is required for deprotonation of the amine. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and deoxygenated conditions are crucial to prevent catalyst deactivation. |
IV. N-Sulfonylation: Synthesizing Sulfonamide Analogues
N-sulfonylation involves the reaction of the 4-amino group with a sulfonyl chloride to form a sulfonamide. This functional group is a key pharmacophore in many drugs due to its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry.
Mechanistic Considerations
Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base, often pyridine, which can also serve as the solvent. Pyridine not only acts as a base to neutralize the HCl byproduct but can also activate the sulfonyl chloride by forming a more reactive sulfonylpyridinium salt.
Protocol 4: N-Sulfonylation with Sulfonyl Chlorides
This protocol outlines a standard procedure for the N-sulfonylation of this compound.
Experimental Workflow
Caption: General workflow for N-sulfonylation.
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous pyridine. Pyridine serves as both the solvent and the base.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1-1.3 eq.) portion-wise or dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Pour the reaction mixture onto crushed ice or into cold water to precipitate the product.
-
Acidification: Acidify the aqueous mixture with concentrated HCl to a pH of 2-3 to ensure complete precipitation of the carboxylic acid product.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of a cold non-polar solvent like hexane or ether to remove any remaining impurities.
-
Drying: Dry the product under vacuum to obtain the N-sulfonylated derivative. Further purification can be achieved by recrystallization if necessary.
| Parameter | Recommendation | Rationale |
| Solvent/Base | Anhydrous Pyridine | Acts as both solvent and base, and can activate the sulfonyl chloride. |
| Temperature | 0 °C to room temperature | Controls the initial reaction rate. |
| Work-up | Precipitation in acidic water | The carboxylic acid product is typically insoluble in acidic aqueous media. |
Conclusion
The N-functionalization of this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. The protocols outlined in this guide for N-acylation, N-alkylation, N-arylation, and N-sulfonylation offer robust starting points for researchers. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters are key to achieving successful and reproducible outcomes.
References
Application Note: Methodologies for the Esterification of 4-Amino-6-chloropicolinic Acid
Abstract
This guide provides a comprehensive overview and detailed protocols for the esterification of 4-Amino-6-chloropicolinic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. We explore the nuanced chemical principles governing its reactivity and present two primary, field-proven methodologies: the classic Fischer-Speier esterification and the milder, highly efficient Steglich esterification. Each protocol is detailed with step-by-step instructions, mechanistic insights, and strategies for purification and characterization, designed to empower researchers in drug development and synthetic chemistry to achieve optimal outcomes.
Introduction and Strategic Importance
This compound is a privileged scaffold in modern chemistry. Its derivatives are integral to the development of novel herbicides and have emerged as valuable intermediates in the synthesis of complex pharmaceutical agents. The conversion of the carboxylic acid moiety to an ester is a critical transformation, enabling further functionalization, modulating pharmacokinetic properties, and facilitating pro-drug strategies.
However, the multifunctionality of the starting material—possessing a nucleophilic amino group, an acidic carboxyl group, and an electron-deficient pyridine ring—presents unique challenges. Selecting an appropriate esterification strategy is paramount to avoid side reactions, such as self-amidation or degradation, and to ensure high yields of the desired product. This document serves as an in-depth technical guide to navigating these challenges.
Chemical Principles & Mechanistic Considerations
The reactivity of this compound is governed by its distinct functional groups:
-
Carboxylic Acid (C2-position): The primary site for esterification. Its acidity is influenced by the electron-withdrawing nature of the pyridine ring nitrogen.
-
Amino Group (C4-position): A basic and nucleophilic center. Under strongly acidic conditions (e.g., Fischer esterification), it becomes protonated to form an ammonium salt, which deactivates its nucleophilicity. In neutral or mildly basic conditions, it can compete with the desired alcohol nucleophile, potentially leading to amide byproducts.
-
Pyridine Ring: The heterocyclic core influences the electronic properties of the substituents and can coordinate with certain metal catalysts.
Successful esterification requires careful control of reaction conditions to selectively target the carboxylic acid while managing the reactivity of the amino group.
Methodologies for Esterification
Two principal methods are recommended, each with distinct advantages depending on the substrate's sensitivity and the desired scale of the reaction.
Method A: Fischer-Speier Esterification
This classic acid-catalyzed method is cost-effective and straightforward, making it suitable for robust, large-scale syntheses where the alcohol can be used in excess as the solvent.[1][2]
Causality and Mechanistic Insight: The reaction proceeds by protonation of the carboxylic carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[3][4] The alcohol, acting as a nucleophile, then attacks this activated carbon. A key consideration for this compound is that the strong acid will also protonate the C4-amino group. This is advantageous as it prevents the amino group from acting as a competing nucleophile, but it may also decrease the solubility of the starting material in non-polar solvents. The reaction is an equilibrium process; therefore, using the alcohol as the solvent and/or removing the water byproduct drives the reaction toward the ester product.[2]
References
Introduction: Navigating the Challenges of Picolinic Acid Derivatives
An Application Guide to Amide Coupling Reactions Involving 4-Amino-6-chloropicolinic Acid
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture, linking key pharmacophoric fragments to build complex and effective therapeutic agents.[1][2] The synthesis of amides, typically via the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[3] However, the apparent simplicity of this transformation belies significant underlying challenges, particularly when dealing with heteroaromatic substrates like this compound.
This molecule presents a unique set of electronic and steric properties. The pyridine ring, being electron-deficient, influences the reactivity of the carboxylic acid at the C2 position. The presence of an electron-donating amino group at C4 and an electron-withdrawing chloro group at C6 further modulates this reactivity. These substituents create a specific electronic environment that demands a carefully considered approach to achieve efficient and high-yield amide bond formation.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, offering a framework for rational protocol design and optimization when working with this compound and its analogues.
The Substrate: Understanding this compound
Before attempting any synthesis, a thorough understanding of the starting material is paramount.
-
Structure and Properties: this compound (MW: 172.57 g/mol ) is a substituted pyridine-2-carboxylic acid.[4] Its key functional groups are a carboxylic acid, an aromatic amine, and an aryl chloride.
-
Reactivity Profile:
-
Carboxylic Acid: The primary site for activation and coupling. Its acidity and electrophilicity are modulated by the pyridine nitrogen and the C4/C6 substituents.
-
Amino Group: A potential competing nucleophile. Under basic conditions, it can react with the activated carboxylic acid, leading to polymerization or side products. This is typically mitigated by the use of non-nucleophilic bases and controlled reaction conditions.
-
Chloro Group: Generally stable, but its presence contributes to the overall electronic character of the ring system.
-
-
Handling and Stability: The compound should be handled in a well-ventilated area, avoiding dust formation. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[5][6]
The Core Principle: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions. The acidic proton of the carboxylic acid is readily abstracted by the basic amine, forming an unreactive ammonium-carboxylate salt.[7][8] To overcome this, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby "activating" it for nucleophilic attack by the amine.
This activation process creates a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[9][10] The choice of coupling reagent dictates the nature of this intermediate and is the most critical decision in designing a successful amidation protocol.
Selecting the Optimal Coupling Strategy
A vast array of coupling reagents is available, each with distinct mechanisms, advantages, and limitations.[11] The selection depends on the specific amine being coupled, the scale of the reaction, cost considerations, and the sensitivity of the substrates to side reactions like racemization.
Carbodiimides (EDC, DCC): The Workhorse Reagents
Carbodiimides are powerful dehydrating agents that facilitate amide bond formation by activating the carboxylic acid.[7]
-
Mechanism: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing a soluble urea byproduct.[9][12]
-
Common Reagents:
-
EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is water-soluble, making its urea byproduct easy to remove via aqueous work-up. This makes it a preferred choice for many applications, including bioconjugation.[12][13][14]
-
DCC: N,N'-Dicyclohexylcarbodiimide is also effective, but its dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and must be removed by filtration.[13]
-
-
The Role of Additives (HOBt, HOAt): The O-acylisourea intermediate is highly reactive and can rearrange into a stable N-acylurea byproduct, terminating the reaction.[9] To prevent this and minimize potential racemization of chiral centers, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial. These additives trap the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate, which then cleanly reacts with the amine.[10][13]
Uronium/Aminium Salts (HATU, HBTU): For Speed and Efficiency
These reagents, often based on HOBt or HOAt, are among the most efficient coupling reagents available, particularly for challenging substrates.[14][15]
-
Mechanism: In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the uronium salt (e.g., HATU) to form an active ester intermediate derived from HOAt. This intermediate then reacts with the amine to yield the amide.[15]
-
Key Reagents:
-
HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is exceptionally fast and effective, even for sterically hindered amines or electron-deficient systems.[14][15] It is often the reagent of choice for difficult couplings.[3]
-
HBTU: A close analogue of HATU, based on HOBt instead of HOAt. It is also very efficient, though HATU is generally considered more reactive.[13][15]
-
Diagram: Amide Coupling Mechanisms
The following diagrams illustrate the activation pathways for EDC/HOBt and HATU-mediated coupling reactions.
Caption: EDC/HOBt mediated coupling pathway.
Caption: HATU mediated coupling pathway.
Comparative Overview of Common Coupling Reagents
| Reagent Class | Example(s) | Activation Mechanism | Key Advantages | Key Disadvantages |
| Carbodiimides | EDC, DCC | Forms O-acylisourea intermediate | Cost-effective, well-established. EDC byproduct is water-soluble.[14][15] | Can lead to N-acylurea side products.[9] Requires additive (HOBt) to suppress side reactions and racemization.[13] |
| Uronium Salts | HATU, HBTU | Forms HOAt/HOBt active ester | High reactivity, fast reaction times, low racemization.[15] Excellent for hindered or difficult substrates.[14] | Higher cost, potentially explosive nature of benzotriazole derivatives.[14] Byproducts must be removed. |
| Phosphonium Salts | PyBOP | Forms HOBt active ester | Similar to uronium salts in efficiency. Byproducts are generally soluble and easily removed. | Can produce carcinogenic HMPA byproduct with some older reagents (e.g., BOP).[15] |
Detailed Experimental Protocols
The following protocols provide detailed, field-proven methodologies for coupling this compound with a generic primary or secondary amine.
Diagram: General Experimental Workflow
This diagram outlines the typical sequence of operations for an amide coupling reaction.
Caption: Standard workflow for amide coupling.
Protocol 1: General Purpose Coupling using EDC and HOBt
This method is a robust and cost-effective choice for routine amide synthesis with unhindered primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF or DCM
-
Saturated aq. NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add HOBt (1.2 eq) and dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent.
-
Add DIPEA (2.5 eq) to the main reaction flask, followed by the dropwise addition of the amine solution. Causality Note: The base neutralizes the HCl salt of EDC and the carboxylic acid proton, ensuring the amine remains a free nucleophile.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with water and extract the product with EtOAc or DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution (2x) and brine (1x). Causality Note: The NaHCO₃ wash removes unreacted acid and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU
This protocol is recommended for sterically hindered amines, electron-deficient amines, or when high yield and fast reaction times are critical.[3][16][17]
Materials:
-
This compound
-
Challenging Amine (e.g., sterically hindered or electron-deficient)
-
HATU
-
DIPEA (N,N-Diisopropylethylamine) or N-Methylmorpholine (NMM)
-
Anhydrous DMF
-
Water, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Add the amine (1.05 eq) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: A larger excess of base is often required for HATU-mediated couplings to facilitate both the initial carboxylate formation and to neutralize the hexafluorophosphate salt.[10][15]
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature. HATU couplings are often complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with EtOAc (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and other water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient activation. 2. Low nucleophilicity of the amine. 3. Reagents are not anhydrous. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of N-Acylurea | O-acylisourea rearrangement (with carbodiimides). | Ensure an adequate amount (1.2 eq) of HOBt or HOAt is used. Add the amine promptly after the pre-activation period. |
| Multiple Products | 1. Self-coupling of this compound. 2. Side reactions involving other functional groups. | 1. Use controlled, slow addition of the amine. Ensure sufficient base is present. 2. If necessary, protect other reactive functional groups on the amine substrate. |
Conclusion
Amide coupling reactions involving this compound are highly achievable with a rational and informed approach. The choice of coupling reagent is the most critical parameter, with EDC/HOBt serving as a reliable standard and HATU providing a high-powered option for more demanding substrates. By understanding the underlying mechanisms and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can successfully synthesize a wide array of amide derivatives for applications in drug discovery and materials science.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pulsus.com [pulsus.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.fi [fishersci.fi]
- 6. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. file.globalso.com [file.globalso.com]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Bioassay protocols for testing the herbicidal activity of 4-Amino-6-chloropicolinic acid
Application Notes & Protocols: Bioassays for Picolinic Acid Herbicides
A Technical Guide to Evaluating the Herbicidal Activity of 4-Amino-6-chloropicolinic acid and its Analogs
Introduction
The picolinic acid derivatives represent a significant class of synthetic auxin herbicides, prized for their systemic action and efficacy against a wide range of broadleaf weeds.[1][2] The compound this compound belongs to this family, which includes commercially prominent herbicides such as Picloram (4-amino-3,5,6-trichloropicolinic acid).[2][3][4] These molecules function as mimics of the natural plant hormone indole-3-acetic acid (IAA), inducing a catastrophic overload of the plant's natural growth regulation systems.[1][5][6] At herbicidal concentrations, this leads to rapid, uncontrolled, and disorganized cell division and elongation, ultimately resulting in epinasty, tissue damage, and plant death.[4][5]
The development and effective use of such herbicides hinge on robust, reproducible methods for quantifying their biological activity. Bioassays serve as the cornerstone of this evaluation, providing a sensitive, cost-effective, and biologically relevant means to determine herbicidal efficacy, assess crop selectivity, detect residues in soil and water, and monitor for the development of resistant weed biotypes.[7][8][9]
This guide provides a comprehensive framework for researchers, scientists, and professionals in the field. It details the principles and step-by-step protocols for conducting pre-emergence and post-emergence bioassays to characterize the herbicidal activity of this compound. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that the described protocols are self-validating and grounded in established best practices.
Section 1: The Synthetic Auxin Mode of Action
To design effective bioassays, one must first understand the herbicide's mechanism. Synthetic auxins like this compound exploit the plant's own hormone signaling pathway.
Causality of Action: In a healthy plant, the level of the natural auxin, IAA, is tightly regulated. It binds to receptor proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of receptors.[10][11] This binding event targets repressor proteins (known as Aux/IAA) for degradation, which in turn "switches on" Auxin Response Factors (ARFs) that regulate the transcription of genes responsible for cell growth and development.[10]
Synthetic auxins are more persistent in the plant than natural IAA.[1] Their continuous presence forces the TIR1/AFB pathway into a permanently "on" state. This leads to a cascade of downstream events, including massive overproduction of ethylene and abscisic acid (ABA), which mediate many of the visible symptoms of damage like growth inhibition, senescence, and tissue decay.[1][11] This disruption of multiple fundamental growth processes is what makes these herbicides so effective.[5]
Caption: Synthetic auxin mode of action leading to phytotoxicity.
Section 2: Pre-Emergence Herbicidal Activity Bioassay
Objective: To determine the effect of this compound on seed germination and the early growth of seedlings when the herbicide is present in the growth medium. This assay is critical for compounds intended for pre-plant or pre-emergence application.
Rationale for Experimental Design: This protocol utilizes a soil or soilless matrix to simulate field conditions where a herbicide with soil activity can be taken up by the roots and/or emerging shoots of germinating seeds. Sensitive indicator species are chosen for their rapid germination and uniform growth, which allows for clear and quantifiable dose-dependent inhibition.[12][13] Lettuce (Lactuca sativa) and cucumber (Cucumis sativus) are excellent candidates due to their known sensitivity to auxin herbicides.[7][12]
Protocol 2.1: Soil-Based Pre-Emergence Pot Bioassay
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., acetone or DMSO, depending on solubility)
-
Potting medium (e.g., sandy loam soil or a standardized commercial mix)[14]
-
Pots (e.g., 10 cm diameter) or trays[15]
-
Seeds of indicator species (e.g., lettuce, cucumber, cress)[7][12]
-
Controlled environment growth chamber or greenhouse (22-25°C, 16-hour photoperiod)[14]
-
Balance, volumetric flasks, pipettes
-
Spray bottle or small-volume sprayer for application
Methodology:
-
Preparation of Herbicide Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent. The choice of solvent is critical; it must fully dissolve the compound and evaporate quickly without leaving phytotoxic residues.
-
Dose-Response Range Selection: A geometric series of concentrations should be prepared via serial dilution from the stock solution. A typical range for a potent auxin might be 0 (control), 0.01, 0.1, 1, 10, and 100 mg active ingredient (a.i.) per kg of dry soil. The range must be optimized in preliminary experiments to bracket the 50% growth inhibition level (GR50).
-
Soil Treatment:
-
Weigh a consistent amount of air-dried soil for each pot.
-
For each concentration, add the corresponding volume of the herbicide solution to the soil in a mixing container (e.g., a sealed plastic bag or a small mixer).
-
Thoroughly mix the soil to ensure uniform distribution of the herbicide. Allow the solvent to evaporate completely (e.g., by air-drying in a fume hood for 24 hours with periodic mixing).[16]
-
The control group soil should be treated with the same volume of solvent only.
-
-
Sowing and Incubation:
-
Fill each pot with the treated soil. At least 4-5 replicate pots per concentration level are required for statistical validity.
-
Sow a predetermined number of seeds (e.g., 10-20 seeds) of the indicator species at a uniform, shallow depth (e.g., 0.5 cm).[14]
-
Lightly water the pots, taking care not to oversaturate and cause leaching.[17]
-
Place the pots in a randomized complete block design within the growth chamber or greenhouse to minimize environmental variability.
-
-
Data Collection (7-14 Days After Sowing):
-
Germination Count: Record the number of emerged seedlings daily to calculate the final germination percentage.
-
Phytotoxicity Symptoms: Visually assess for symptoms such as stunted growth, thickened hypocotyls, or inhibited root development.
-
Biomass Measurement: At the end of the observation period, carefully harvest the above-ground biomass from each pot. Record the fresh weight immediately. Dry the biomass at 70°C for 48 hours to determine the constant dry weight.[14] Dry weight is the preferred metric as it is less susceptible to variations in plant water content.
-
Section 3: Post-Emergence Herbicidal Activity Bioassay
Objective: To evaluate the efficacy of this compound when applied directly to the foliage of young, actively growing plants. This assay simulates the control of established weeds in a field setting.
Rationale for Experimental Design: This protocol requires growing plants to a specific developmental stage before treatment to ensure uniformity and physiological susceptibility.[17] The 2-4 true leaf stage is a common standard as it represents a young, vulnerable plant with sufficient leaf area for herbicide uptake.[14] Application is performed in a calibrated spray chamber to ensure a precise and repeatable dose is delivered to each plant.[14] Sensitive broadleaf species like field bean (Phaseolus vulgaris), tomato (Solanum lycopersicum), or sunflower (Helianthus annuus) are ideal indicator plants.[8][15]
Protocol 3.1: Whole-Plant Post-Emergence Foliar Spray Assay
Materials:
-
This compound formulated as a sprayable solution (e.g., with appropriate surfactants as per standard practice)
-
Potted indicator plants (e.g., field bean, tomato) grown to the 2-4 true leaf stage
-
Calibrated laboratory spray chamber
-
Greenhouse with controlled environment (temperature, light, humidity)[14]
-
Balance, volumetric flasks, pipettes
Methodology:
-
Plant Preparation:
-
Sow seeds of the chosen indicator species in pots filled with a standard potting mix.
-
Grow the plants in a greenhouse under optimal conditions (e.g., 22-25°C day / 16-18°C night, 16-hour photoperiod, 50-70% relative humidity) until they reach the 2-4 true leaf stage.[14] Select plants of uniform size and vigor for the experiment.
-
-
Preparation of Spray Solutions:
-
Prepare a stock solution of the herbicide, including any necessary adjuvants or surfactants to mimic a commercial formulation.
-
Create a series of dilutions to achieve the desired application rates. Rates are typically expressed in grams of active ingredient per hectare (g a.i./ha). A common range to test might be 0 (control), 10, 50, 100, 250, and 500 g a.i./ha. The spray chamber must be calibrated to deliver a known volume per unit area, allowing for the conversion of g/ha to concentration (e.g., mg/mL) in the spray solution.
-
The control group is treated with the spray solution containing only the solvent and adjuvants.
-
-
Herbicide Application:
-
Arrange the pots (minimum 4-5 replicates per treatment) in the spray chamber following a randomized design.
-
Apply the respective herbicide solutions evenly to the foliage of the plants using the calibrated sprayer.[14]
-
-
Post-Application Care and Observation:
-
Return the treated plants to the greenhouse. Avoid overhead watering for the first 24 hours to prevent washing the herbicide off the leaves.
-
Observe the plants for signs of herbicidal activity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[14]
-
-
Data Collection (14-21 Days After Treatment):
-
Visual Injury Assessment: Score each plant for phytotoxicity using a 0-100% scale, where 0 = no effect and 100 = complete plant death. Key symptoms for auxin herbicides include epinasty (twisting and drooping of stems and petioles), leaf cupping, chlorosis (yellowing), and necrosis (tissue death).[5][8]
-
Biomass Measurement: Harvest the above-ground biomass for each plant. Determine the fresh and dry weights as described in Protocol 2.1. The percent reduction in biomass compared to the untreated control is the most robust quantitative endpoint.
-
Section 4: Data Analysis and Interpretation
The cornerstone of a herbicide bioassay is the dose-response relationship. The goal is to quantify the dose of this compound required to produce a specific level of effect, most commonly a 50% reduction in a measured parameter.
Key Endpoint: GR₅₀ / ED₅₀
-
GR₅₀ (Growth Reduction 50): The dose of the herbicide that causes a 50% reduction in plant growth (typically measured as biomass) compared to the untreated control.[18][19][20]
-
ED₅₀ (Effective Dose 50): A broader term for the dose that produces a 50% effect, which could be based on visual injury, root length inhibition, or other parameters.[21]
Statistical Analysis: The relationship between herbicide dose and plant response is typically sigmoidal (S-shaped) and is best described by a non-linear regression model.[9][22] The four-parameter log-logistic model is widely used in herbicide science for this purpose.[21][22]
Specialized statistical software, such as R with the drc package, is highly recommended for fitting these curves and accurately calculating GR₅₀/ED₅₀ values with confidence intervals.[21][23][24]
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Hypothetical Herbicidal Activity of this compound on Various Indicator Species
| Bioassay Type | Indicator Species | Growth Stage | Key Parameter | GR₅₀ (g a.i./ha or mg/kg soil) | 95% Confidence Interval |
| Pre-Emergence | Lactuca sativa (Lettuce) | Seed | Root Elongation | 0.8 mg/kg | 0.6 - 1.1 |
| Pre-Emergence | Cucumis sativus (Cucumber) | Seed | Dry Biomass | 2.5 mg/kg | 2.1 - 3.0 |
| Post-Emergence | Phaseolus vulgaris (Field Bean) | 2-3 Leaf | Dry Biomass | 85 g/ha | 72 - 99 |
| Post-Emergence | Solanum lycopersicum (Tomato) | 3-4 Leaf | Dry Biomass | 65 g/ha | 55 - 76 |
| Post-Emergence | Zea mays (Corn) | 3-4 Leaf | Dry Biomass | > 1000 g/ha | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Caption: A generalized workflow for herbicide bioassay testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. leafrootfruit.substack.com [leafrootfruit.substack.com]
- 16. caws.org.nz [caws.org.nz]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. researchgate.net [researchgate.net]
- 21. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops | PLOS One [journals.plos.org]
- 22. cambridge.org [cambridge.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Amino-6-chloropicolinic acid (Aminopyralid)
Introduction: The Analytical Imperative for Aminopyralid
4-Amino-6-chloropicolinic acid, commonly known as aminopyralid, is a potent systemic herbicide used to control a wide range of broadleaf weeds in pastures, cereal crops, and uncultivated lands.[1] Its high efficacy and persistence can lead to unintended consequences, including damage to sensitive crops in subsequent growing seasons and potential contamination of water resources.[2][3] Given its environmental mobility and potential for residue carryover, robust and sensitive analytical methods for the quantification of aminopyralid in various matrices are paramount for regulatory compliance, environmental monitoring, and agricultural research.
This comprehensive guide provides detailed application notes and validated protocols for the determination of aminopyralid. We will delve into the nuances of two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity, and Gas Chromatography with Electron Capture Detection (GC-ECD) as a viable alternative. The methodologies are presented with an emphasis on the rationale behind procedural steps, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Method 1: High-Sensitivity Quantification of Aminopyralid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification of aminopyralid due to its exceptional sensitivity, selectivity, and applicability to a wide range of complex matrices. This method allows for the direct analysis of this acidic pesticide, often without the need for complex derivatization steps.[4]
Principle of the Method
Residues of aminopyralid are extracted from the sample matrix using a suitable solvent system, often an acidified organic solvent to ensure the protonation of the carboxylic acid group and enhance extraction efficiency. The extract is then purified, if necessary, to remove interfering matrix components. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is performed using multiple reaction monitoring (MRM), which provides a high degree of certainty in analyte identification and measurement.
Experimental Workflow: LC-MS/MS
Caption: General workflow for the analysis of aminopyralid by LC-MS/MS.
Detailed Protocol for Soil and Water Matrices
This protocol is adapted from established methods for the analysis of aminopyralid in environmental samples.[5][6]
1. Reagents and Materials
-
Aminopyralid analytical standard (≥99% purity)
-
5-Amino-2-chlorobenzoic acid (internal standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water (18.2 MΩ·cm)
-
50 mL polypropylene centrifuge tubes
-
0.45 µm nylon syringe filters
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aminopyralid in 10 mL of methanol.
-
Intermediate Spiking Solution (2 µg/mL): Dilute the stock solution with methanol.[6]
-
Calibration Standards (0.2 - 200 ng/mL): Prepare a series of calibration standards by diluting the intermediate spiking solution in a mixture of 5% methanol in water with 10 mM ammonium acetate.[6]
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of 5-Amino-2-chlorobenzoic acid in methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of the internal standard in the extraction solution.[6]
3. Sample Preparation
-
Soil Samples:
-
Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of the extraction solution (800 mL acetonitrile, 200 mL ultrapure water, 1 mL formic acid, and 3.1 g ammonium acetate, fortified with the internal standard at 100 ng/mL).[6]
-
Shake vigorously for 3 minutes on an orbital shaker.[6]
-
Centrifuge at 3000 rpm for 3 minutes.
-
Decant the supernatant. Repeat the extraction with another 10 mL of the extraction solution.[6]
-
Combine the supernatants and evaporate a 2 mL aliquot to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 2 mL of the calibration standard diluent.[6]
-
Filter through a 0.45 µm syringe filter into an autosampler vial.[6]
-
-
Water Samples:
-
For groundwater, direct analysis with minimal sample preparation may be possible.[4]
-
Filter the water sample through a 0.45 µm nylon filter into a 10 mL centrifuge tube.[4]
-
Transfer 990 µL of the filtered sample into an autosampler vial and add 10 µL of the internal standard for a final concentration of 0.5 ng/mL.[4]
-
4. LC-MS/MS Instrumental Parameters
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[7]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Gradient Elution: A suitable gradient to separate aminopyralid from matrix interferences.
-
Flow Rate: 300 µL/min[7]
-
Injection Volume: 2 µL[7]
-
Column Temperature: 30 °C[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive mode
-
MRM Transitions: Monitor at least two transitions for aminopyralid and one for the internal standard.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify aminopyralid in the samples using the linear regression equation from the calibration curve.
Performance Characteristics
| Parameter | Soil | Water | Compost | Vegetables & Fruits |
| LOQ | 0.001 µg/g[5] | 0.05 µg/L[5] | 0.500 ng/g[8] | ≤ 0.036 mg/kg[9] |
| LOD | 0.0001 µg/g[5] | 0.015 µg/L[5] | 0.150 ng/g[8] | < 0.010 mg/kg[9] |
| Recoveries | 70-120%[5] | 70-120%[5] | - | 66.5-109.4%[9] |
| RSD | ≤20%[5] | ≤20%[5] | - | 1.1-19.7%[9] |
Method 2: Quantification of Aminopyralid by Gas Chromatography with Electron Capture Detection (GC-ECD)
Principle of the Method
The acidic aminopyralid is first extracted from the sample matrix. A crucial step in this method is the esterification of the carboxylic acid group, typically with methanol, to form the corresponding methyl ester.[10] This derivatization increases the volatility of the analyte. The derivatized extract is then purified using solid-phase extraction (SPE) and analyzed by GC-ECD. The electron capture detector is highly sensitive to halogenated compounds like aminopyralid, providing excellent selectivity.
Experimental Workflow: GC-ECD
Caption: General workflow for the analysis of aminopyralid by GC-ECD.
Detailed Protocol for Forage, Hay, and Soil
This protocol is based on a validated method for the simultaneous determination of aminopyralid and other herbicides.[10]
1. Reagents and Materials
-
Aminopyralid analytical standard (≥99% purity)
-
Acetonitrile (pesticide residue grade)
-
Methanol (pesticide residue grade)
-
Hydrochloric acid (analytical grade)
-
Florisil solid-phase extraction (SPE) cartridges
-
Sodium sulfate (anhydrous)
2. Sample Preparation
-
Extraction: Homogenize a representative sample (e.g., 10 g of soil or 5 g of chopped forage) and extract with 1% hydrochloric acid in acetonitrile.[10]
-
Derivatization: After extraction, the acidic herbicides are converted to their ester forms by reaction with methanol.[10]
-
Cleanup: The derivatized extract is purified using a Florisil SPE cartridge to remove interfering co-extractives.[10]
3. GC-ECD Instrumental Parameters
-
GC System: Gas chromatograph equipped with an electron capture detector.
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Temperatures: Optimized injector, oven program, and detector temperatures to achieve good separation and peak shape.
-
Carrier Gas: High-purity nitrogen or helium.
4. Data Analysis and Quantification
-
Quantification is typically performed using an external standard calibration curve.
Performance Characteristics
| Parameter | Forage Grass, Hay, and Soil |
| LOQ | < 0.05 mg/kg[11] |
| LOD | < 0.02 mg/kg[11] |
| Recoveries | 80-104%[10] |
| Intra-day RSD | 1.2-10.8%[10] |
| Inter-day RSD | 3.3-10.3%[10] |
Method Validation: Ensuring Trustworthy Results
For any analytical method to be considered reliable, it must undergo a thorough validation process. The key parameters to assess include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the matrix type, the required level of sensitivity, and the available instrumentation. The LC-MS/MS method offers superior sensitivity and is suitable for trace residue analysis in a variety of complex matrices. The GC-ECD method, while requiring a derivatization step, provides a reliable and cost-effective alternative. Both methods, when properly validated, can provide accurate and precise data to support environmental monitoring, food safety, and agricultural research.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. affinisep.com [affinisep.com]
- 3. Analysis of clopyralid and aminopyralid at NIBIO - Nibio [nibio.no]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. epa.gov [epa.gov]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. Method Development for Aminopyralid Residues Determination by Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry in Straw [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Residue determination of triclopyr and aminopyralid in pastures and soil by gas chromatography-electron capture detector: Dissipation pattern under open field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common problems and impurities in 4-Amino-6-chloropicolinic acid synthesis
Welcome to our dedicated technical support guide for the synthesis of 4-Amino-6-chloropicolinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and impurities encountered during the synthesis, providing practical troubleshooting advice and in-depth scientific explanations to enhance the success of your experiments.
Troubleshooting Guide: Common Synthesis Problems
This section tackles specific issues you might face in the lab, offering potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound, particularly when proceeding via catalytic hydrodechlorination of a polychlorinated precursor like 4-amino-3,6-dichloropicolinic acid or 4-amino-3,5,6-trichloropicolinic acid, is a frequent challenge. The root causes often lie in suboptimal reaction conditions or catalyst deactivation.
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The palladium on carbon (Pd/C) or other catalysts can lose activity due to improper storage, handling, or poisoning by impurities in the starting materials or solvents.
-
Solution: Always use fresh, high-quality catalyst. Ensure starting materials are of high purity. If catalyst poisoning is suspected, consider pre-treating your starting materials or using a more robust catalyst.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.
-
Solution: A systematic optimization of these parameters is recommended. For instance, in the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid, reaction temperatures between 30-60°C and reaction times of 20-30 hours are often cited.[1] Monitor the reaction progress using an appropriate analytical technique like HPLC to determine the optimal reaction time.
-
-
Poor pH Control: The pH of the reaction medium can significantly influence the reaction rate and selectivity.[2]
-
Solution: The synthesis often involves dissolving the starting material in a dilute alkaline solution before hydrogenation.[1] The basic conditions help in neutralizing the HCl formed during the reaction, which can otherwise inhibit the catalyst.[2] Ensure the pH is maintained within the optimal range for your specific process.
-
-
Incomplete Dissolution of Starting Material: If the starting material is not fully dissolved, the reaction will be heterogeneous and slow, leading to incomplete conversion.
-
Solution: Ensure complete dissolution of the starting material in the chosen solvent system before initiating the reaction. Gentle heating or sonication can aid dissolution.
-
Below is a workflow to troubleshoot low yield:
References
Identification of unwanted byproducts in picolinic acid synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of picolinic acid synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience, to help you identify and mitigate the formation of unwanted byproducts.
I. Understanding Picolinic Acid Synthesis and Its Challenges
Picolinic acid (pyridine-2-carboxylic acid) is a crucial intermediate in the pharmaceutical and agrochemical industries. Its synthesis, while seemingly straightforward, is often plagued by the formation of various byproducts that can compromise purity, reduce yield, and complicate downstream processing. The two primary industrial routes to picolinic acid are:
-
Ammoxidation of 2-Picoline followed by Hydrolysis: This is the most common large-scale method, involving the vapor-phase reaction of 2-picoline with ammonia and air over a catalyst to form 2-cyanopyridine, which is then hydrolyzed to picolinic acid.
-
Oxidation of 2-Picoline: This method employs strong oxidizing agents, such as potassium permanganate (KMnO₄), to directly convert the methyl group of 2-picoline into a carboxylic acid.
This guide will address the specific challenges and byproduct profiles associated with each of these synthetic pathways.
II. Troubleshooting Guide: Ammoxidation of 2-Picoline and Subsequent Hydrolysis
The ammoxidation route is a two-step process, and impurities can arise in both stages.
Diagram: Ammoxidation and Hydrolysis Pathway for Picolinic Acid Synthesis
Caption: Reaction pathway for picolinic acid synthesis via ammoxidation, highlighting key intermediates and byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final picolinic acid product is contaminated with unreacted 2-picoline. What causes this and how can I fix it?
Answer:
Causality: The presence of unreacted 2-picoline indicates incomplete conversion during the ammoxidation step. This can be attributed to several factors:
-
Insufficient Catalyst Activity: The catalyst may be deactivated or poisoned, leading to a lower reaction rate.
-
Suboptimal Reaction Conditions: The temperature, pressure, or residence time may not be optimized for complete conversion.
-
Incorrect Feed Ratios: An improper ratio of 2-picoline to ammonia or oxygen can limit the reaction.[1]
Troubleshooting Steps:
-
Catalyst Evaluation:
-
Protocol: Verify the age and handling of your catalyst. If possible, analyze its surface area and composition. Consider regenerating or replacing the catalyst if it has been used extensively.
-
Expert Insight: Vanadium-based catalysts are commonly used and can be susceptible to sintering at excessively high temperatures, which reduces their active surface area.[2]
-
-
Reaction Parameter Optimization:
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C). Be cautious, as excessively high temperatures can lead to over-oxidation and the formation of CO₂.[1]
-
Residence Time: Increase the contact time of the reactants with the catalyst by reducing the flow rate.
-
Pressure: Increasing the reaction pressure can enhance the reaction rate.
-
-
Feed Ratio Adjustment:
-
Protocol: Ensure your mass flow controllers are accurately calibrated. Systematically vary the molar ratios of ammonia and oxygen to 2-picoline to find the optimal conditions for your specific catalyst and reactor setup. An excess of ammonia is often used to suppress the formation of byproducts from over-oxidation.
-
Question 2: I am observing a significant amount of 2-cyanopyridine in my product. Why is the hydrolysis incomplete?
Answer:
Causality: The presence of 2-cyanopyridine, the nitrile intermediate, points to incomplete hydrolysis. The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate (2-pyridinecarboxamide). The rate of hydrolysis can be influenced by:
-
Reaction Time and Temperature: Insufficient time or temperature during the hydrolysis step will result in incomplete conversion.
-
pH of the Hydrolysis Medium: The hydrolysis can be performed under acidic or basic conditions, and the rate is highly dependent on the pH.
-
Water Content: Insufficient water will limit the hydrolysis reaction.
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions:
-
Protocol for Basic Hydrolysis: A common method involves refluxing 2-cyanopyridine with an aqueous solution of sodium hydroxide.[3] If you are seeing incomplete conversion, try increasing the reaction time or the concentration of the base.
-
Protocol for Acidic Hydrolysis: Refluxing with a strong acid like hydrochloric acid is an alternative. Adjust the acid concentration and reaction time as needed.
-
Expert Insight: The hydrolysis of 2-cyanopyridine to picolinamide is often faster than the subsequent hydrolysis of the amide to picolinic acid. Therefore, ensuring sufficient time and robust conditions for the second step is critical.
-
-
Monitor Reaction Progress:
-
Protocol: Use High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of 2-cyanopyridine and 2-pyridinecarboxamide, and the appearance of picolinic acid. This will allow you to determine the optimal reaction time.
-
Question 3: My product contains 2-pyridinecarboxamide. How can I minimize this impurity?
Answer:
Causality: As mentioned previously, 2-pyridinecarboxamide is the intermediate in the hydrolysis of 2-cyanopyridine.[4][5][6] Its presence indicates that the hydrolysis has started but has not gone to completion.
Troubleshooting Steps:
-
Drive the Hydrolysis to Completion:
-
Increase Reaction Time/Temperature: Prolong the hydrolysis reaction time or increase the temperature to facilitate the conversion of the amide to the carboxylic acid.
-
Adjust pH: For basic hydrolysis, ensure a sufficiently high concentration of hydroxide ions. For acidic hydrolysis, a higher concentration of hydronium ions will accelerate the reaction.
-
Expert Insight: The hydrolysis of amides is often the rate-limiting step. Pushing the equilibrium towards the carboxylate (under basic conditions) or the protonated carboxylic acid (under acidic conditions) can help drive the reaction to completion.
-
Question 4: I have detected pyridine in my final product. What is the source of this impurity?
Answer:
Causality: The presence of pyridine is most likely due to the decarboxylation of picolinic acid.[7][8][9] This reaction is favored at high temperatures.
Troubleshooting Steps:
-
Control Temperature during Synthesis and Purification:
-
Protocol: Avoid excessive temperatures during the final stages of the reaction and during distillation or other purification steps.
-
Expert Insight: The mechanism of decarboxylation of picolinic acid is well-studied and is known as the Hammick reaction.[10] The reaction proceeds through a zwitterionic intermediate and is particularly facile for carboxylic acids at the 2-position of the pyridine ring.[7][8]
-
Table 1: Troubleshooting Byproducts in the Ammoxidation/Hydrolysis Synthesis of Picolinic Acid
| Observed Byproduct | Potential Cause(s) | Recommended Action(s) |
| 2-Picoline | Incomplete ammoxidation | Increase reaction temperature, increase residence time, check catalyst activity, optimize feed ratios. |
| 2-Cyanopyridine | Incomplete hydrolysis | Increase hydrolysis time/temperature, adjust pH (acidic or basic). |
| 2-Pyridinecarboxamide | Incomplete hydrolysis of the amide intermediate | Increase hydrolysis time/temperature, ensure sufficient acid/base concentration. |
| Pyridine | Decarboxylation of picolinic acid | Avoid excessive temperatures during reaction and purification. |
| CO₂, H₂O | Over-oxidation of 2-picoline | Decrease ammoxidation temperature, use an excess of ammonia.[1] |
III. Troubleshooting Guide: Oxidation of 2-Picoline with Potassium Permanganate
Direct oxidation of 2-picoline with strong oxidizing agents like KMnO₄ is a common laboratory-scale synthesis. However, controlling the reaction to avoid side reactions can be challenging.
Diagram: Potassium Permanganate Oxidation Pathway for Picolinic Acid Synthesis
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 3. US3228950A - Process for the production of new picolinic acid derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hammick reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Optimizing the Yield of 4-Amino-6-chloropicolinic Acid
Welcome to the Technical Support Center for the synthesis and optimization of 4-Amino-6-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common issues encountered during its synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can achieve optimal yields and purity in your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am attempting to synthesize this compound from 4,6-dichloropicolinic acid via amination, but I am observing a very low yield or no product formation. What are the likely causes and how can I improve my yield?
A: Low or no yield in the amination of 4,6-dichloropicolinic acid can stem from several factors, primarily related to the choice of reaction conditions and reagents. The two main strategies for this conversion are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The troubleshooting approach will depend on the method you are employing.
For Nucleophilic Aromatic Substitution (SNAr):
The direct substitution of a chlorine atom with an amino group on the pyridine ring can be challenging due to the electron-rich nature of the ring, which repels nucleophiles. However, the presence of the carboxylic acid group can facilitate this reaction to some extent.
-
Insufficient Reaction Temperature: SNAr reactions on chloropyridines often require high temperatures to proceed at a reasonable rate.[1] If you are running the reaction at or near room temperature, a significant increase in temperature is likely necessary.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the ammonia source.
-
Weak Base: A suitable base is required to deprotonate the ammonia source, increasing its nucleophilicity. Common bases for this reaction include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
Ammonia Source: The concentration and form of the ammonia source are important. Aqueous ammonia may not be effective due to the presence of water, which can compete as a nucleophile. Anhydrous ammonia or a surrogate like ammonium hydroxide in a suitable organic solvent is often more effective. High pressure may be required to maintain a sufficient concentration of ammonia in the reaction mixture, often conducted in a sealed vessel or autoclave.[2]
For Palladium-Catalyzed Buchwald-Hartwig Amination:
This is a powerful and often more efficient method for forming C-N bonds with aryl chlorides.[3][4] Success is highly dependent on the specific combination of the palladium catalyst, ligand, and base.
-
Incorrect Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is crucial for an efficient catalytic cycle.[3][5] For electron-deficient heteroaryl chlorides like dichloropyridines, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[3][6][7]
-
Suboptimal Base: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig amination to deprotonate the amine without competing in the reaction. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃).[4][5] The strength and steric bulk of the base can significantly impact the reaction rate and yield.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the starting materials or solvents, or by side reactions. Ensuring the use of high-purity reagents and anhydrous, deoxygenated solvents is critical. The use of pre-catalysts, which are more stable and form the active catalytic species in situ, can also mitigate this issue.[5]
Issue 2: Formation of Impurities and Side Products
Q: My reaction is producing the desired this compound, but it is contaminated with significant impurities. What are the common side products and how can I minimize their formation?
A: The formation of impurities is a common challenge. Understanding the potential side reactions will help in optimizing the conditions to favor the desired product.
-
Di-amination Product (4,6-diaminopicolinic acid): In the case of using 4,6-dichloropicolinic acid as a starting material, a common side product is the di-aminated species where both chlorine atoms are substituted.
-
Solution: To favor mono-amination, use a stoichiometric excess of the 4,6-dichloropicolinic acid relative to the ammonia source.[5] Careful control of the reaction time and temperature can also help to minimize the formation of the di-substituted product.
-
-
Hydrolysis of the Chloro Group (4-Amino-6-hydroxypicolinic acid): If water is present in the reaction mixture, especially at elevated temperatures, the chloro group can be hydrolyzed to a hydroxyl group.
-
Solution: Use anhydrous solvents and reagents. If using aqueous ammonia, consider alternative ammonia sources or reaction conditions that minimize water content.
-
-
Dehalogenation (4-Aminopicolinic acid): In palladium-catalyzed reactions, a potential side reaction is the reduction of the chloro group, leading to the formation of 4-aminopicolinic acid.
-
Solution: This is often a result of β-hydride elimination from the palladium amide intermediate.[3] The choice of ligand can influence this side reaction. Using ligands that promote rapid reductive elimination can minimize dehalogenation.
-
-
Starting Material Impurities: The purity of your starting 4,6-dichloropicolinic acid is critical. Isomeric impurities in the starting material will lead to corresponding isomeric impurities in the final product.
-
Solution: Ensure the purity of the starting material through appropriate analytical techniques (e.g., HPLC, NMR) and purify if necessary before use.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: While both SNAr and Buchwald-Hartwig amination can be used, the Buchwald-Hartwig amination is generally considered more reliable and versatile for the amination of aryl chlorides, especially for substrates that are not highly activated towards nucleophilic attack.[3][9] It often proceeds under milder conditions and with higher yields and selectivity. However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
Q2: How do I choose the right ligand for the Buchwald-Hartwig amination of 4,6-dichloropicolinic acid?
A2: The choice of ligand is critical and often requires some screening. For challenging substrates like chloropyridines, bulky and electron-rich biarylphosphine ligands are generally a good starting point.[6][7] Some commonly used and effective ligands for this type of transformation include:
-
Xantphos: A chelating bisphosphine ligand that has shown good performance in the mono-amination of dichloropyridines.[5]
-
BrettPhos: A bulky biarylphosphine ligand known for its high activity, often allowing for lower reaction temperatures.[5][10]
-
RuPhos: Another effective bulky biarylphosphine ligand.[6]
Q3: How can I effectively purify the final this compound product?
A3: Purification of the final product is crucial to remove unreacted starting materials, catalysts, and side products.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[11][12] The choice of solvent is key; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures or are insoluble even at high temperatures.[12] A mixture of solvents, such as ethanol and water, can often provide the desired solubility profile.[13]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed.[5] A suitable solvent system (eluent) needs to be determined, typically through thin-layer chromatography (TLC) analysis.
-
Acid-Base Extraction: Since the product is an amino acid, it possesses both acidic (carboxylic acid) and basic (amino group) functionalities. This allows for purification through acid-base extraction. Dissolving the crude product in a basic aqueous solution will deprotonate the carboxylic acid, making it water-soluble. The organic impurities can then be washed away with an organic solvent. Subsequently, acidifying the aqueous layer will protonate the amino group and precipitate the purified product, which can be collected by filtration.
Q4: How can I monitor the progress of my reaction?
A4: Monitoring the reaction is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the conversion of the starting material and the formation of the product and any major byproducts.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of the product and any impurities by their mass-to-charge ratio.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific setup and reagents.
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general method for the mono-amination of 4,6-dichloropicolinic acid using a palladium catalyst.
Materials:
-
4,6-Dichloropicolinic acid
-
Ammonia source (e.g., anhydrous ammonia, ammonium chloride with a strong base)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube or glovebox)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 4,6-dichloropicolinic acid (1.0 equivalent), the palladium precatalyst (0.02 equivalents), and the base (1.4 equivalents).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Introduce the ammonia source. If using anhydrous ammonia gas, it can be bubbled through the solution. If using an ammonium salt, it should be added as a solid with the other reagents.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a catalyst-free approach that typically requires more forcing conditions.
Materials:
-
4,6-Dichloropicolinic acid
-
Ammonia source (e.g., concentrated ammonium hydroxide, anhydrous ammonia)
-
Base (e.g., Potassium carbonate (K₂CO₃), 2.0-4.0 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
To a high-pressure reaction vessel, add 4,6-dichloropicolinic acid (1.0 equivalent), the base (2.0-4.0 equivalents), and the polar aprotic solvent.
-
Add the ammonia source. If using concentrated ammonium hydroxide, add it directly. If using anhydrous ammonia, the vessel will need to be cooled and the ammonia condensed into it.
-
Seal the vessel securely.
-
Heat the reaction mixture to a high temperature (e.g., 140-160 °C) with vigorous stirring.[1]
-
Maintain the temperature for the required reaction time, monitoring the internal pressure.
-
After the reaction is complete, cool the vessel to room temperature before carefully venting any excess pressure.
-
Transfer the reaction mixture to a beaker and dilute with water.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization.
Data Presentation
The following table summarizes key parameters for the two primary synthetic routes to aid in experimental design and optimization.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium precursor (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., BrettPhos, Xantphos) | None |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Inorganic (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, DMSO) |
| Temperature | 80 - 120 °C | 140 - 160 °C (or higher) |
| Pressure | Typically atmospheric or slightly elevated | High pressure often required |
| Key Advantage | Higher yields, milder conditions, broader substrate scope | Lower cost (no catalyst) |
| Key Disadvantage | Cost of catalyst and ligand | Harsh conditions, potential for side reactions |
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Reaction Scheme: Buchwald-Hartwig Amination
This diagram illustrates the key components of the Buchwald-Hartwig amination for the synthesis of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. irl.umsl.edu [irl.umsl.edu]
Technical Support Center: Purification of High-Purity 4-Amino-6-chloropicolinic Acid
Welcome to the technical support guide for the purification of 4-Amino-6-chloropicolinic acid. This document is designed for researchers, scientists, and drug development professionals who require this compound in a high-purity state for their work. As a critical intermediate and a molecule of interest in various applications, its purity is paramount for reliable and reproducible experimental outcomes. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to address the specific challenges encountered during purification.
Section 1: Foundational Principles for Purification
Achieving high purity begins with understanding the physicochemical properties of this compound and the nature of potential impurities. The molecule's structure, featuring both a basic amino group and an acidic carboxylic acid group, makes it amphoteric. This characteristic is the cornerstone of the most effective purification strategies.
Key Physicochemical Properties:
-
Amphoteric Nature: Can be protonated or deprotonated, making its solubility highly dependent on pH. It is generally least soluble at its isoelectric point and more soluble in acidic or basic solutions.
-
Common Impurities: Impurities often stem from the synthetic route and may include precursors like 4-amino-3,5,6-trichloropicolinic acid, isomers, or related chlorinated picolinic acids[1][2]. Incomplete reactions or side reactions can also introduce structurally similar compounds that are challenging to separate.
-
Stability: Like many amino compounds, it can be susceptible to oxidation, which may lead to discoloration[3]. The stability is also pH-dependent[4].
Choosing Your Purification Strategy
The first critical decision is selecting the appropriate purification method. The choice primarily depends on the impurity profile of the crude material and the required final purity.
Caption: Decision workflow for selecting a purification technique.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Problem: Low Purity After Recrystallization
Q: My recrystallized this compound is still impure according to HPLC and NMR analysis. What are the likely causes and how can I improve the purity?
A: This is a frequent issue that typically points to one of three areas: the solvent system, the cooling process, or the nature of the impurities themselves.
-
Causality 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either remain insoluble or stay in solution upon cooling. If the solvent's properties are suboptimal, impurities can co-precipitate with your product.
-
Solution: Screen different solvent systems. A mixture of water and a polar organic solvent like ethanol or isopropanol is often effective for aminopicolinic acids[5]. Start with a small-scale trial. If non-polar impurities are suspected, a preliminary wash of the crude solid with a solvent like hexanes or diethyl ether can be beneficial.
-
-
Causality 2: Cooling Rate is Too Fast. Rapid cooling promotes the formation of small, less-ordered crystals that can trap impurities within their lattice (occlusion).
-
Solution: Allow the solution to cool slowly to room temperature without disturbance, followed by further cooling in an ice bath. Slow, controlled cooling encourages the growth of larger, purer crystals. Seeding the solution with a tiny crystal of pure product can also promote controlled crystallization.
-
-
Causality 3: pH is Not Optimized. Since the compound's solubility is pH-dependent, the final pH of the solution before crystallization is critical. If the pH is not at the point of minimum solubility, a significant portion of the product may remain in the mother liquor, concentrating impurities in the solid that does crystallize.
-
Solution: The final purification step often involves precipitation from an aqueous solution by adjusting the pH. A common method is to dissolve the crude material in a dilute base (like NaOH or KOH), filter off any insoluble material, and then carefully acidify the filtrate with an acid (like HCl or H₂SO₄) to a pH of 1-2 to precipitate the purified product[1]. Ensure the pH is adjusted slowly and with vigorous stirring to avoid localized pH extremes.
-
Problem: Poor Recovery and Low Yield
Q: I am achieving high purity, but my yield is unacceptably low. Where am I losing my product?
A: Low yield is often a trade-off for high purity, but excessive loss can be mitigated. The primary causes are usually related to solubility or mechanical losses.
-
Causality 1: Product is Too Soluble in the Recrystallization Solvent. If the compound has significant solubility in the chosen solvent even at low temperatures, a substantial amount will remain in the mother liquor.
-
Solution:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Excess solvent will increase losses.
-
Change the Solvent System: If solubility is still too high, switch to a solvent in which the compound is less soluble, or use an anti-solvent system. In this technique, you dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until turbidity is observed.
-
-
-
Causality 2: Premature Crystallization. The product may crystallize too early during a hot filtration step intended to remove insoluble impurities.
-
Solution: Ensure all glassware (funnel, filter flask) is pre-heated before filtering the hot, saturated solution. This prevents a sudden drop in temperature that would induce crystallization on the filter paper. Using a slight excess of solvent can also help, but this must be balanced against potential yield loss.
-
-
Causality 3: Mechanical Losses. Product can be lost during transfers between flasks, on the filter paper, or during drying.
-
Solution: Be meticulous. Ensure all solids are quantitatively transferred using a spatula and by rinsing glassware with small amounts of the cold mother liquor or an appropriate cold solvent. When washing the filtered crystals, use a minimal amount of ice-cold solvent to wash away impurities without dissolving the product.
-
Problem: Product Discoloration (Yellow or Tan Appearance)
Q: My final product should be a white solid, but it has a persistent yellow or tan color. What causes this and how can I remove it?
A: Discoloration is almost always due to highly colored, minor impurities, often resulting from oxidation or residual starting materials.
-
Causality 1: Oxidation of the Amino Group. Aromatic amines can be susceptible to air oxidation, especially at elevated temperatures in solution, forming colored byproducts[3].
-
Solution: Perform the purification steps, particularly the heating and dissolution phase, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
-
Causality 2: Presence of Chromophoric Impurities. Even trace amounts of highly conjugated impurities can impart significant color.
-
Solution: Use activated carbon (charcoal). Add a small amount (typically 1-2% by weight of your compound) to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use the minimum amount necessary, as it can also adsorb some of your desired product.
-
Section 3: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for purifying this compound using the pH-mediated precipitation and recrystallization technique.
Protocol 3.1: Purification by pH-Mediated Precipitation & Recrystallization
This protocol is designed to remove both acid/base-insoluble impurities and those with different solubility profiles from the target compound.
Step-by-Step Methodology:
-
Dissolution in Base: Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask. For every 1 gram of crude material, add 20-30 mL of deionized water. While stirring, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the solution is basic (pH ~9-10).
-
Removal of Insoluble Impurities: If any solid material remains, or if the solution is cloudy, perform a hot filtration. If the solution is colored, this is the stage to add activated carbon. Heat the solution gently (do not boil), add a small amount of activated carbon, and keep it warm for 5-10 minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon and any other insoluble matter.
-
Precipitation by Acidification: Cool the clear filtrate in an ice bath. While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH of the solution is approximately 1-2[1].
-
Isolation of Purified Solid: Allow the slurry to stir in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts (e.g., NaCl). Follow with a wash using a small amount of a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Analysis: Assess the purity of the final product using appropriate analytical methods such as HPLC, NMR, and melting point determination[5][6].
Caption: Step-by-step workflow for the purification protocol.
Data Presentation: Solvent Selection
The choice of solvent is critical. The following table provides a starting point for selecting solvents for the final recrystallization or washing steps.
| Solvent | Boiling Point (°C) | Key Characteristics | Application Notes |
| Water | 100 | Excellent for pH-mediated precipitation. | The compound is soluble in acidic/basic water, but poorly soluble in neutral water. Ideal for the main purification step. |
| Ethanol | 78 | Good "hot" solvent. | Often used in a mixture with water (e.g., H₂O/EtOH 1:6 v/v) to fine-tune solubility for recrystallization[5]. |
| Isopropanol | 82 | Similar to ethanol, less volatile. | Can be a good alternative to ethanol for recrystallization. |
| Methanol | 65 | High solvency, may lead to lower recovery. | Generally a good solvent for picolinic acids, but care must be taken to avoid excessive product loss in the mother liquor[7]. |
| Diethyl Ether | 35 | Poor solvent for the product. | Excellent for a final wash of the filter cake to remove residual water and soluble organic impurities. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of this compound?
A: A combination of methods is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a suitable mobile phase (e.g., buffered acetonitrile/water) and UV detection is typically effective for separating the main compound from closely related impurities[8].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying unknown impurities[9].
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.
Q2: Can I use column chromatography for purification?
A: Yes, column chromatography is a powerful alternative, especially if recrystallization fails to remove a persistent impurity or if you are working on a smaller scale.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity may need to be increased further with methanol or a small amount of acetic acid to ensure the compound elutes from the column. The amphoteric nature of the compound can sometimes lead to tailing on silica gel; this can be mitigated by adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.
Q3: How does the position of the chloro and amino groups affect purification strategy compared to other picolinic acids?
A: The specific substitution pattern significantly influences the molecule's pKa values, solubility, and crystal packing. The 4-amino group is basic, while the 2-carboxylic acid is acidic. The 6-chloro group is an electron-withdrawing group that will affect the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. When developing a purification protocol, you cannot assume that conditions for a different isomer (e.g., 3-amino-5-chloropicolinic acid) will be optimal. Each substituted picolinic acid requires specific optimization of pH for precipitation and solvent screening for recrystallization[10][11].
Section 5: References
-
CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents. --INVALID-LINK--
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. --INVALID-LINK--
-
US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents. --INVALID-LINK--
-
6-Chloropicolinic acid | 4684-94-0 - ChemicalBook. --INVALID-LINK--
-
Rizzolo, F., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. --INVALID-LINK--
-
Wang, M., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. --INVALID-LINK--
-
WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents. --INVALID-LINK--
-
Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. --INVALID-LINK--
-
CAS 5470-22-4: Chloropicolinicacid | CymitQuimica. --INVALID-LINK--
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. --INVALID-LINK--
-
Vooturi, S., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. --INVALID-LINK--
-
Akhand, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. --INVALID-LINK--
-
Zhang, N., et al. (2020). Analytical methods for amino acid determination in organisms. PubMed. --INVALID-LINK--
References
- 1. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloropicolinic acid | 4684-94-0 [chemicalbook.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of 4-Amino-6-chloropicolinic acid derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Our technical support is structured to provide immediate answers to pressing issues you may encounter. Below are common questions and challenges, followed by detailed explanations and corrective actions.
Section 1: Reaction Initiation and Progression Issues
Question 1: My amination reaction of a chlorinated picolinic acid precursor is sluggish or has stalled. What are the likely causes and how can I resolve this?
Answer:
A stalled or slow amination reaction is a frequent issue. The primary causes often revolve around insufficient activation of the starting material, catalyst inefficiency, or suboptimal reaction conditions.
-
Causality: The nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridine ring with an amino group requires significant activation of the ring, especially when dealing with electron-rich pyridine systems. The reaction is heavily influenced by the nature of the solvent, temperature, and the presence of a suitable catalyst.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the chlorinated picolinic acid precursor can poison the catalyst or interfere with the reaction. Confirm the purity of your starting material using techniques like NMR or LC-MS.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the amine nucleophile and facilitate the reaction.[1] If you are using a less polar solvent, consider switching to one of these.
-
Temperature Optimization: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at a lower temperature, cautiously increase the temperature in increments of 10-20°C, while monitoring for potential side reactions or decomposition.
-
Catalyst System: For less reactive substrates, the use of a catalyst may be necessary. Copper-based catalysts, for instance, have been reported to facilitate such amination reactions.[1] If you are already using a catalyst, ensure it is not deactivated and consider screening other catalysts.
-
Base Strength: The choice and stoichiometry of the base are crucial for deprotonating the amine nucleophile and neutralizing the HCl generated during the reaction. A stronger base might be required to enhance the nucleophilicity of the amine.
-
-
Experimental Protocol: Optimizing Amination Conditions
-
Set up a series of small-scale parallel reactions in pressure tubes.
-
Use your standard reaction conditions as the control.
-
In separate tubes, vary one parameter at a time:
-
Solvent: Test DMSO, DMF, and NMP.
-
Temperature: Run reactions at 100°C, 120°C, and 140°C.
-
Base: Compare K₂CO₃, Cs₂CO₃, and a non-nucleophilic organic base like DBU.
-
-
Monitor the reactions by TLC or LC-MS at regular intervals to determine the optimal conditions.
-
Question 2: I am observing significant decarboxylation of my picolinic acid derivative during the reaction. How can I prevent this?
Answer:
Decarboxylation is a common side reaction for picolinic acids and their derivatives, particularly at elevated temperatures.[2][3] The proximity of the carboxylic acid to the ring nitrogen facilitates this process.
-
Causality: The Hammick reaction mechanism describes the decarboxylation of α-picolinic acids, which proceeds through a zwitterionic intermediate.[2] This process is often accelerated by heat and the presence of certain metal ions. Electron-withdrawing groups on the pyridine ring can influence the rate of decarboxylation.[3]
-
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Reduce the reaction temperature as much as possible without completely stalling the desired transformation. It's a trade-off between reaction rate and side product formation.
-
pH Control: The stability of the picolinic acid is pH-dependent. In some cases, running the reaction under neutral or slightly acidic conditions can suppress decarboxylation.
-
Protecting Group Strategy: If the carboxylic acid is not directly involved in the desired transformation, consider protecting it as an ester. The ester can be hydrolyzed in a later step under milder conditions.
-
Metal Ion Contamination: Traces of metal ions can catalyze decarboxylation.[4] Ensure your glassware is scrupulously clean and consider using a metal scavenger if contamination is suspected.
-
-
Workflow for Minimizing Decarboxylation:
Caption: Decision workflow for addressing decarboxylation.
Section 2: Issues in Multi-step Syntheses
Question 3: In the synthesis starting from 4-amino-3,5,6-trichloro-2-picolinonitrile, the hydrolysis of the nitrile to the carboxylic acid is incomplete. What can I do?
Answer:
Incomplete nitrile hydrolysis is a common hurdle, often due to the stability of the intermediate amide or the steric hindrance around the nitrile group.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6][7] Both acidic and basic conditions can be employed, but forcing conditions (high temperatures, strong acids/bases) are often necessary for complete conversion.[8] The electron-deficient nature of the polychlorinated pyridine ring can also influence the reactivity of the nitrile group.
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Acidic Hydrolysis: If using acidic conditions (e.g., concentrated HCl or H₂SO₄), increase the reaction time and/or temperature.[8] Be mindful of potential decarboxylation at very high temperatures.
-
Basic Hydrolysis: Strong bases like NaOH or KOH in a water/alcohol mixture at reflux are effective.[8] Ensure a sufficient excess of the base is used.
-
-
Phase Transfer Catalysis: If you have solubility issues, a phase transfer catalyst can facilitate the reaction between the aqueous hydrolyzing agent and the organic substrate.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for nitrile hydrolysis.
-
-
Experimental Protocol: Forcing Nitrile Hydrolysis
-
To your reaction mixture containing the picolinonitrile, add a 2:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (typically 100-120°C) and monitor the reaction progress by TLC or LC-MS.
-
If the reaction is still incomplete after several hours, consider carefully increasing the temperature or adding a co-solvent like acetic acid to improve solubility.
-
Upon completion, carefully quench the reaction by pouring it onto ice and then neutralize to precipitate the carboxylic acid.
-
Question 4: I am having difficulty with the selective removal of the chlorine atom at the 5-position during the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid. What should I focus on?
Answer:
Selective dehalogenation via catalytic hydrogenation can be challenging. The selectivity is highly dependent on the catalyst, solvent, base, and reaction conditions.
-
Causality: Catalytic hydrogenation for dehalogenation involves the oxidative addition of the C-Cl bond to the catalyst surface, followed by hydrogenolysis. The relative reactivity of the chlorine atoms at different positions on the pyridine ring is influenced by electronic and steric factors.
-
Troubleshooting Steps:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[9] The choice of catalyst support and metal loading can influence selectivity. If you are observing over-reduction, consider using a less active catalyst or a catalyst poison to modulate its activity.
-
Base: The reaction is typically carried out in the presence of a base to neutralize the HCl formed. The nature and amount of the base can affect the reaction rate and selectivity. Lithium hydroxide (LiOH) has been used successfully for this transformation.[9]
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes improve selectivity by reducing the rate of the undesired dehalogenation.
-
Temperature: As with many reactions, temperature is a key parameter. Lower temperatures generally favor selectivity.
-
-
Reaction Scheme and Key Parameters:
Caption: Key parameters for selective hydrogenation.
Section 3: Purification and Characterization
Question 5: My final 4-Amino-6-chloropicolinic acid derivative is difficult to purify. What strategies can I employ?
Answer:
Purification of highly functionalized, polar molecules like picolinic acid derivatives can be challenging due to their solubility characteristics and potential to chelate with silica gel.
-
Causality: The presence of both an acidic carboxylic acid group and a basic amino group makes these compounds zwitterionic at certain pH values. This can lead to poor solubility in many common organic solvents and streaking on silica gel chromatography.
-
Troubleshooting Steps:
-
Crystallization: This is often the most effective method for purifying these compounds.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., water, ethanol, acetonitrile, ethyl acetate/hexanes) to find suitable conditions for crystallization.[10]
-
pH Adjustment: Carefully adjusting the pH of an aqueous solution of your compound to its isoelectric point will minimize its solubility and promote crystallization.
-
-
Chromatography:
-
Acid/Base Additives: If you must use column chromatography, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress the ionization of your compound and reduce tailing.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient is often more effective than normal-phase chromatography.
-
-
Preparative HPLC: For small quantities of high-purity material, preparative HPLC is a powerful tool.
-
-
Purification Decision Tree:
Caption: A stepwise approach to purification.
Question 6: What are the key spectroscopic features I should look for to confirm the structure of my this compound derivative?
Answer:
A combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy is essential for unambiguous structure confirmation.
-
¹H NMR:
-
Look for the characteristic signals of the protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
The amino group protons may appear as a broad singlet.
-
The carboxylic acid proton is often a very broad singlet and may be exchanged with D₂O.
-
-
¹³C NMR:
-
Identify the carbonyl carbon of the carboxylic acid, typically in the 160-180 ppm range.
-
The carbons of the pyridine ring will have distinct chemical shifts depending on the substituents.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of your compound.[9]
-
Look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximately 3:1 ratio).
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be present around 2500-3300 cm⁻¹.
-
The C=O stretch of the carboxylic acid will appear around 1700-1730 cm⁻¹.
-
The N-H stretching vibrations of the amino group will be in the 3300-3500 cm⁻¹ region.
-
-
Data Summary Table:
| Spectroscopic Technique | Key Feature to Observe |
| ¹H NMR | Aromatic protons, NH₂ signal, COOH signal |
| ¹³C NMR | Carbonyl carbon, aromatic carbons |
| Mass Spectrometry | Molecular ion peak, chlorine isotopic pattern |
| IR Spectroscopy | O-H stretch (broad), C=O stretch, N-H stretches |
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Hammick reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
Managing side reactions during the functionalization of 4-Amino-6-chloropicolinic acid
An advanced technical support guide for researchers, scientists, and drug development professionals on managing side reactions during the functionalization of 4-Amino-6-chloropicolinic acid.
Technical Support Center: Functionalization of this compound
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, featuring a carboxylic acid, an aromatic amine, and a chloro-substituted pyridine ring, offers multiple avenues for chemical modification. However, this versatility also presents significant challenges in achieving chemoselectivity and avoiding unwanted side reactions. This guide provides in-depth troubleshooting advice and protocols to help researchers navigate the complexities of functionalizing this molecule, ensuring higher yields and product purity.
Diagram: Reactive Sites of this compound
Caption: Key reactive sites on the this compound scaffold.
Troubleshooting Guide 1: Reactions at the Amino Group (N-Acylation)
The exocyclic amino group is a primary site for reactions such as acylation. While seemingly straightforward, several issues can arise.
Question 1: My N-acylation reaction with an acid chloride is giving a low yield and a complex mixture of products. What's happening?
Answer: This is a common issue arising from the high reactivity of acid chlorides and the multiple reactive sites on the substrate.
-
Causality: The primary amino group is nucleophilic, but the pyridine nitrogen can also be protonated or interact with reagents, and the carboxylic acid can form mixed anhydrides. Using a highly reactive acylating agent like an acid chloride without careful base selection can lead to multiple side reactions. A strong base can also deprotonate the carboxylic acid, increasing its nucleophilicity and potential for side reactions.
-
Troubleshooting Steps:
-
Switch to a Milder Acylating Agent: Instead of an acid chloride, use a carboxylic acid activated with a coupling reagent like HATU, HBTU, or EDC with an additive like HOBt. This provides a more controlled acylation.[3]
-
Optimize Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases will scavenge the acid byproduct without competing as nucleophiles.
-
Control Temperature: Run the reaction at 0 °C to room temperature. Exothermic reactions with acid chlorides can lead to uncontrolled side reactions.
-
Solvent Choice: Use an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Question 2: I am observing a significant amount of a diacylated byproduct. How can I ensure mono-acylation?
Answer: Diacylation can occur on the primary amine, forming a diacylamide. This is often promoted by harsh conditions or incorrect stoichiometry.
-
Causality: The initially formed amide still has a proton that can be removed by a strong base, creating an amidate anion that can be acylated a second time. This is more likely with highly reactive acylating agents and an excess of base or acylating agent.
-
Troubleshooting Protocol: Controlled Mono-Acylation
-
Dissolve this compound (1 equivalent) and a non-nucleophilic base like DIPEA (2.5 equivalents) in anhydrous DMF.
-
In a separate flask, activate the desired carboxylic acid (1.1 equivalents) with HATU (1.1 equivalents).
-
Add the activated acid solution dropwise to the solution of the starting material at 0 °C over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by LC-MS.
-
This slow addition and controlled stoichiometry minimize the presence of excess acylating agent that could lead to diacylation.[4]
-
Troubleshooting Guide 2: Reactions at the Carboxylic Acid Group
Functionalizing the carboxylic acid via esterification or amidation requires careful planning to avoid reactions at the amino group.
Question 1: My attempts to form an ester or amide at the carboxylic acid are failing, and I'm primarily functionalizing the amino group instead. How do I achieve chemoselectivity?
Answer: The amino group is generally more nucleophilic than the oxygen of an alcohol or the nitrogen of a secondary amine used for amidation. Therefore, direct reaction is unselective. The solution is to use a protecting group strategy.
-
Causality: Without protection, the C4-amino group will preferentially react with any electrophilic species intended for the carboxylic acid, such as in a carbodiimide-mediated coupling.
-
Solution: Amino Group Protection: The most effective strategy is to "mask" the amino group with a protecting group, rendering it non-nucleophilic. After functionalizing the carboxylic acid, the protecting group is removed. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in many reaction conditions and its straightforward removal with acid.[5]
Table 1: Common Amino Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (TFA, HCl in Dioxane) | Stable to base, hydrogenation |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenation |
Experimental Protocol: Boc Protection of this compound
-
Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Add Sodium Hydroxide (2.5 eq) and stir until the solid dissolves.
-
Cool the solution to 10 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with cold 1M HCl.
-
Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected acid, which can be carried forward.[5]
Caption: Workflow for selective carboxylic acid functionalization via amino group protection.
Troubleshooting Guide 3: Palladium Cross-Coupling at the Chloro Position
The C6-chloro position is ideal for introducing complexity via cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[6][7]
Question 1: My Suzuki-Miyaura coupling reaction is giving low conversion, and I suspect catalyst deactivation. What is the cause?
Answer: The unprotected amino and carboxylic acid groups can interfere with the palladium catalyst, leading to poor catalytic turnover.
-
Causality: The lone pair on the amino group and the carboxylate anion can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with electron-rich heterocyclic substrates.[8]
-
Troubleshooting Summary:
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst poisoning by NH₂/COOH groups. | Protect the amino group (e.g., with Boc) and/or esterify the carboxylic acid before coupling. |
| Inappropriate ligand selection. | Use electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos, which are designed for challenging substrates.[7] | |
| Incorrect base/solvent combination. | For boronic acids, use a base like K₂CO₃ or K₃PO₄ in a solvent system like Dioxane/Water or Toluene/Water. | |
| Dehalogenation | Reductive dehalogenation side reaction. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Ensure the boronic acid is of high quality, as impurities can promote this pathway. |
| Homocoupling of Boronic Acid | Slow oxidative addition step. | Increase temperature carefully. Use a more active catalyst/ligand system. |
Question 2: I am attempting a Buchwald-Hartwig amination at the C6-position, but the reaction is not proceeding. What should I consider?
Answer: Buchwald-Hartwig reactions on this scaffold are challenging and highly dependent on the specific combination of ligand, base, and amine coupling partner.
-
Causality: The electronic properties of the pyridine ring and potential for catalyst inhibition by the substrate's functional groups make this a non-trivial transformation.
-
Key Optimization Points:
-
Ligand is Critical: The choice of ligand is paramount. For heteroaromatic chlorides, biarylphosphine ligands (e.g., BrettPhos, RuPhos) often provide the best results.
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or Lithium tert-butoxide (LiOtBu) are common choices.
-
Protecting Groups: As with Suzuki coupling, protecting the amino and/or carboxylic acid groups is highly recommended to prevent catalyst inhibition and side reactions.
-
Troubleshooting Guide 4: General Side Reactions
Question 1: I am running a reaction at elevated temperatures and observing a byproduct that appears to have lost CO₂. What is this side reaction?
Answer: You are likely observing thermal decarboxylation. Picolinic acids are known to undergo decarboxylation upon heating, a process sometimes referred to as the Hammick reaction.[9][10]
-
Causality: The nitrogen atom in the pyridine ring stabilizes the intermediate formed upon loss of carbon dioxide. This reaction is accelerated by heat and can be influenced by the solvent and substituents on the ring.[10]
-
Prevention:
-
Keep reaction temperatures below 100-120 °C where possible.
-
If high temperatures are required (e.g., for some cross-coupling reactions), consider converting the carboxylic acid to a more stable ester first.
-
Utilize microwave-assisted synthesis to reduce reaction times at elevated temperatures, which can minimize thermal decomposition.[4]
-
Question 2: I'm observing the formation of a dimer during an amide coupling reaction. How can I prevent this?
Answer: Dimerization occurs when one molecule of this compound reacts with another, forming an intermolecular amide bond.
-
Causality: If the carboxylic acid of one molecule is activated (e.g., by a coupling reagent), it can be attacked by the nucleophilic amino group of a second molecule before the intended nucleophile is added or can react.
-
Mitigation Strategy:
-
Protecting Groups: The most robust solution is to protect the amino group as described in Troubleshooting Guide 2.
-
High Dilution: Running the reaction at very low concentrations (e.g., <0.05 M) can favor intramolecular or desired intermolecular reactions over the undesired dimerization.
-
Order of Addition: Add the coupling reagent to a mixture of the acid and the intended amine nucleophile, rather than pre-activating the acid in a separate step.
-
References
- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted acylation of 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Hammick reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability and Shelf-Life of 4-Amino-6-chloropicolinic Acid
Welcome to the technical support center for 4-Amino-6-chloropicolinic acid. This guide is designed for researchers, chemists, and formulation scientists who work with this molecule and seek to maximize its stability and extend its viable shelf-life. We will move beyond simple storage instructions to explore the fundamental chemical principles governing its degradation, providing you with the knowledge and tools to troubleshoot stability issues and develop robust formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a pyridinecarboxylic acid derivative.[1] Compounds in the picolinic acid family are versatile and are widely used as building blocks in medicinal chemistry and as ligands for metal ion complexation.[2][3] Their structural and electronic characteristics allow them to form stable complexes with a variety of metal ions.[2][3]
Q2: What are the immediate signs of degradation I should watch for?
The most common indicators of degradation are a change in the physical appearance of the material. For solid compounds, this can include a change in color (e.g., yellowing or browning) or caking. In solution, you might observe color changes, the formation of a precipitate, or a decrease in pH. A discussion among chemists regarding pyridine-barbituric acid, a related class of compound, noted that a color change from a slight yellow to a stark orange was observed after a couple of weeks, indicating potential degradation.[4]
Q3: What are the ideal short-term storage conditions for this compound?
For solid this compound, store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere packaging is recommended if available. For solutions, storage at 2-8°C is advisable to slow the rate of potential hydrolytic and oxidative degradation. The pH of aqueous solutions should be controlled, as picolinic acid derivatives can have varying stability depending on the pH.[5]
Q4: I've observed a decrease in potency in my experiments. Could this be a stability issue?
Yes. A loss of potency is a primary indicator of chemical degradation. The parent molecule is likely converting into one or more degradation products that are inactive for your specific application. To confirm this, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the parent compound from its degradants.
Section 2: Understanding the Chemistry of Degradation
To effectively prevent degradation, it is crucial to understand the chemical pathways through which it occurs. Picolinic acid derivatives can be susceptible to several modes of degradation, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The molecule can react with water, especially under acidic or basic conditions, potentially leading to the cleavage of the amino group or other susceptible bonds.
-
Oxidation: The pyridine ring and amino group can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxide contaminants. This often results in colored byproducts.
-
Photolysis: Exposure to ultraviolet (UV) light can provide the energy needed to break chemical bonds and initiate degradation. A related compound, 4-amino-3,5,6-trichloropicolinic acid, is known to be decomposed by UV irradiation in aqueous solutions.[6]
Below is a generalized diagram illustrating the potential degradation pathways for this compound under common stress conditions.
Caption: Potential degradation pathways for this compound.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common stability issues.
Problem 1: My solid compound has changed color upon storage.
| Potential Cause | Diagnostic Step | Recommended Action |
| Oxidation | The color change is often to yellow or brown. This is accelerated by exposure to air and light. | 1. Confirm Purity: Analyze a sample using HPLC-UV/Vis or LC-MS to identify impurities.[7] 2. Repackage: Store future lots under an inert atmosphere (e.g., argon or nitrogen). 3. Protect from Light: Use amber vials or store in a dark location. |
| Moisture Uptake | The powder may appear clumpy or sticky. This can accelerate hydrolysis. | 1. Measure Water Content: Use Karl Fischer titration to determine the water content. 2. Improve Storage: Store in a desiccator or a controlled low-humidity environment. |
Problem 2: My stock solution has become cloudy or formed a precipitate.
| Potential Cause | Diagnostic Step | Recommended Action |
| Poor Solubility / Supersaturation | The compound may be precipitating out of solution, especially if stored at a lower temperature than when it was prepared. | 1. Check Solubility: Determine the solubility at your storage temperature. 2. Adjust Concentration: Prepare solutions at a concentration below the saturation point for your storage conditions. 3. Consider Co-solvents: If aqueous solubility is an issue, consider using a co-solvent system (e.g., DMSO, ethanol), ensuring it is compatible with your application. |
| Degradation Product Formation | A degradation product that is less soluble than the parent compound may be precipitating. | 1. Isolate & Analyze Precipitate: Centrifuge the sample, decant the supernatant, and analyze the precipitate by LC-MS or NMR to identify it. 2. Perform Forced Degradation: Conduct a forced degradation study (see Section 4) to see if you can intentionally generate the same precipitate under stress conditions, which will help identify its origin.[8][9] |
| pH Shift | The pH of the solution may have changed, affecting the ionization state and solubility of the compound. Picolinic acids have acid-base properties that influence their structure and solubility.[5] | 1. Measure pH: Accurately measure the pH of the solution. 2. Buffer the Solution: Use a suitable buffer system to maintain a constant pH at which the compound is most stable and soluble. |
The following flowchart provides a decision-making framework for troubleshooting stability issues.
Caption: Troubleshooting flowchart for stability issues.
Section 4: Protocols for Stability Assessment
A proactive approach to stability involves intentionally stressing the molecule to understand its vulnerabilities. This is known as a forced degradation study.[8][10] The data from these studies are essential for developing stability-indicating analytical methods and creating robust formulations.[9]
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal: Store the vial of stock solution in an oven at 60°C.
-
Photolytic: Place the vial of stock solution in a photostability chamber.
-
Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Incubation: Store the vials under their respective conditions. Pull time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor concentration or time. If it's too slow, increase them.
-
Sample Preparation: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all degradation product peaks.
-
Data Analysis:
-
Calculate the percentage of degradation for the parent compound in each condition.
-
Examine the chromatograms for the appearance of new peaks.
-
If using LC-MS, obtain the mass-to-charge ratio (m/z) of the degradation products to help in their identification.
-
Below is a workflow diagram for this protocol.
Caption: Experimental workflow for a forced degradation study.
Section 5: Advanced Stabilization Strategies
For long-term stability, especially in formulated products, more advanced strategies may be required. The goal of formulation is to create a microenvironment for the active ingredient that minimizes its exposure to degradation-inducing factors.
1. pH Control and Buffer Selection: The stability of this compound is likely pH-dependent. By identifying the pH at which the compound is most stable (often determined during forced degradation studies), you can select a buffer to maintain that pH in your formulation.
| Buffer System | Useful pH Range | Considerations |
| Citrate | 3.0 - 6.2 | Can chelate metal ions, which may reduce oxidative degradation. |
| Phosphate | 5.8 - 8.0 | Physiologically relevant, but can sometimes catalyze hydrolysis. |
| Acetate | 3.8 - 5.8 | Common choice, but ensure compatibility with other excipients. |
2. Formulation Technologies: Modern agrochemical and pharmaceutical formulation technologies can significantly enhance stability.[11][12]
-
Encapsulation: Creating a physical barrier around the active ingredient can protect it from moisture, oxygen, and light.[13][14] This is particularly useful for combining incompatible compounds or for controlled release.[13][14]
-
Oil Dispersions (OD): For moisture-sensitive ingredients, dispersing the solid compound in an oil phase can prevent hydrolysis.[13][14] This can also improve the efficacy of some active compounds.[14]
-
Use of Stabilizers: Additives can be incorporated to mitigate specific degradation pathways.
-
Antioxidants: (e.g., Butylated hydroxytoluene (BHT), Ascorbic acid) can be added to scavenge free radicals and prevent oxidative degradation.
-
Chelating Agents: (e.g., Ethylenediaminetetraacetic acid (EDTA)) can bind metal ions that might catalyze oxidative reactions.
-
Rheology Modifiers: In suspension concentrates, agents like xanthan gum or microcrystalline cellulose can prevent the settling and crystallization of active ingredients.[15]
-
Choosing the right formulation strategy depends on the properties of the active ingredient, its intended application, and environmental impact considerations.[11]
References
- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. reddit.com [reddit.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inside.battelle.org [inside.battelle.org]
- 12. An Introduction to Agrochemical Formulation Strategies [informaconnect.com]
- 13. Top 7 Formulation Challenges facing the Agrochemical Industry [omegascientific.com.sg]
- 14. echemi.com [echemi.com]
- 15. chempoint.com [chempoint.com]
Technical Support Center: Optimizing Coupling Reactions with 4-Amino-6-chloropicolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Amino-6-chloropicolinic acid. This versatile trifunctional building block presents unique opportunities and challenges in synthetic chemistry. Its structure, featuring a nucleophilic amino group, a carboxylic acid for amide formation, and an electrophilic chloro-substituent for cross-coupling, requires careful consideration of reaction conditions to achieve optimal outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights grounded in established chemical principles.
Section 1: Amide Coupling at the C-2 Carboxylic Acid Position
The carboxylic acid moiety of this compound is a primary site for elaboration via amide bond formation. While standard protocols are often a good starting point, the electronic properties of the aminopyridine ring can influence reactivity.
FAQ 1: What are the recommended starting conditions for forming an amide bond with this compound?
Answer: The choice of coupling reagent is critical and depends on the scale, the nature of the amine coupling partner, and the tolerance of other functional groups. We recommend starting with established peptide coupling reagents, which generate an activated intermediate in situ before the addition of the amine.
The general principle involves activating the carboxylic acid to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. For routine couplings, HATU and EDC/HOBt are excellent starting points due to their high efficiency and mild reaction conditions.[1]
Table 1: Recommended Starting Conditions for Amide Coupling
| Coupling Reagent | Activating Agent/Additive | Base | Typical Solvent | Temperature (°C) | Key Considerations |
| HATU | N/A | DIPEA, Et₃N | DMF, DCM | 0 to RT | Highly efficient, rapid reactions. Stoichiometric amount of base is critical. |
| EDC | HOBt, HOAt | DIPEA, Et₃N | DMF, DCM | 0 to RT | Cost-effective. HOBt/HOAt suppresses side reactions and racemization. |
| SOCl₂ | cat. DMF (optional) | Pyridine, Et₃N | Toluene, DCM | 0 to 80 | Forms the acid chloride. Can be harsh and may lead to side reactions.[2][3] |
| T3P® | N/A | Pyridine, Et₃N | EtOAc, MeCN | RT to 50 | Broad functional group tolerance; byproducts are water-soluble.[4] |
Troubleshooting Guide: Amide Coupling Reactions
Question: My amide coupling reaction is sluggish, stalls, or provides low yields. What are the common causes and how can I fix them?
Answer: This is a common issue that can almost always be traced to one of several factors:
-
Presence of Water: Amide coupling reagents and the activated acid intermediates are highly sensitive to moisture. Water will hydrolyze the activated species back to the starting carboxylic acid, effectively killing the reaction.[5]
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Inadequate Base: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine coupling partner.
-
Solution: Use at least two equivalents of a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N). One equivalent mops up the acid byproduct, and the other frees the amine. For difficult couplings, a stronger, non-nucleophilic organic base may be required.
-
-
Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: this compound has moderate solubility. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for dissolving the starting materials.[4] Gentle heating may aid dissolution, but ensure this is done before adding temperature-sensitive coupling reagents.
-
-
Incorrect Order of Addition: The order of reagent addition is crucial for efficiency.
-
Solution: The standard and most reliable procedure is to "pre-activate" the carboxylic acid. Dissolve this compound, the coupling reagent (e.g., HATU), and the base in an anhydrous solvent. Stir for 10-15 minutes at 0°C or room temperature to form the activated ester. Then, add the amine coupling partner to the mixture. This prevents the coupling reagent from being consumed by direct reaction with the amine.
-
Question: I'm attempting to form the acid chloride with thionyl chloride (SOCl₂) and observing the formation of a chlorinated byproduct on the pyridine ring. How can I prevent this?
Answer: This is a known side reaction when using SOCl₂ with picolinic acids at elevated temperatures.[2][3] The reaction conditions can be harsh enough to promote electrophilic chlorination at the electron-rich C-4 position.
-
Solution 1 (Milder Reagent): Switch from thionyl chloride to oxalyl chloride with a catalytic amount of DMF. This combination typically forms the acid chloride at room temperature or below, minimizing ring chlorination.
-
Solution 2 (Temperature Control): If you must use SOCl₂, perform the reaction at the lowest possible temperature that allows for acid chloride formation. Start at room temperature and monitor by LC-MS. Avoid prolonged heating.
-
Solution 3 (Bypass Acid Chloride): Avoid forming the acid chloride altogether and use a modern coupling reagent like HATU or T3P®, which operate under much milder conditions and do not introduce reactive chloride sources.[1][4]
Section 2: Palladium-Catalyzed Cross-Coupling at the C-6 Chloro Position
The C-Cl bond at the 6-position is the primary handle for building molecular complexity through cross-coupling. However, aryl chlorides are significantly less reactive than the corresponding bromides or iodides, requiring carefully optimized catalytic systems.[6][7] The presence of both an amino and a pyridine nitrogen group can also lead to catalyst inhibition by coordinating to the palladium center.[6][8]
Caption: General experimental workflow for palladium-catalyzed cross-coupling.[8]
2.1 Suzuki-Miyaura Coupling
Question: My Suzuki coupling with this compound is giving low or no conversion. Why is this happening?
Answer: This is the most common challenge and it stems from two primary issues: the low reactivity of the C-Cl bond and potential catalyst inhibition.
-
Difficult Oxidative Addition: The rate-limiting step for many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the aryl-halide bond. The C-Cl bond is strong and electron-rich, making this step particularly challenging.
-
Causality: Standard catalysts like Pd(PPh₃)₄ often fail with aryl chlorides because the triphenylphosphine ligand is not electron-rich enough to promote the difficult oxidative addition.
-
Solution: You must use a specialized catalyst system designed for aryl chlorides. This involves a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand. These ligands stabilize the monomeric Pd(0) species and have the electronic properties needed to break the C-Cl bond.[6]
-
-
Catalyst Inhibition: The pyridine nitrogen and the 4-amino group can act as ligands for the palladium center, leading to the formation of inactive catalyst species and preventing it from participating in the catalytic cycle.[6][8]
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
Table 2: Guide to Palladium Catalysts & Ligands for Suzuki Coupling of Chloropyridines
| Palladium Precursor | Ligand | Typical Base | Key Characteristics / Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | K₃PO₄ | Excellent for sterically hindered and electron-rich aryl chlorides. High activity. |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | K₃PO₄ | Very broad scope for aryl chlorides. Often provides high yields where others fail. |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos | K₂CO₃, Cs₂CO₃ | Effective for heteroaryl chlorides. |
| Pd(PPh₃)₄ | N/A | Na₂CO₃, K₂CO₃ | Generally not recommended for this substrate. Typically ineffective for unactivated aryl chlorides. |
2.2 Buchwald-Hartwig Amination
Question: What are the critical parameters for a successful Buchwald-Hartwig amination at the C-6 position?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires strict adherence to optimized conditions, especially with a challenging substrate like this.[9][10]
-
Ligand Choice is Paramount: Similar to the Suzuki reaction, success hinges on using a highly active ligand. For C-Cl amination, bulky biarylphosphine ligands (often referred to as "Buchwald ligands") are essential.[11] Ligands like XPhos, BrettPhos, or RuPhos are designed to promote both the challenging oxidative addition and the subsequent reductive elimination.[12]
-
Strong, Non-nucleophilic Base: This reaction requires a strong base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.[13] It is critical that the base be dry, as water can lead to hydrolysis of the aryl chloride (hydrodehalogenation) and other side reactions.[13]
-
Anhydrous and Inert Conditions: The catalytic cycle is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state.[8] The strong bases used are also readily quenched by moisture. Rigorous exclusion of air and water is mandatory for this reaction.
2.3 Sonogashira Coupling
Question: My Sonogashira coupling of a terminal alkyne to the C-6 position is failing. What should I check first?
Answer: The Sonogashira reaction involves a dual catalytic cycle with both palladium and copper.[14][15] Failure can often be attributed to one of the catalysts or the specific reaction conditions.
-
Copper(I) Co-catalyst: The role of the copper is to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[16]
-
Troubleshooting: Ensure your copper source (typically CuI) is fresh. If it appears discolored (green/blue), it may have oxidized to Cu(II), which is ineffective. The reaction is also sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Strict inert conditions are crucial.
-
-
Base Selection: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and as the solvent.
-
Troubleshooting: The base must be thoroughly degassed to remove dissolved oxygen. Ensure enough base is used to act as both a reagent and solvent if the protocol calls for it.
-
-
Palladium/Ligand System: While classic conditions use Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, the low reactivity of the C-Cl bond may again necessitate a more active catalyst system, similar to those used for Suzuki couplings. Consider a copper-free Sonogashira protocol using a more electron-rich ligand if standard conditions fail.[15][16]
Section 3: General Purification and Handling
Question: How can I best purify my final coupled product, which now contains a basic amino group and an acidic carboxylic acid group?
Answer: The amphoteric nature of the product (containing both acidic and basic sites) can be exploited for purification.
-
Acid-Base Extraction: This is a powerful preliminary purification step.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting acid.
-
Wash with a mild aqueous acid (e.g., 1M citric acid or dilute HCl) to protonate your product, pulling it into the aqueous layer and leaving non-basic organic impurities behind.
-
Re-basify the aqueous layer with NaHCO₃ or NaOH to a pH of ~8-9, causing your product to precipitate or allowing it to be re-extracted into an organic solvent.
-
-
Chromatography: If impurities have similar acid/base properties, column chromatography is necessary.
-
Normal Phase (Silica Gel): The polar, zwitterionic nature of the product can lead to streaking on silica gel. Adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent system can significantly improve peak shape. A typical eluent might be DCM/Methanol with 1% triethylamine.
-
Reverse Phase (C18): This is often an excellent choice for polar, ionizable compounds. A gradient of water/acetonitrile or water/methanol with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is standard.
-
References
- 1. growingscience.com [growingscience.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Methods for the removal of starting material from 4-Amino-6-chloropicolinic acid product
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-6-chloropicolinic acid. This guide provides in-depth troubleshooting advice and detailed protocols for removing unreacted starting materials and other common impurities from your final product. Our focus is on explaining the fundamental principles behind each method, empowering you to make informed decisions and adapt these protocols to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and impurities I should be concerned about?
The impurity profile of your this compound product is intrinsically linked to its synthetic route. The most common pathways involve the manipulation of substituted pyridine rings, leading to specific classes of impurities.
-
Unreacted Halogenated Precursors: Many syntheses start from more heavily chlorinated precursors, such as 4-amino-3,5,6-trichloropicolinic acid or 3,4,5,6-tetrachloropicolinonitrile.[1][2][3] Incomplete de-chlorination or hydrolysis can leave these compounds in your final product.
-
Nitro-Group Intermediates: If your synthesis involves the reduction of a nitro group to the 4-amino position, residual 4-nitro-6-chloropicolinic acid could be a significant impurity.[4]
-
Isomeric Impurities: Depending on the starting materials, other isomers of amino-chloropicolinic acid might be present.[5]
-
Hydrolysis Byproducts: If the synthesis starts from a nitrile (e.g., 4-amino-6-chloro-picolinonitrile), incomplete hydrolysis can leave the corresponding amide as an impurity.
Identifying the likely contaminants based on your specific synthesis is the first critical step in designing an effective purification strategy.
Q2: How do I choose the best purification method for my situation?
The optimal method depends on the nature of the impurities, the scale of your reaction, and the required final purity.
-
For large-scale purification (>5g) with crystalline products: Recrystallization is often the most efficient and economical choice. It is excellent for removing small amounts of impurities that have different solubility profiles from your product.
-
For separating compounds with different acid/base properties: Acid-Base Extraction is an exceptionally powerful liquid-liquid extraction technique.[6] It is ideal for removing acidic precursors (like a trichlorinated starting material) or basic side-products from your amphoteric product.
-
For high-purity requirements or difficult separations: Column Chromatography offers the highest resolution. It is suitable for removing impurities with very similar properties to the product or for purifying non-crystalline, oily materials.[7]
The following diagram outlines a decision-making workflow for selecting a purification strategy.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a technique that leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The goal is to dissolve the crude product in a hot solvent and allow it to slowly cool, causing the pure compound to crystallize while impurities remain dissolved.
Common Problem: My product "oils out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to the point that the solute comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Solution Workflow:
-
Re-heat the Solution: Add more solvent until the oil completely redissolves.
-
Induce Slow Crystallization: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Common Problem: I have very low recovery of my product.
-
Causality: This typically happens for one of two reasons: either too much solvent was used, keeping the product dissolved even at low temperatures, or the product is significantly soluble in the cold solvent.
-
Solution Workflow:
-
Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate a portion of the solvent under a gentle stream of nitrogen or by gentle heating, then allow the solution to cool again.
-
Change Solvent System: Your product may be too soluble in the chosen solvent. Refer to the solvent selection table below and consider a solvent in which your product has lower solubility, or use a binary solvent system. For a binary system, dissolve your product in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
-
Ensure Complete Precipitation: Make sure you have cooled the solution sufficiently. An ice-water bath (0 °C) is standard, but for some compounds, a dry ice/acetone bath may be required if using an appropriate solvent.
-
Data Table: Solvent Selection for Picolinic Acid Derivatives
This table provides solubility data for picolinic acid, which serves as a useful starting point for this compound.[8][9][10] Experimentation with small quantities is always recommended.
| Solvent | Type | Boiling Point (°C) | Picolinic Acid Solubility (g/kg solvent) | Comments |
| Water | Protic, Polar | 100 | ~862 g/kg[9] | Excellent solubility when hot, may be too high for good recovery unless pH is adjusted. |
| Ethanol | Protic, Polar | 78 | ~57 g/kg[9] | Good candidate; significant solubility difference between hot and cold is likely. |
| Acetonitrile | Aprotic, Polar | 82 | ~17 g/kg[9] | Lower solubility suggests it could be a good choice for washing crystals or as the "poor" solvent in a binary system. |
| Ethyl Acetate | Aprotic, Mid-Polar | 77 | Low | Often a good choice for compounds with moderate polarity. |
| Dichloromethane | Aprotic, Non-Polar | 40 | Very Low | Unlikely to be a good primary solvent, but useful for washing away non-polar impurities. |
Troubleshooting Guide 2: Acid-Base Extraction
This technique exploits the different ionization states of your product and impurities at various pH levels to move them between an organic solvent and an aqueous (water-based) layer.[6][11] this compound is amphoteric: the carboxylic acid group is acidic (pKa ~3-4) and the amino group/pyridine nitrogen are basic.
Common Problem: An inseparable emulsion has formed at the interface.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. They are common when using chlorinated solvents like dichloromethane and can be exacerbated by vigorous shaking.
-
Solution Workflow:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
"Swirl, Don't Shake": In the future, gently invert the separatory funnel multiple times to mix the layers rather than shaking vigorously.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break up the emulsion.[11]
-
Filter: Filter the entire mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the emulsion.
-
Experimental Protocol: Selective Removal of Acidic Starting Material
This protocol is designed to separate this compound from a more acidic starting material, such as 4-amino-3,5,6-trichloropicolinic acid. The key principle is that a weak base (sodium bicarbonate) will deprotonate the more acidic starting material, pulling it into the aqueous layer, while leaving the less acidic product in the organic layer.[12][13]
-
Dissolution: Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate). Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction (Weak Base):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel, invert, and immediately vent to release CO₂ pressure. Repeat until no more gas evolves.
-
Gently mix the layers by inverting the funnel 10-15 times.
-
Allow the layers to separate and drain the lower aqueous layer (containing the deprotonated acidic impurity) into a beaker labeled "Aqueous 1".
-
-
Repeat Extraction: Repeat step 2 with a fresh portion of NaHCO₃ solution. Combine the aqueous layer with "Aqueous 1".
-
Isolation of Product:
-
The desired this compound should remain in the organic layer.
-
Wash the organic layer with an equal volume of brine to remove residual water.[11]
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
-
Validation (Optional but Recommended): To confirm the separation, acidify "Aqueous 1" with concentrated HCl until pH ~1. The precipitated solid should be your acidic impurity. Analyze both the purified product and the precipitated impurity by TLC or HPLC.[5]
Caption: Workflow for separating product from an acidic impurity.
Troubleshooting Guide 3: Column Chromatography
Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the solvent or "eluent"). For picolinic acid derivatives, which are polar, both normal-phase (silica) and reversed-phase (C18) chromatography can be effective.
Common Problem: My compound won't move off the top of the silica gel column (Rf = 0).
-
Causality: The eluent is not polar enough to displace your highly polar compound from the highly polar silica gel stationary phase. The amino and carboxylic acid groups can bind very strongly to silica.
-
Solution Workflow:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Add a Polar Modifier: For highly polar or ionizable compounds, adding a small amount (0.5-1%) of a modifier to the eluent is often necessary.
-
Acetic Acid: For acidic compounds, adding acetic acid can help by protonating the compound, reducing its interaction with the silica and improving peak shape.
-
Triethylamine: For basic compounds, adding triethylamine can deprotonate the silica's acidic sites, preventing strong adsorption of the amine.
-
Methanol: A highly polar solvent that can be added to systems like dichloromethane or ethyl acetate to significantly increase eluent strength.
-
-
Experimental Protocol: HPLC Purity Analysis
Before and after any purification, a robust analytical method is needed to assess purity. High-Performance Liquid Chromatography (HPLC) is the industry standard.[5][14]
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample at approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Dilute this stock to a working concentration of ~0.1 mg/mL.[5]
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Chromatographic Conditions: The following conditions are a good starting point, adapted from methods for related polar aromatic acids.[7][8]
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 10-15 minutes. This will elute a wide range of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Purity is typically assessed by area percent. The area of the main product peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a reference standard and calibration curve are required.
References
- 1. CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 3. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 10. researchgate.net [researchgate.net]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis for the Modern Researcher: Aminopyralid vs. 4-Amino-6-chloropicolinic acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic auxin herbicides, the picolinic acid family stands out for its efficacy in controlling broadleaf weeds.[1] Among these, aminopyralid has emerged as a significant tool in vegetation management since its registration in 2005.[1] This guide provides an in-depth comparative analysis of aminopyralid and a structurally related compound, 4-amino-6-chloropicolinic acid. While extensive data is available for aminopyralid, public domain information on the herbicidal properties of this compound is notably scarce. This analysis, therefore, juxtaposes the well-documented profile of aminopyralid with the known characteristics of the broader picolinic acid class to which this compound belongs, offering a framework for understanding potential similarities and differences.
Molecular Architecture: A Tale of Two Pyridines
At the heart of their biological activity lies the pyridine carboxylic acid structure.[2] Aminopyralid is chemically defined as 4-amino-3,6-dichloro-2-pyridinecarboxylic acid.[3] In contrast, this compound, also known as 4-amino-6-chloropyridine-2-carboxylic acid, features a single chlorine atom at the 6-position of the pyridine ring. This seemingly subtle difference in halogenation can have profound implications for the molecule's interaction with its biological target, as well as its environmental persistence and degradation pathways.
References
A Comparative Analysis of 4-Amino-6-chloropicolinic Acid and Picloram for Weed Management
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of synthetic auxin herbicides, picolinic acid derivatives have long been a cornerstone for the management of broadleaf weeds. Among these, picloram stands as a well-established and potent herbicide, valued for its systemic action and long-lasting residual control.[1] This guide provides a detailed comparative analysis of picloram and a structurally related compound, 4-amino-6-chloropicolinic acid. While picloram has a long history of extensive use and a wealth of publicly available data, this compound is less characterized as a standalone herbicide in commercial agriculture, often appearing as a chemical intermediate or a core structure for the synthesis of more complex herbicidal molecules.[2][3][4] This guide will synthesize the available technical information to provide a comparative perspective on their chemical properties, herbicidal activity, environmental fate, and toxicological profiles.
Chemical Structure and Mechanism of Action: A Tale of Two Picolinates
Both this compound and picloram (4-amino-3,5,6-trichloropicolinic acid) belong to the pyridine carboxylic acid class of herbicides.[1][5] Their herbicidal activity stems from their ability to mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[6]
Picloram , with its three chlorine substituents on the pyridine ring, is a highly active synthetic auxin.[5] The chemical structure of picloram is 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[5]
This compound , as its name suggests, has a single chlorine atom at the 6-position of the pyridine ring. Its formal IUPAC name is 4-amino-6-chloropyridine-2-carboxylic acid.[7] The reduced chlorination compared to picloram is a key structural difference that can be expected to influence its herbicidal efficacy, spectrum of activity, and environmental persistence.
The mechanism of action for both compounds involves their binding to auxin receptors in plants, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This disruption of normal hormonal balance results in epinasty, stem twisting, and ultimately, plant death.
Herbicidal Spectrum and Efficacy: A Comparative Overview
Picloram is renowned for its broad-spectrum control of deep-rooted perennial broadleaf weeds and woody plants.[1][5] It is particularly effective in non-crop areas such as rangelands, pastures, and rights-of-way.[1] Most grasses exhibit tolerance to picloram.[5]
Direct comparative efficacy data for this compound as a standalone herbicide is scarce in publicly available literature. However, studies on related picolinic acid derivatives suggest that the substitution pattern on the pyridine ring is critical for herbicidal activity. For instance, research on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds has shown that some of these more complex molecules exhibit superior inhibitory effects on the root growth of Arabidopsis thaliana compared to picloram.[2][3][4] This suggests that while this compound itself may possess herbicidal properties, its efficacy and spectrum are likely different from the more heavily chlorinated picloram. It is plausible that this compound has a narrower spectrum of activity and lower potency compared to picloram.
Table 1: Comparative Herbicidal Properties
| Property | This compound | Picloram |
| Common Name | Not established as a commercial herbicide | Picloram[5] |
| Chemical Name | 4-amino-6-chloropyridine-2-carboxylic acid[7] | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid[5] |
| Spectrum of Activity | Likely active on broadleaf weeds, but spectrum and efficacy are not well-documented. | Broad-spectrum control of annual and perennial broadleaf weeds and woody plants.[1][5] |
| Grass Safety | Expected to have good grass safety, typical of picolinic acid herbicides. | Most grasses are resistant.[5] |
Environmental Fate and Mobility: Persistence in the Environment
A significant characteristic of picloram is its persistence in the soil and its potential for mobility.[8][9] The half-life of picloram in soil can range from one to thirteen months, depending on environmental conditions.[10] Its high water solubility and low adsorption to soil particles contribute to its potential to leach into groundwater.[9][10]
The environmental fate of this compound is not well-documented. However, based on general principles of herbicide degradation, the reduced chlorination compared to picloram might suggest a shorter soil half-life and potentially lower persistence. Chlorinated aromatic compounds are often recalcitrant to microbial degradation, and the degree of chlorination can influence the rate of breakdown.
Table 2: Environmental Fate and Toxicological Profile
| Parameter | This compound | Picloram |
| Soil Half-Life (t½) | Data not available; likely less persistent than picloram. | 1 to 13 months, depending on conditions.[10] |
| Mobility in Soil | Data not available; expected to be mobile due to its acidic nature. | High mobility; potential to leach to groundwater.[8][9] |
| Acute Oral LD50 (rat) | Data not available. | >5000 mg/kg (practically non-toxic).[11] |
| Aquatic Toxicity | Data not available. | Slightly to moderately toxic to fish and aquatic invertebrates.[11] |
Toxicological Profile
Picloram exhibits low acute toxicity to mammals, with an oral LD50 in rats of over 5000 mg/kg.[11] It is considered practically non-toxic via ingestion and slightly toxic via dermal exposure.[11] However, it can be a moderate eye irritant.[11][12]
Experimental Protocols for Comparative Evaluation
To provide a framework for a direct comparative study, the following experimental protocols are outlined. These are based on established guidelines for herbicide efficacy and environmental fate testing, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[13][14][15][16][17][18][19][20][21][22]
Protocol 1: Greenhouse Efficacy Trial
This protocol describes a dose-response experiment to compare the herbicidal efficacy of this compound and picloram on a target broadleaf weed species.
Objective: To determine and compare the effective dose (ED) values for 50% and 90% growth reduction (ED50 and ED90) of the two compounds.
Materials:
-
Seeds of a common broadleaf weed (e.g., Amaranthus retroflexus - redroot pigweed).
-
Potting medium (e.g., sandy loam soil).
-
Pots (e.g., 10 cm diameter).
-
Technical grade this compound and picloram.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Spray chamber calibrated to deliver a precise volume of spray solution.
-
Greenhouse with controlled temperature, humidity, and photoperiod.
Procedure:
-
Plant Propagation: Sow weed seeds in pots and thin to one plant per pot after emergence. Grow plants to the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of each herbicide. From these, prepare a series of dilutions to create a range of application rates (e.g., 0, 10, 25, 50, 100, 200 g active ingredient per hectare).
-
Herbicide Application: Randomly assign pots to treatment groups (including a control group receiving only the carrier solution). Apply the herbicide solutions using a calibrated spray chamber.
-
Growth Conditions: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Efficacy Assessment: At 14 and 28 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). At 28 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the dry weight data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the ED50 and ED90 values for each herbicide.
Protocol 2: Soil Leaching Column Study
This protocol outlines a laboratory experiment to compare the mobility of this compound and picloram in a soil column.
Objective: To compare the leaching potential of the two herbicides in a representative soil type.
Materials:
-
Glass columns (e.g., 30 cm length, 5 cm diameter).
-
A representative agricultural soil (e.g., sandy loam), air-dried and sieved.
-
Technical grade this compound and picloram.
-
A non-adsorbing tracer (e.g., bromide).
-
0.01 M CaCl2 solution.
-
Peristaltic pump.
-
Fraction collector.
-
Analytical instrumentation for quantifying the herbicides and tracer in the leachate (e.g., HPLC-UV or LC-MS/MS).
Procedure:
-
Column Packing: Uniformly pack the soil into the glass columns to a consistent bulk density.
-
Pre-conditioning: Slowly saturate the soil columns from the bottom with 0.01 M CaCl2 solution to establish steady-state flow.
-
Herbicide and Tracer Application: Apply a known amount of each herbicide and the bromide tracer to the surface of separate soil columns.
-
Leaching: Leach the columns with 0.01 M CaCl2 solution at a constant flow rate for a set period (e.g., 48 hours), collecting the leachate in fractions using a fraction collector.
-
Analysis: Analyze the concentration of the herbicide and the tracer in each leachate fraction using appropriate analytical methods.
-
Data Analysis: Construct breakthrough curves by plotting the relative concentration (C/C0) of the herbicide and tracer in the leachate versus the cumulative volume of leachate collected. Compare the breakthrough curves to assess the relative mobility of the two herbicides.
Visualizing the Process: Diagrams
Signaling Pathway of Synthetic Auxin Herbicides
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Experimental Workflow
Caption: Workflow for a comparative study of herbicide efficacy and mobility.
Conclusion
Picloram is a potent and persistent herbicide with a well-defined spectrum of activity against broadleaf weeds and woody plants.[1][5] Its environmental behavior, particularly its potential for soil mobility and persistence, is a key consideration in its use.[8][9][10] In contrast, this compound is not a widely used commercial herbicide, and there is a lack of publicly available data on its performance and environmental characteristics. Based on its chemical structure, it is likely to exhibit a similar mode of action to picloram but may have a different efficacy profile and be less persistent in the environment. The experimental protocols provided in this guide offer a robust framework for conducting direct comparative studies to elucidate the relative performance and environmental risks of these two picolinic acid derivatives. Such research is essential for the development of new and improved weed management strategies.
References
- 1. bushchemicals.com [bushchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.nationbuilder.com [assets.nationbuilder.com]
- 9. Picloram - Wikipedia [en.wikipedia.org]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. testinglab.com [testinglab.com]
- 14. avcaquatic.com [avcaquatic.com]
- 15. epa.gov [epa.gov]
- 16. oecd.org [oecd.org]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. lmpa.org [lmpa.org]
- 19. epa.gov [epa.gov]
- 20. Data Requirements for Pesticide Registration [npic.orst.edu]
- 21. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. images.chemycal.com [images.chemycal.com]
A Comparative Guide to the Efficacy of Picolinic Acid-Based Herbicides
This guide provides an in-depth technical comparison of the efficacy of picolinic acid-based herbicides, a class of synthetic auxin herbicides critical for the selective control of broadleaf weeds. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data and field-proven insights to offer a comprehensive understanding of their mechanism of action, comparative performance, and environmental considerations.
Introduction to Picolinic Acid-Based Herbicides
Picolinic acid herbicides are a subgroup of the pyridine carboxylic acid chemical family, renowned for their systemic action and selective control of a wide spectrum of broadleaf weeds, including many invasive and perennial species.[1] Key active ingredients within this class include:
-
Picloram: One of the earliest and most potent picolinic acid herbicides, known for its control of woody plants and deep-rooted perennial weeds.[1]
-
Clopyralid: A selective herbicide effective against weeds in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families.[2]
-
Aminopyralid: A newer-generation herbicide that provides effective control of many broadleaf weeds at lower application rates compared to its predecessors.[3]
These herbicides are classified as Group 4 herbicides by the Herbicide Resistance Action Committee (HRAC), signifying their mode of action as synthetic auxins.
Mechanism of Action: A Molecular Perspective
Picolinic acid-based herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth that ultimately results in the death of susceptible species.[4] The core of their mechanism lies in the auxin signaling pathway, a complex cascade of molecular events that these synthetic compounds hijack.
At the molecular level, synthetic auxins bind to and activate a family of F-box proteins known as Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) proteins.[5] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein, forming a co-receptor complex.[6] This ternary complex is then recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which tags the Aux/IAA repressor for degradation by the 26S proteasome.[2]
The degradation of the Aux/IAA repressor relieves the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[2] The subsequent over-expression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting and bending of stems and leaves), uncontrolled cell division, and disruption of vascular tissues, ultimately causing plant death.[5]
Interestingly, research suggests a degree of selectivity in the interaction between different synthetic auxins and the various TIR1/AFB family members. Picolinic acid herbicides, such as picloram, have been shown to preferentially bind to the AFB5 co-receptor, which may contribute to their specific weed control spectrum.[7]
Caption: Picolinic acid herbicides disrupt the auxin signaling pathway.
Comparative Efficacy on Broadleaf Weeds
The efficacy of picolinic acid herbicides varies depending on the specific active ingredient, application rate, weed species, and environmental conditions. The following table provides a comparative overview of the effectiveness of picloram, aminopyralid, and clopyralid on a selection of common and invasive broadleaf weeds.
| Weed Species | Common Name | Picloram | Aminopyralid | Clopyralid |
| Cirsium arvense | Canada Thistle | Excellent | Excellent | Good |
| Ambrosia artemisiifolia | Common Ragweed | Good | Good | Fair |
| Taraxacum officinale | Dandelion | Excellent | Good | Good |
| Trifolium repens | White Clover | Good | Good | Excellent |
| Solanum carolinense | Horsenettle | Good | Good | Fair |
| Centaurea stoebe | Spotted Knapweed | Excellent | Excellent | Good |
| Convolvulus arvensis | Field Bindweed | Good | Fair | Poor |
| Carduus nutans | Musk Thistle | Excellent | Excellent | Good |
| Plantago lanceolata | Buckhorn Plantain | Good | Good | Good |
| Rumex crispus | Curly Dock | Good | Good | Fair |
| Prosopis glandulosa | Honey Mesquite | Excellent | Fair | Poor |
| Rosa multiflora | Multiflora Rose | Excellent | Good | Poor |
Note: Efficacy ratings (Poor, Fair, Good, Excellent) are generalized from available research and field trial data. Actual performance may vary.
Soil Persistence and Environmental Impact
A critical consideration in the use of picolinic acid herbicides is their soil persistence and potential for environmental impact. Their residual activity can provide long-term weed control but also poses risks to subsequent sensitive crops and can lead to contamination of compost and manure.
| Herbicide | Typical Soil Half-Life | Key Environmental Considerations |
| Picloram | >100 days | High potential for leaching and carryover to subsequent sensitive crops.[8] Very persistent in soil and compost.[6][9] |
| Aminopyralid | 30-100 days | Moderate persistence.[8] Can persist in manure and compost, posing a risk to sensitive plants.[6][9] |
| Clopyralid | 30-100 days | Moderate persistence.[8] Known to contaminate compost made from treated grass clippings.[6][9] |
The persistence of these herbicides in plant residues and manure is a significant concern.[6][9] They are not readily broken down in the digestive tracts of animals or during the composting process.[6][9] Consequently, the use of manure from animals that have grazed on treated pastures or the use of compost derived from treated plant materials can lead to unintended damage to sensitive crops, such as those in the legume, sunflower, and nightshade families.[9]
Experimental Protocols for Efficacy Evaluation
The following protocols provide a standardized framework for evaluating the efficacy of picolinic acid-based herbicides in both greenhouse and field settings.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the dose of a herbicide required to produce a specific response in a target weed species, typically the dose that causes a 50% reduction in growth (ED50).
Methodology:
-
Plant Propagation: Grow the target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, light, and humidity.
-
Herbicide Application: At a consistent growth stage (e.g., 4-6 true leaves), treat the plants with a range of herbicide concentrations. A logarithmic series of doses is recommended to cover a wide response range. Include an untreated control.
-
Treatment and Observation: Apply the herbicide solution uniformly to the foliage using a calibrated sprayer. Return the plants to the greenhouse and observe for signs of phytotoxicity over a period of 14-21 days.
-
Data Collection: At the end of the observation period, harvest the above-ground biomass of each plant and record the fresh or dry weight.
-
Data Analysis: Express the biomass of treated plants as a percentage of the untreated control. Fit the data to a log-logistic dose-response curve to calculate the ED50 value.
Caption: Workflow for a greenhouse dose-response bioassay.
Field Efficacy Trial
Field trials are essential for evaluating herbicide performance under real-world conditions.
Methodology:
-
Site Selection and Plot Design: Select a field with a natural and uniform infestation of the target weed species. Establish a randomized complete block design with multiple replications for each treatment.
-
Herbicide Application: Apply the herbicides at predetermined rates and application timings using a calibrated plot sprayer. Include an untreated control plot in each replication.
-
Visual Efficacy Ratings: At regular intervals after application (e.g., 14, 28, and 56 days after treatment), visually assess weed control in each plot using a 0-100% rating scale, where 0% represents no control and 100% represents complete weed death.
-
Weed Biomass and Density: At a designated time point, collect weed biomass and/or count weed density from a defined area within each plot.
-
Data Analysis: Analyze the visual rating data and biomass/density data using analysis of variance (ANOVA) to determine significant differences between treatments.
Caption: Workflow for a field efficacy trial.
Conclusion
Picolinic acid-based herbicides are highly effective tools for the management of broadleaf weeds. Their efficacy is rooted in their ability to mimic natural auxins and disrupt plant growth at a molecular level. While picloram offers broad-spectrum control, particularly on woody species, aminopyralid and clopyralid provide effective control of herbaceous broadleaf weeds, with aminopyralid often being effective at lower use rates. The choice of herbicide should be guided by the target weed spectrum, desired level of residual control, and careful consideration of the potential for environmental impact, especially concerning soil persistence and the contamination of compost and manure. Rigorous experimental evaluation, following standardized protocols, is essential for determining the optimal use of these valuable herbicidal compounds.
References
- 1. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]
- 2. mdpi.com [mdpi.com]
- 3. cms9files.revize.com [cms9files.revize.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 6. Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost [the-compost-gardener.com]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. prop.memberclicks.net [prop.memberclicks.net]
- 9. cdn.ymaws.com [cdn.ymaws.com]
Validating Herbicidal Efficacy: A Comparative Greenhouse Analysis of 4-Amino-6-chloropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Effective Broadleaf Weed Control
In the continuous effort to develop novel and effective herbicides, picolinic acid derivatives have emerged as a significant class of synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and eventual death in susceptible broadleaf weeds.[2] 4-Amino-6-chloropicolinic acid, a member of this family, represents a promising candidate for selective weed management. This guide provides a comprehensive framework for validating its herbicidal activity in controlled greenhouse environments, offering a comparative analysis against established alternative herbicides with varying modes of action.
The primary mode of action for synthetic auxin herbicides involves their binding to auxin receptors, such as the TIR1/AFB protein complex. This action triggers the degradation of Aux/IAA transcriptional repressors, leading to the overexpression of auxin-responsive genes. The subsequent hormonal imbalance, including the production of ethylene and abscisic acid, results in characteristic symptoms like epinasty, senescence, and ultimately, plant death.[3]
This guide is designed to provide researchers with the necessary protocols and comparative data to effectively evaluate the herbicidal potential of this compound.
Comparative Analysis of Herbicidal Activity
To ascertain the herbicidal efficacy of this compound, a comparative analysis against herbicides with both similar and different modes of action is crucial. This allows for a comprehensive understanding of its spectrum of activity, potency, and potential applications in weed management programs.
Selected Herbicides for Comparison:
-
Synthetic Auxins (Group 4/O):
-
Picloram: A structurally related picolinic acid herbicide known for its systemic activity and effectiveness on perennial weeds.
-
Clopyralid: Another picolinic acid derivative, often used for its selectivity in certain crops.
-
Dicamba: A benzoic acid herbicide with both foliar and soil activity, known for its effectiveness against a wide range of broadleaf weeds.
-
-
Glyphosate (Group 9/G): A broad-spectrum, non-selective systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway.
-
Glufosinate (Group 10/H): A non-selective, contact herbicide that inhibits the glutamine synthetase enzyme, leading to a rapid buildup of ammonia and cessation of photosynthesis.
Efficacy on Key Broadleaf Weed Species
| Herbicide | Mode of Action | Target Weed Species | Expected GR50 (g ai/ha) | Citation(s) |
| This compound | Synthetic Auxin | Amaranthus retroflexus (Redroot Pigweed) | Data not available; related compounds show high efficacy. | [1] |
| Chenopodium album (Common Lambsquarters) | Data not available | |||
| Abutilon theophrasti (Velvetleaf) | Data not available | |||
| Picloram | Synthetic Auxin | Amaranthus retroflexus | Variable, species-dependent | [4] |
| Chenopodium album | Variable, species-dependent | [4] | ||
| Abutilon theophrasti | Variable, species-dependent | |||
| Clopyralid | Synthetic Auxin | Amaranthus retroflexus | Generally less effective | [5] |
| Chenopodium album | Effective | [5] | ||
| Abutilon theophrasti | Moderate efficacy | |||
| Dicamba | Synthetic Auxin | Amaranthus retroflexus | Effective | [6] |
| Chenopodium album | Effective | [7] | ||
| Abutilon theophrasti | Effective, though biomass reduction can be dose-dependent.[8] | [8] | ||
| Glyphosate | EPSP Synthase Inhibitor | Amaranthus retroflexus | Effective, but resistance is documented.[9] | [9][10] |
| Chenopodium album | Efficacy is growth stage-dependent; GR50 can range from 430 to 2770 g/ha.[11][12] | [11][12][13] | ||
| Abutilon theophrasti | Effective | [13] | ||
| Glufosinate | Glutamine Synthetase Inhibitor | Amaranthus retroflexus | Efficacy is height-dependent, improved with AMS.[14] | [14] |
| Chenopodium album | More sensitive than to glyphosate at early stages.[13] | [13][15] | ||
| Abutilon theophrasti | Efficacy is height-dependent, improved with AMS.[14] | [14][16] |
Experimental Protocols for Greenhouse Validation
A robust and standardized greenhouse bioassay is fundamental to generating reliable and reproducible data on herbicide efficacy. The following protocols are designed to provide a comprehensive framework for evaluating this compound and its alternatives.
General Greenhouse Bioassay Protocol
This protocol outlines the essential steps for conducting a dose-response greenhouse trial.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 6. Interference and Control of Glyphosate-Resistant and-Susceptible Palmer Amaranth (Amaranthus palmeri)Populations under Greenhouse Conditions | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. canr.msu.edu [canr.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Response of Common Lambsquarters (Chenopodium album) to Glyphosate as Affected by Growth Stage | Weed Science | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. Response of Annual Weed Species to Glufosinate and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 14. data.ms4sub.com [data.ms4sub.com]
- 15. Species‐specific effects of post‐application relative humidity on glufosinate efficacy and absorption in Bassia scoparia and Chenopodium album - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Validated Analytical Methods for the Detection of 4-Amino-6-chloropicolinic Acid Residues
Introduction: The Analytical Imperative for 4-Amino-6-chloropicolinic Acid (Aminopyralid)
This compound, known in regulatory and agricultural circles as aminopyralid, is a highly effective systemic herbicide used for controlling broadleaf weeds in pastures, rangelands, and certain crops.[1][2] Its persistence and potential for mobility in soil and water necessitate the use of highly sensitive and robust analytical methods to ensure environmental safety and compliance with regulatory limits, such as Maximum Residue Levels (MRLs).[3][4] The European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA) have established MRLs and require adequate analytical methods for enforcement.[5][6][7]
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of aminopyralid residues. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind method selection, sample preparation, and instrumental analysis, empowering researchers and drug development professionals to make informed decisions for their specific applications. We will explore the gold standard—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and the high-throughput screening alternative, the Enzyme-Linked Immunosorbent Assay (ELISA), providing validated performance data and step-by-step workflows.
Pillar 1: High-Sensitivity Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of regulatory and research-grade quantification for aminopyralid. Its power lies in the combination of physical separation by liquid chromatography with the highly specific and sensitive detection afforded by tandem mass spectrometry. This combination provides exceptional selectivity, minimizing the impact of matrix interferences and allowing for confident identification and quantification at trace levels.[8][9]
The Causality Behind the LC-MS/MS Workflow
The successful application of LC-MS/MS hinges on a meticulously designed workflow, from sample extraction to data acquisition. The acidic nature of aminopyralid dictates many of the choices in this process.[9] The goal is to efficiently extract the analyte from a complex matrix (e.g., soil, water, plant tissue), remove interfering compounds, and present a clean sample for ionization and detection.
Sample Preparation: The QuEChERS Approach and Alternatives
For complex matrices like soil, straw, and agricultural commodities, a robust sample preparation protocol is critical. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant technique for pesticide residue analysis due to its efficiency and reduced solvent usage.[10][11][12]
Why QuEChERS? The methodology involves an initial extraction with an organic solvent (typically acetonitrile), followed by a salting-out step to induce phase separation.[10] This is followed by a dispersive solid-phase extraction (d-SPE) step for cleanup, where a sorbent is used to remove matrix components like fats and pigments.[10][13] For an acidic compound like aminopyralid, acidified acetonitrile is often employed to ensure the analyte remains in a neutral or protonated state, improving its partitioning into the organic solvent.[14]
For certain matrices, such as compost or those with bound residues, a hydrolysis step using a base (e.g., sodium hydroxide) and/or acid (e.g., hydrochloric acid) may be required prior to extraction to release conjugated forms of aminopyralid.[15]
Experimental Workflow: QuEChERS Extraction for LC-MS/MS
Below is a visual representation of a typical QuEChERS workflow for a solid matrix like soil or plant tissue.
Caption: QuEChERS sample preparation workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Analysis of Aminopyralid in Water
This protocol is adapted from validated methods used by regulatory bodies like the EPA.[8][16]
-
Sample Preparation: For clean water matrices (groundwater, tap water), sample preparation can be minimal. For surface water with particulates, filtration through a 0.45 µm filter is required.[9] No extraction is needed, demonstrating a significant advantage for this matrix.[9]
-
Internal Standard: Fortify the sample with an isotopically labeled internal standard (e.g., M+4 Aminopyralid) to correct for matrix effects and variations in instrument response.[15]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5.0 µm) is typically used.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[15]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 0.5 - 1.0 mL/min.[17]
-
Rationale: The acidic mobile phase ensures that aminopyralid (a carboxylic acid) is protonated, leading to better retention on the reversed-phase column and improved peak shape.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two transitions should be monitored. A primary "quantifier" ion for concentration measurement and a secondary "qualifier" ion for identity confirmation.[14] For aminopyralid (precursor ion m/z 207), common product ions are m/z 161 and m/z 134.[14]
-
Rationale: ESI+ is effective for protonating the amine group on the aminopyralid molecule. MRM provides two levels of mass filtering, drastically reducing chemical noise and ensuring that the detected signal is specific to the target analyte.
-
Performance Data: LC-MS/MS
The performance of LC-MS/MS methods is matrix-dependent. The following table summarizes validated data from authoritative sources.
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Typical Recovery (%) | Reference |
| Water | 0.015 µg/L | 0.05 µg/L | Not Specified | [8][16] |
| Groundwater | Not Specified | 0.05 ng/mL (0.05 µg/L) | Not Specified | [9] |
| Agricultural Commodities | Not Specified | 0.01 mg/kg (10 µg/kg) | >70% | [1][5] |
| Straw | Not Specified | 10 ng/g (10 µg/kg) | 71% | [14][18] |
| Compost | 0.150 ng/g | 0.500 ng/g | 70-120% | [15] |
Pillar 2: High-Throughput Screening with Enzyme-Linked Immunosorbent Assay (ELISA)
While LC-MS/MS offers unparalleled specificity and sensitivity, it can be resource-intensive. For applications requiring the rapid screening of a large number of samples, ELISA presents a viable, cost-effective alternative.[19] ELISA is an immunological assay that uses the highly specific binding between an antibody and its target antigen (in this case, aminopyralid) to detect its presence.[20]
The Causality Behind the ELISA Workflow
The most common format for small molecule detection like aminopyralid is the indirect competitive ELISA . The principle relies on the competition between the free analyte in the sample and a labeled analyte-protein conjugate for a limited number of specific antibody binding sites.
Why Competitive ELISA? A higher concentration of aminopyralid in the sample will result in less of the labeled conjugate binding to the antibody, leading to a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte in the sample. This format is highly sensitive for small molecule detection.
Experimental Workflow: Indirect Competitive ELISA
Caption: Workflow for an indirect competitive ELISA.
Detailed Protocol: General Steps for Aminopyralid ELISA
-
Sample Preparation: Samples often require simple dilution in an appropriate buffer. For complex matrices, a solvent extraction (e.g., with methanol) followed by evaporation and reconstitution in buffer may be necessary to remove interferences.
-
Assay Procedure (based on a commercial kit):
-
Antibody-coated microtiter wells are provided.
-
Standards, controls, and prepared samples are added to the wells.
-
An aminopyralid-enzyme conjugate (e.g., linked to Horseradish Peroxidase - HRP) is added.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound materials.
-
A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.[21]
-
The reaction is stopped with an acid solution.
-
The absorbance is read on a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the signal of the standards against their known concentrations. The concentration of aminopyralid in the samples is interpolated from this curve.
Performance and Considerations for ELISA
-
Sensitivity: ELISA kits can achieve detection limits in the low µg/L (ppb) range, making them suitable for many screening applications.
-
Specificity: The primary limitation of ELISA is potential cross-reactivity. The antibody may bind to molecules with a similar structure to aminopyralid, leading to false-positive results.[19] For this reason, ELISA is considered a semi-quantitative screening tool.
-
Confirmation: Any positive results from an ELISA screen should be confirmed by a more selective method like LC-MS/MS. This self-validating system ensures trustworthiness in the final reported data.
Comparative Guide: LC-MS/MS vs. ELISA
Choosing the right method depends on the specific research question, required level of certainty, sample throughput, and available resources.
| Feature | LC-MS/MS | ELISA |
| Principle | Chromatographic Separation & Mass-based Detection | Antigen-Antibody Binding |
| Specificity | Very High (Confirmatory) | Moderate (Prone to cross-reactivity) |
| Sensitivity | Very High (ng/L to µg/L) | High (µg/L) |
| Quantitation | Fully Quantitative | Semi-Quantitative / Quantitative |
| Sample Throughput | Low to Medium | High |
| Cost per Sample | High | Low |
| Expertise Required | High (instrument operation, data analysis) | Low to Medium |
| Matrix Effects | Can be significant, managed with internal standards | Can be significant, managed by dilution/cleanup |
| Primary Use | Regulatory compliance, confirmatory analysis, research | High-throughput screening, preliminary assessment |
Conclusion and Recommendations
For the definitive, quantitative, and legally defensible analysis of this compound residues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its high specificity and sensitivity, supported by validated methods from global regulatory bodies, provide the utmost confidence in analytical results.[5][16] The implementation of robust sample preparation techniques like QuEChERS further extends its applicability to a wide range of challenging matrices.[14]
Enzyme-Linked Immunosorbent Assay (ELISA) serves as an invaluable complementary tool. Its high throughput and low cost make it an excellent choice for large-scale screening projects, such as initial environmental monitoring or quality control checks on raw agricultural materials. However, it is critical to operate under a two-tiered system where all presumptive positive results from ELISA are subsequently confirmed by LC-MS/MS to ensure data integrity and avoid costly decisions based on false positives.
Ultimately, the choice of method is a strategic one. A comprehensive analytical strategy will often leverage the strengths of both techniques: ELISA for broad and rapid screening, and LC-MS/MS for accurate, specific, and authoritative confirmation.
References
- 1. Modification of the existing maximum residue levels for aminopyralid in certain cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. Modification of the existing maximum residue level for aminopyralid in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. epa.gov [epa.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 11. weber.hu [weber.hu]
- 12. mdpi.com [mdpi.com]
- 13. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. jchr.org [jchr.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of the results of enzyme-linked immunosorbent assay (ELISA) to mass-spectrometry based analytical methods for six unregulated contaminants in source water and finished drinking-water samples [pubs.usgs.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. ELISA (Enzyme-linked Immunosorbent Assay) Detection Strategies | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthetic Routes of 4-Amino-6-chloropicolinic Acid
Introduction
4-Amino-6-chloropicolinic acid is a key heterocyclic compound, serving as a vital intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, featuring a substituted pyridine ring, is a common feature in molecules designed for high biological activity. The strategic placement of the amino, chloro, and carboxylic acid groups offers multiple points for further chemical modification, making it a versatile building block for drug discovery and development professionals.
The efficiency, cost-effectiveness, and environmental impact of the synthetic route chosen to produce this intermediate can significantly influence the overall viability of a research or manufacturing campaign. This guide provides a comprehensive comparison of different synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis based on yield, scalability, safety, and starting material accessibility.
Route 1: The Nitration and Reduction Pathway from 6-Chloropicolinic Acid
This classical approach builds the molecule by sequential functionalization of a simpler, commercially available starting material, 6-chloropicolinic acid. The core strategy involves introducing a nitro group, which is then reduced to the target amine.
Scientific Rationale
The pyridine ring is electron-deficient, making direct electrophilic substitution, like nitration, challenging. To overcome this, the reaction is typically performed under harsh conditions using a mixture of fuming nitric acid and sulfuric acid. The N-oxide can be an alternative to activate the ring, but this adds steps to the synthesis. The subsequent reduction of the nitro group is a standard and high-yielding transformation, commonly achieved through catalytic hydrogenation.
Experimental Protocol
Step 1: Nitration of 6-Chloropicolinic Acid
-
To a cooled (0 °C) mixture of fuming sulfuric acid (20 mL) and fuming nitric acid (10 mL), cautiously add 6-chloropicolinic acid (5.0 g, 31.7 mmol) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the mixture to 80 °C and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).
-
The precipitated product, 4-nitro-6-chloropicolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Reduction of 4-Nitro-6-chloropicolinic Acid
-
In a hydrogenation vessel, dissolve the crude 4-nitro-6-chloropicolinic acid (4.0 g, 19.7 mmol) in methanol (100 mL).
-
Add Palladium on carbon (10% Pd, 0.4 g) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound. The crude product can be purified by recrystallization from an ethanol/water mixture.
Reaction Pathway
Caption: Nitration followed by reduction of 6-chloropicolinic acid.
Route 2: The Selective Dechlorination Pathway
This route starts from a more complex, polychlorinated precursor, 4-amino-3,6-dichloropicolinic acid, and removes a chlorine atom selectively. This method can be highly efficient if the starting material is readily accessible.
Scientific Rationale
Catalytic hydrogenation is a powerful tool for dehalogenation. The selectivity of this reaction can often be controlled by the choice of catalyst, solvent, and reaction conditions. In this case, the chlorine atom at the 3-position is removed in preference to the one at the 6-position, a selectivity that can be influenced by steric and electronic factors. This method is advantageous as it avoids the harsh nitrating conditions of Route 1. A patent for a similar process describes the reduction of 4-amino-3,5,6-trichloropicolinic acid to prepare 4-amino-3,6-dichloropicolinic acid, demonstrating the industrial applicability of this type of reaction[1].
Experimental Protocol
-
Dissolve 4-amino-3,6-dichloropicolinic acid (5.0 g, 22.2 mmol) in a dilute solution of sodium hydroxide (1.0 M, 50 mL).
-
Transfer the solution to a Parr hydrogenation apparatus.
-
Add the catalyst, Palladium on carbon (5% Pd, 0.5 g).
-
Seal the apparatus and purge with nitrogen, then pressurize with hydrogen to 60 psi.
-
Heat the mixture to 60 °C and stir vigorously for 24 hours.
-
Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford this compound.
Reaction Pathway
Caption: Selective catalytic hydrogenation of 4-amino-3,6-dichloropicolinic acid.
Route 3: Carboxylation of a Dichloropyridine Intermediate
This approach involves building the picolinic acid structure from a pre-functionalized pyridine ring. The synthesis starts with the commercially available 2,6-dichloropyridine, which is first aminated and then carboxylated.
Scientific Rationale
The synthesis of the key intermediate, 4-amino-2,6-dichloropyridine, can be achieved via nitration of 2,6-dichloropyridine-N-oxide followed by reduction[2][3]. The subsequent introduction of the carboxylic acid group at the 2-position (which is the original 2-position of the starting pyridine) is the most challenging step. This typically requires a directed ortho-metalation (DoM) strategy. The amino group can direct a metalating agent (like an organolithium reagent) to the adjacent 3-position. A subsequent halogen dance or a more complex strategy would be required to functionalize the 2-position. A more direct, albeit challenging, approach would be the direct lithiation and carboxylation of 4-amino-2,6-dichloropyridine, though selectivity can be an issue.
Experimental Protocol
Step 1: Synthesis of 4-Amino-2,6-dichloropyridine
-
Oxidize 2,6-dichloropyridine to 2,6-dichloropyridine-N-oxide.
-
Nitrate the N-oxide intermediate under standard conditions (HNO₃/H₂SO₄).
-
Reduce the nitro group to an amino group using a reducing agent like SnCl₂ or catalytic hydrogenation to yield 4-amino-2,6-dichloropyridine[2][3].
Step 2: Carboxylation
-
Dissolve 4-amino-2,6-dichloropyridine (3.0 g, 18.4 mmol) in anhydrous THF (100 mL) and cool to -78 °C under an inert atmosphere (Argon).
-
Slowly add n-Butyllithium (2.5 M in hexanes, 7.7 mL, 19.3 mmol) and stir the mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with HCl (1M) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain crude this compound.
Reaction Pathway
Caption: Multi-step synthesis from 2,6-dichloropyridine via carboxylation.
Comparative Analysis
| Feature | Route 1: Nitration/Reduction | Route 2: Selective Dechlorination | Route 3: Carboxylation |
| Overall Yield | Moderate | High | Low to Moderate |
| Number of Steps | 2 | 1 (from precursor) | 3+ |
| Starting Material | 6-Chloropicolinic acid (Readily available) | 4-Amino-3,6-dichloropicolinic acid (Specialty) | 2,6-Dichloropyridine (Readily available) |
| Key Reagents | Fuming HNO₃/H₂SO₄ | Pd/C, H₂ | n-BuLi, CO₂ gas |
| Safety Concerns | Highly corrosive and hazardous acids | Flammable H₂ gas under pressure | Pyrophoric organolithium reagent, cryogenic temps |
| Scalability | Moderate; handling large volumes of fuming acids is challenging. | Good; catalytic hydrogenations are common industrial processes. | Poor; requires strict anhydrous conditions and cryogenic temperatures. |
| Purification | Standard crystallization. | Simple precipitation and filtration. | Chromatographic purification often required. |
Conclusion and Recommendations
The choice of synthetic route for this compound is a trade-off between starting material availability, process safety, scalability, and overall efficiency.
-
Route 1 (Nitration/Reduction) is a viable option for lab-scale synthesis when the polychlorinated precursor for Route 2 is unavailable. Its primary drawback is the use of hazardous fuming acids, which poses challenges for scaling up.
-
Route 2 (Selective Dechlorination) is arguably the most efficient and industrially scalable method, provided that the starting material, 4-amino-3,6-dichloropicolinic acid, is accessible at a reasonable cost. The reaction is clean, high-yielding, and utilizes standard industrial equipment.
-
Route 3 (Carboxylation) is the most complex and least practical for large-scale production due to the use of organolithium reagents, cryogenic temperatures, and potential for side reactions. However, it offers a high degree of flexibility for creating analogues if the intermediate, 4-amino-2,6-dichloropyridine, is used as a scaffold for other transformations.
For researchers focused on process development and scale-up, Route 2 represents the most promising strategy. For discovery chemists requiring small quantities, Route 1 offers a more straightforward, albeit lower-yielding, alternative from a simple starting material.
References
A Comparative Guide to the Structure-Activity Relationship of Chlorinated Picolinic Acids as Synthetic Auxin Herbicides
This guide provides an in-depth comparison of chlorinated picolinic acids, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced relationship between chemical structure and biological activity. We will explore the molecular basis of their herbicidal action, compare the efficacy of key compounds through experimental data, and provide detailed protocols for assessing their activity.
Introduction: The Enduring Potency of Picolinic Acids
Picolinic acid derivatives represent a cornerstone of modern agriculture, valued for their systemic action and selective control of broadleaf weeds.[1][2] Compounds such as picloram, clopyralid, and aminopyralid have been used for decades, yet the exploration of their structural framework continues to yield novel herbicides with improved efficacy and environmental profiles.[2][3]
These molecules function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[4] At herbicidal concentrations, they overwhelm the plant's natural hormonal regulation, leading to uncontrolled growth and eventual death.[5] This guide will dissect how specific chlorination and substitution patterns on the picolinic acid ring dictate the molecule's interaction with the plant's auxin perception and signaling machinery, ultimately determining its herbicidal potency.
The Molecular Target: Hijacking the Auxin Signaling Pathway
The herbicidal activity of chlorinated picolinic acids is initiated by their binding to the auxin co-receptor complex. This elegant system, designed to regulate gene expression in response to natural auxin levels, becomes a liability when flooded with persistent synthetic mimics.
At the core of this pathway are three protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[6][7][8]
-
In the absence of auxin (Low Auxin State): Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes.
-
In the presence of auxin (High Auxin State): Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[7] This targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor liberates the ARF, which can then activate the transcription of genes that lead to downstream physiological effects like cell elongation, division, and, at high concentrations, phytotoxicity.[6][7]
Chlorinated picolinic acids exploit this natural mechanism. They bind to the TIR1/AFB receptor, stabilize the interaction with Aux/IAA proteins, and trigger their continuous degradation, leading to a sustained and catastrophic activation of auxin-responsive genes.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-Wide Analysis of Auxin Receptor Family Genes in Brassica juncea var. tumida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to In-Vitro and In-Vivo Correlation of 4-Amino-6-chloropicolinic Acid Activity
For researchers and professionals in drug development and herbicide design, understanding the translation of early-stage laboratory findings to whole-organism efficacy is paramount. This guide provides an in-depth comparison of in-vitro and in-vivo methodologies for assessing the activity of 4-Amino-6-chloropicolinic acid, a synthetic auxin herbicide. We will explore the underlying mechanisms, detail robust experimental protocols, and critically evaluate the correlation between in-vitro and in-vivo data, offering insights into the complexities of predicting real-world performance from benchtop assays.
The Significance of In-Vitro to In-Vivo Correlation (IVIVC) in Auxin Herbicide Development
This compound belongs to the picolinate class of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but at high concentrations, they overwhelm the plant's normal growth regulation, leading to uncontrolled growth and eventual death.[2] The primary molecular target of synthetic auxins is the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4] Binding of an auxin to the TIR1/AFB receptor promotes the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that drive the herbicidal effects.[4]
An ideal development pipeline would involve in-vitro assays that are rapid, high-throughput, and accurately predictive of in-vivo efficacy. However, the journey from a petri dish to a field application is fraught with complexities. A robust IVIVC is the holy grail, enabling more efficient screening of candidate molecules and reducing reliance on costly and time-consuming whole-plant or animal studies. Discrepancies between in-vitro and in-vivo results are common and understanding their origins is crucial for successful product development.[3]
In-Vitro Assessment of this compound Activity
In-vitro assays provide a controlled environment to dissect the molecular interactions and cellular effects of a compound. For this compound, these assays primarily focus on receptor binding and physiological responses in isolated plant tissues or cells.
Receptor Binding Assays
The initial step in the mechanism of action of this compound is its binding to the TIR1/AFB receptors.[3] Quantifying this interaction is a key in-vitro metric.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity
-
Protein Purification: Isolate and purify recombinant TIR1/AFB receptor proteins from Arabidopsis thaliana (a model plant species). Representatives from different receptor clades (e.g., TIR1, AFB2, AFB5) should be used to assess binding selectivity.[3]
-
Chip Preparation: Immobilize the purified receptor proteins onto a sensor chip.
-
Analyte Injection: Prepare a series of concentrations of this compound and inject them over the sensor chip surface.
-
Data Acquisition: Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the receptors. This provides real-time kinetic data.
-
Data Analysis: Calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) to quantify the binding affinity. A lower KD value indicates a higher binding affinity.
Rationale for Experimental Choices:
-
SPR: This technique is label-free and provides real-time kinetic data, offering a more detailed understanding of the binding event compared to endpoint assays.
-
Multiple Receptor Clades: Different auxin herbicides can exhibit varying selectivity for different TIR1/AFB receptors, which may contribute to their unique weed control spectrums.[3]
Cell-Based Assays: Root Growth Inhibition
This assay bridges the gap between molecular binding and a physiological response, using whole seedlings in a controlled in-vitro environment.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on a nutrient agar medium in petri dishes.
-
Herbicide Application: Prepare a log series of concentrations of this compound and incorporate them into the agar medium.[5]
-
Incubation: Place the petri dishes vertically in a growth chamber with controlled light and temperature for 4-6 weeks.[5]
-
Data Collection: Measure the primary root length of the seedlings at regular intervals.
-
Data Analysis: Calculate the concentration of the herbicide that causes a 50% inhibition of root growth (IC50).
Rationale for Experimental Choices:
-
Arabidopsis thaliana: This model organism has a well-characterized genome and rapid life cycle, making it ideal for high-throughput screening.
-
Root Growth: Roots are highly sensitive to auxins, and their growth inhibition is a classic and easily quantifiable response to auxin herbicides.
In-Vivo Assessment of this compound Activity
In-vivo assays evaluate the performance of a compound in a whole-plant system, integrating the effects of absorption, distribution, metabolism, and excretion (ADME) that are absent in in-vitro models.
Whole Plant Bioassays: Foliar Phytotoxicity
This is a standard method to assess the real-world efficacy of a herbicide when applied to the leaves of a plant.
Experimental Protocol: Greenhouse Pot Study
-
Plant Cultivation: Grow target weed species from seed in pots containing a standard potting mix in a greenhouse with controlled environmental conditions.[6][7]
-
Herbicide Application: Once the plants have reached a specific growth stage (e.g., 2-3 leaf stage), apply this compound as a foliar spray using a precision bench sprayer.[7] A range of doses, including the recommended field rate, should be tested.
-
Observation Period: Monitor the plants for 3-4 weeks, recording visual signs of phytotoxicity such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).
-
Data Collection: At the end of the observation period, assess the percentage of growth inhibition or plant mortality.
-
Data Analysis: Determine the dose required to achieve a certain level of weed control (e.g., GR50 - the dose causing 50% growth reduction).
Rationale for Experimental Choices:
-
Greenhouse Setting: This allows for the control of environmental variables that can influence herbicide activity, such as temperature, humidity, and light.[5]
-
Foliar Application: This mimics the most common method of herbicide application in agricultural settings.
Bridging the Gap: The IVIVC of this compound
The central challenge in herbicide development is correlating the data from in-vitro and in-vivo studies. A compound with high in-vitro binding affinity might not necessarily be a potent herbicide in the field.
Observed Discrepancies and Potential Explanations:
Studies on various auxin herbicides have revealed systematic differences between in-vitro binding efficacy and in-vivo whole-plant activity.[3] For instance, some compounds show strong binding to a specific receptor in-vitro but exhibit weak herbicidal activity, and vice-versa. Several factors can contribute to these discrepancies:
-
Metabolism: Plants possess enzymatic machinery, such as cytochrome P450s, that can metabolize and detoxify herbicides.[4] A compound that is potent in-vitro may be rapidly degraded in-vivo.
-
Transport: The ability of the herbicide to be absorbed by the leaves, translocated throughout the plant, and reach the target tissues is critical for its in-vivo activity.[4]
-
Receptor Redundancy and Selectivity: The TIR1/AFB family has multiple members with potentially redundant functions.[3] A herbicide that strongly inhibits one receptor might be compensated for by the activity of other receptors in the whole plant. Conversely, high selectivity for a specific receptor that is critical in a particular weed species could lead to high in-vivo potency despite moderate broad-spectrum in-vitro binding.
Comparative Analysis with Alternative Synthetic Auxins
To provide a broader context, it is useful to compare the activity profile of this compound with other classes of synthetic auxin herbicides.
| Herbicide Class | Example | In-Vitro Receptor Binding Profile (General Trend) | In-Vivo Efficacy (General Trend) |
| Picolinates | This compound , Picloram | Often show strong and selective binding to certain AFB clades (e.g., AFB5).[3] | Generally effective against broadleaf weeds.[1] |
| Phenoxy-carboxylates | 2,4-D, MCPA | Tend to have lower binding affinity to all receptor clades compared to IAA.[3] | Widely used for broadleaf weed control in cereal crops.[8] |
| Benzoates | Dicamba | Exhibits low binding to all three major auxin receptor clades.[3] | Effective against a broad spectrum of broadleaf weeds.[8] |
| Quinoline-carboxylates | Quinclorac | No significant binding observed for the TIR1/AFB receptors investigated.[3] | Primarily used for grass weed control, suggesting a different mode of action or receptor interaction.[8] |
This table highlights the diversity in activity profiles among different synthetic auxin classes and underscores the complexity of the IVIVC. The lack of a simple correlation between in-vitro binding and in-vivo efficacy for compounds like dicamba and quinclorac suggests that other factors, potentially including alternative binding sites or mechanisms, may be at play.[3][9]
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. envirolink.govt.nz [envirolink.govt.nz]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. hracglobal.com [hracglobal.com]
- 9. experts.illinois.edu [experts.illinois.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-6-chloropicolinic acid
This document provides a comprehensive, step-by-step guide for the safe handling, decontamination, and disposal of 4-Amino-6-chloropicolinic acid (CAS No. 546141-56-4) and associated waste materials.[1] As a chlorinated picolinic acid derivative, this compound requires careful management to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).
Part 1: Core Principle: Waste Characterization and Hazard Assessment
The foundational step in any disposal plan is to understand why a substance is considered hazardous. For this compound, the hazard profile is inferred from its chemical structure—a halogenated pyridine carboxylic acid—and data from analogous compounds. This dictates its classification and ultimate disposal pathway.
Regulatory Framework: Is it a Hazardous Waste?
Under the EPA's RCRA, a chemical waste is deemed hazardous if it is either "listed" or exhibits specific hazardous "characteristics".[2][3]
-
Listed Wastes: These are substances from specific industrial processes (F and K lists) or discarded commercial chemical products (P and U lists) that are automatically deemed hazardous.[3][4] A thorough review of the RCRA lists in 40 CFR § 261.33 shows that this compound is not a specifically listed hazardous waste.[5][6]
-
Characteristic Wastes: In the absence of a listing, the waste generator is legally responsible for determining if the waste exhibits one or more of the four hazardous characteristics:
-
Ignitability (D001): This compound is a solid and is not expected to be ignitable.[7]
-
Corrosivity (D002): As a carboxylic acid, solutions of this compound may be acidic. Waste solutions with a pH ≤ 2 are considered corrosive.[2][8]
-
Reactivity (D003): The compound is stable under normal conditions and is not expected to be reactive.[2]
-
Toxicity (D004-D043): This is the most probable hazardous characteristic. The compound is a chlorinated organic molecule, and related compounds are known to be harmful to aquatic life. If the waste, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), produces a leachate containing any of the 40 contaminants at or above the concentrations specified in 40 CFR § 261.24, it is a toxic hazardous waste.[2] For example, the related compound pyridine has a regulatory limit of 5.0 mg/L and is assigned the waste code D038.[9]
-
Part 2: Personnel Safety and Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensuring personal safety is paramount. The required PPE is dictated by the potential hazards identified in Safety Data Sheets (SDSs) for analogous compounds, which include skin, eye, and respiratory irritation.[10][11]
| Task | Minimum PPE Requirement | Rationale |
| Handling Pure Compound (Solid) | Nitrile Gloves, Safety Goggles, Lab Coat | Prevents skin contact and protects eyes from dust particles. |
| Preparing Solutions / Handling Liquid Waste | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Provides protection against skin contact and splashes to the eyes. |
| Spill Cleanup / Bulk Waste Handling | Double Nitrile Gloves, Chemical Splash Goggles, Lab Coat, (Consider respirator if dust is generated) | Enhanced protection for tasks with higher exposure risk. Prevents inhalation of aerosolized particles. |
This table summarizes the minimum PPE; always consult your institution's specific protocols.
Part 3: Decontamination and Spill Management Protocols
Accidental releases and residual contamination on equipment are significant sources of exposure and environmental release. A systematic approach to cleanup and decontamination is essential.
Emergency Procedure for Spills (Solid Material)
-
Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess and Ventilate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS. Otherwise, ensure local exhaust ventilation (e.g., a chemical fume hood) is operating.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
Gently cover the spill with an absorbent material (e.g., paper towels) to prevent dust from becoming airborne.
-
Dampen the absorbent material slightly with water.
-
Carefully sweep or wipe the dampened material and place it into a designated hazardous waste container.
-
-
Final Decontamination:
-
Wipe the spill area with soap and water.[12]
-
Collect all cleaning materials (wipes, gloves, etc.) as hazardous waste.
-
Seal the container, label it "Hazardous Waste: Spill Debris containing this compound," and arrange for pickup.
-
Routine Decontamination of Laboratory Equipment
All equipment (glassware, spatulas, stir bars, surfaces) that has come into contact with this compound must be decontaminated before reuse or removal from the lab.[13][14]
-
Initial Rinse: Rinse the equipment with a suitable solvent in which the compound is soluble. This rinsate must be collected as liquid hazardous waste.[12]
-
Thorough Cleaning: Wash the equipment with a laboratory detergent and warm water.[13]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow equipment to air dry completely.
Part 4: Waste Segregation and Collection Workflow
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.
Waste Streams
-
Solid Waste: Unused or expired pure compound, contaminated spill cleanup materials, and contaminated PPE.
-
Liquid Waste (Non-aqueous): Rinsate from decontamination using organic solvents.
-
Liquid Waste (Aqueous): Waste solutions from experiments, and aqueous rinsate from initial decontamination steps. Note: Do not mix acidic waste streams with other reactive chemicals.
-
Contaminated Sharps/Glassware: Broken glassware contaminated with the compound.
All waste containers must be:
-
Compatible: Use containers that will not react with the waste (e.g., HDPE for acidic aqueous waste).
-
Sealed: Keep containers tightly closed except when adding waste.
-
Labeled: Affix a "Hazardous Waste" label detailing the full chemical name of all constituents and their approximate percentages.
Disposal Decision Workflow
Caption: Waste Segregation and Disposal Workflow.
Part 5: Final Disposal Pathway
Disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Recommended Disposal Technology: High-Temperature Incineration
The most effective and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration. This process breaks the molecule down into simpler, less harmful components.
Key Causality: The presence of chlorine in the molecule necessitates specific incineration conditions to prevent the formation of highly toxic byproducts like dioxins and furans.
-
Operating Temperature: For hazardous waste containing over 1% halogenated organic substances (calculated as chlorine), the combustion temperature must be raised to and maintained at a minimum of 1100°C (2012°F).[15] For non-halogenated streams, 870°C (1600°F) is often sufficient.[16]
-
Residence Time: The waste gases must be held at this high temperature for a sufficient duration (a residence time of approximately 1-2 seconds) to ensure complete destruction (>99.99%).[16][17][18]
-
Emission Control: The incineration system must be equipped with downstream air pollution control devices, including an acid gas scrubber, to neutralize the hydrochloric acid (HCl) gas that is formed during the combustion of chlorinated waste.[16]
By adhering to these rigorous disposal protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment from the potential hazards of this compound.
References
- 1. This compound | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. practicegreenhealth.org [practicegreenhealth.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. my.alfred.edu [my.alfred.edu]
- 9. media.suweb.site [media.suweb.site]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. cmich.edu [cmich.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. zerowasteeurope.eu [zerowasteeurope.eu]
- 16. epa.gov [epa.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. zeeco.com [zeeco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
